Mycophenolate mofetil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023340 | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
637.6±55.0 | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
128794-94-5, 115007-34-6 | |
| Record name | Mycophenolate mofetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycophenolate mofetil [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 115007-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93-94, 93-94 °C | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Mycophenolate Mofetil: A Deep Dive into T-Cell Suppression Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is a cornerstone immunosuppressive agent, widely utilized in preventing allograft rejection and treating autoimmune diseases.[1][2] An inactive prodrug, MMF is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[3][4] This technical guide provides an in-depth exploration of the core mechanisms by which MPA exerts its potent suppressive effects on T-lymphocytes, a critical driver of the adaptive immune response. We will delve into the molecular pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Selective Inhibition of IMPDH
The primary and most well-established mechanism of MPA's immunosuppressive action is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[1][3][5] This enzyme is a rate-limiting step in the de novo synthesis of guanine nucleotides.[3][6]
T- and B-lymphocytes are particularly vulnerable to the depletion of guanine nucleotides as they predominantly rely on the de novo pathway for purine synthesis during proliferation.[3][7] Other cell types can utilize a salvage pathway, making MPA's effect highly selective for lymphocytes.[6][8] Furthermore, MPA exhibits a fivefold greater potency for the type II isoform of IMPDH, which is preferentially expressed in activated lymphocytes, compared to the type I isoform found in most other cell types.[3] This selective action leads to a potent cytostatic effect on lymphocytes, forming the basis of MMF's immunosuppressive properties.[3]
Downstream Consequences of IMPDH Inhibition on T-Cells:
-
Inhibition of Proliferation: The depletion of the guanosine triphosphate (GTP) pool is a direct consequence of IMPDH inhibition.[4][9] This leads to an arrest of the cell cycle in the S-phase, thereby potently inhibiting the proliferation of activated T-cells.[7]
-
Induction of Apoptosis: Beyond its anti-proliferative effects, MPA can induce apoptosis, or programmed cell death, in activated T-lymphocytes.[3][9][10] This may serve to eliminate clones of antigen-specific T-cells, further contributing to its immunosuppressive efficacy.[3] Studies have shown that MPA treatment increases apoptosis in T-cells stimulated with staphylococcal enterotoxin B.[2][10]
-
Impaired Glycosylation and Adhesion: The reduction in intracellular GTP levels also interferes with the glycosylation of cellular proteins, including adhesion molecules on the surface of lymphocytes.[3][9] This alteration can reduce the expression and function of molecules like LFA-1 and VLA-4, which are crucial for the adhesion of lymphocytes to endothelial cells and their subsequent migration into tissues and sites of inflammation.[11][12]
-
Modulation of Cytokine Production: MPA has been shown to inhibit the production of several key cytokines by T-cells. Upon stimulation, MPA can decrease the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17.[13][14] However, its effect on IL-2 production appears to be less pronounced.[13] The inhibition of cytokine production is often observed at later time points (e.g., 48 hours) after T-cell activation.[15]
-
Induction of Regulatory T-cells (Tregs): Some evidence suggests that MMF may promote the generation of Foxp3-expressing CD4+ and CD8+ regulatory T-cells.[1][5] This shift in the balance from effector T-cells to regulatory T-cells could represent an additional mechanism of its immunosuppressive action.[1][5]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the impact of MPA on T-cell function.
| Parameter | Cell Type | MPA Concentration | Effect | Citation |
| T-Cell Proliferation | Murine CD4+ T-cells | 10⁻⁴ M | ~90% inhibition of BrdU incorporation | [5] |
| Murine CD8+ T-cells | 10⁻⁴ M | ~88% inhibition of BrdU incorporation | [5] | |
| Human T-cells | 2 mg/L | Maximum inhibitory effect (95 ± 5% inhibition) | [7] | |
| Apoptosis | Activated Human T-cells | Not specified | Marked increase in apoptosis | [2] |
| Cytokine Production | Human CD4+ T-cells | Not specified | Inhibition of IL-17, IFN-γ, and TNF-α | [13] |
| Human Mononuclear Cells | 10⁻⁶ M | Significant inhibition of multiple cytokines at 48h | [15] | |
| Regulatory T-cells | Murine CD4+ T-cells | 10⁻⁴ M | 5.54% increase in Foxp3+CD25+ cells | [1][5] |
| Murine CD8+ T-cells | 10⁻⁴ M | 0.99% increase in Foxp3+CD25+ cells | [1][5] |
Visualizing the Mechanism of Action
To better illustrate the complex pathways involved in MMF-mediated T-cell suppression, the following diagrams have been generated using the DOT language.
Caption: Conversion of MMF to MPA and inhibition of IMPDH in the de novo purine synthesis pathway.
Caption: Downstream effects of guanosine nucleotide depletion on T-cell function.
Caption: Workflow for a CFSE-based T-cell proliferation assay to evaluate MPA's effect.
Detailed Experimental Protocols
T-Cell Proliferation Assay using CFSE
Objective: To quantify the inhibitory effect of Mycophenolic Acid (MPA) on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA)).
-
Mycophenolic Acid (MPA) stock solution.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding five volumes of ice-cold complete RPMI medium.
-
Cell Culture: Wash the cells twice with complete RPMI medium and resuspend at 1x10⁶ cells/mL. Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Treatment and Stimulation: Add 50 µL of medium containing MPA at various concentrations (e.g., a serial dilution from 50 mg/L). Add 50 µL of medium containing T-cell stimuli (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Include appropriate controls (unstimulated cells, stimulated cells without MPA).
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells on a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cell generations.
Analysis of T-Cell Cytokine Production by Intracellular Staining
Objective: To determine the effect of MPA on the production of specific cytokines by activated T-cells.
Materials:
-
PBMCs.
-
Complete RPMI-1640 medium.
-
T-cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads).
-
Brefeldin A or Monensin (protein transport inhibitors).
-
MPA stock solution.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17).
-
Flow cytometer.
Procedure:
-
Cell Culture and Stimulation: Plate PBMCs at 1x10⁶ cells/well in a 24-well plate. Add MPA at desired concentrations. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.
-
Inhibition of Protein Secretion: Add Brefeldin A (10 µg/mL) for the final 4 hours of stimulation to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add fluorescently labeled anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-producing T-cells within the CD4+ gate.
Conclusion
This compound, through its active metabolite mycophenolic acid, exerts a profound and selective suppressive effect on T-lymphocytes. The core mechanism of IMPDH inhibition leads to a cascade of downstream effects, including the potent inhibition of T-cell proliferation, induction of apoptosis, and impairment of adhesion and cytokine production. These multifaceted actions underscore the clinical efficacy of MMF in preventing transplant rejection and managing autoimmune disorders. A thorough understanding of these mechanisms is paramount for the rational design of immunomodulatory therapies and the optimization of existing treatment regimens. Further research into the nuanced effects of MMF on different T-cell subsets, such as the promotion of regulatory T-cells, will continue to refine our understanding of this critical immunosuppressive agent.
References
- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 6. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive effect on T-cell regulatory apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adhesion molecules, this compound and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits lymphocyte binding and the upregulation of adhesion molecules in acute rejection of rat kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of this compound (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Mycophenolate Mofetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil (MMF), the 2-morpholinoethyl ester prodrug of mycophenolic acid (MPA), is a cornerstone of modern immunosuppressive therapy. Its discovery and development represent a significant advancement in preventing allograft rejection in organ transplant recipients. This technical guide provides an in-depth overview of the historical discovery of MPA, the rationale for the development of MMF, detailed synthetic methodologies, its mechanism of action, and key pharmacokinetic and pharmacodynamic parameters.
Discovery of Mycophenolic Acid: A Historical Perspective
The journey of this compound begins with the discovery of its active metabolite, mycophenolic acid (MPA). In 1893, Italian scientist Bartolomeo Gosio first isolated MPA from the fungus Penicillium brevicompactum (formerly P. glaucum).[1][2] Gosio noted its antibacterial properties, making it one of the earliest identified antibiotics.[1][2] Despite this early discovery, MPA remained largely a scientific curiosity for several decades. It was rediscovered multiple times in the mid-20th century, and its diverse biological activities, including antiviral, antifungal, and antitumor properties, were further elucidated.[1]
The pivotal shift in the story of MPA came with the discovery of its potent immunosuppressive effects. In the 1990s, scientists demonstrated that MPA could selectively inhibit the proliferation of lymphocytes, the key immune cells responsible for organ transplant rejection.[1] However, MPA itself exhibited unfavorable pharmacokinetic properties, including poor oral bioavailability and gastrointestinal side effects, which limited its clinical utility.[3] This challenge paved the way for the development of a prodrug that could overcome these limitations.
The Advent of this compound: A Prodrug Strategy
To enhance the clinical potential of mycophenolic acid, researchers developed this compound (MMF), the 2-morpholinoethyl ester of MPA.[3] This chemical modification was designed to improve oral bioavailability.[3][4] Following oral administration, MMF is rapidly and almost completely absorbed and then hydrolyzed by esterases in the gut wall, blood, and liver to release the active MPA.[5] This prodrug strategy proved highly successful, leading to a more consistent and predictable exposure to the active immunosuppressive agent and a reduction in gastrointestinal adverse events.[3] this compound, marketed as CellCept®, gained FDA approval in 1995 for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac, or hepatic transplants.[1][3]
Synthesis of this compound: Experimental Protocols
The synthesis of this compound from mycophenolic acid can be achieved through several routes, with the most common being direct esterification or transesterification. The following protocols are representative methods derived from the patent literature.
Direct Esterification of Mycophenolic Acid
This method involves the direct reaction of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of an acid catalyst.
Reaction Scheme:
Mycophenolic Acid + 2-(4-morpholinyl)ethanol --(Acid Catalyst, Heat)--> this compound + H₂O
Experimental Protocol:
-
Materials:
-
Mycophenolic Acid (MPA)
-
2-(4-morpholinyl)ethanol
-
(+)-Camphorsulfonic acid (catalyst)
-
Water
-
Isobutyl acetate (for crystallization)
-
-
Procedure:
-
A mixture of mycophenolic acid (9.60 g, 30 mmol), 4-(2-hydroxyethyl)morpholine (14.7 ml, 4 molar equivalents), and (+)-camphorsulfonic acid (0.21 g, 0.9 mmol, 3 mol%) is stirred at 150-155°C for 8 hours.
-
After cooling to room temperature, water (200 ml) is added to the reaction mixture.
-
The mixture is seeded with a crystal of this compound and stirred for 2 hours to induce crystallization.
-
The solid product is collected by filtration, washed with water (100 ml), and dried at room temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent such as isobutyl acetate.
-
-
Expected Yield: Approximately 84%.
Transesterification from a Mycophenolate Alkyl Ester
This two-step process involves the initial conversion of mycophenolic acid to a lower alkyl ester, followed by a transesterification reaction with 2-(4-morpholinyl)ethanol.
Reaction Scheme:
-
Mycophenolic Acid + Alkyl Alcohol --(Acid Catalyst)--> Mycophenolate Alkyl Ester + H₂O
-
Mycophenolate Alkyl Ester + 2-(4-morpholinyl)ethanol --(Catalyst, Heat)--> this compound + Alkyl Alcohol
Experimental Protocol:
-
Step 1: Preparation of Methyl Mycophenolate
-
Suspend mycophenolic acid (100 g) in methanol (1000 ml) containing concentrated sulfuric acid (2.5 g).
-
Warm the mixture at 30-35°C for eight hours.
-
Cool the reaction mixture to 10°C and filter the solid product.
-
Wash the collected solid with methanol (25 ml) to yield methyl mycophenolate.
-
-
Step 2: Transesterification to this compound
-
A mixture of methyl mycophenolate (10.02 g, 30 mmol), 4-(2-hydroxyethyl)morpholine (22 ml, 6 molar equivalents), and tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents) is stirred under a nitrogen atmosphere.
-
The mixture is heated at 150°C for 6 hours, and then the temperature is increased to 160°C for an additional 3 hours.
-
The reaction progress can be monitored by HPLC to confirm the conversion of the methyl ester to this compound.
-
Upon completion, the reaction mixture is worked up by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, and then concentrating under reduced pressure to obtain the crude product.
-
Purification is typically achieved by crystallization from a suitable solvent system.
-
-
Expected Purity: HPLC analysis can be used to determine the purity of the final product.
Mechanism of Action: Inhibition of IMPDH
Mycophenolic acid exerts its immunosuppressive effects through the potent, selective, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[6] IMPDH is a key enzyme in the de novo pathway of guanine nucleotide synthesis.[6] This pathway is crucial for the proliferation of T and B lymphocytes, which are highly dependent on de novo purine synthesis.[6] Other cell types can utilize the salvage pathway for purine synthesis and are therefore less affected by the action of MPA.[6]
The inhibition of IMPDH by MPA leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[6] This depletion has several downstream effects on lymphocytes:
-
Inhibition of DNA Synthesis: The lack of dGTP, a crucial building block for DNA, arrests the cell cycle in the S phase, thereby preventing lymphocyte proliferation.
-
Inhibition of Glycoprotein Synthesis: GTP is a necessary cofactor for the glycosylation of proteins, including adhesion molecules. By depleting GTP, MPA inhibits the glycosylation of these molecules, which in turn reduces the recruitment of lymphocytes to sites of inflammation and allograft rejection.
There are two isoforms of IMPDH in humans: type I, which is constitutively expressed in most cells, and type II, which is upregulated in proliferating lymphocytes. MPA inhibits both isoforms, but its effect is more pronounced in lymphocytes due to their reliance on the de novo pathway.
Quantitative Data
Immunosuppressive Activity of Mycophenolic Acid
The immunosuppressive potency of mycophenolic acid has been quantified in various in vitro and in vivo studies.
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ | 90 - 365 nmol/L | Various transformed cell lines | [7] |
| IC₅₀ | ~100-fold higher than FK506 and Rapamycin | Ca-dependent T-cell proliferation | [7] |
| EC₅₀ | 2.3 mg/L | IMPDH inhibition in CD4+ cells | [8] |
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been extensively studied in various patient populations. The following table summarizes key parameters after oral administration.
| Parameter | Value | Patient Population | Reference |
| Oral Bioavailability (as MPA) | 80.7% to 94% | Solid organ transplant recipients | [5] |
| Time to Peak Plasma Concentration (Tmax) of MPA | 1-2 hours | Solid organ transplant recipients | [5] |
| Elimination Half-life (t₁/₂) of MPA | 9 to 17 hours | Solid organ transplant recipients | [5] |
| Apparent Oral MPA Clearance (CL/F) | 14.1 to 34.9 L/h (with cyclosporine) | Adult solid organ transplant recipients | [5] |
| Apparent Oral MPA Clearance (CL/F) | 11.9 to 25.4 L/h (with tacrolimus) | Adult solid organ transplant recipients | [5] |
| Area Under the Curve (AUC₀₋₁₂) of MPA (1000 mg MMF BID) | 47.7 ± 22.8 mg·h/L | Kidney transplant recipients | |
| Protein Binding of MPA | 97-99% (to albumin) | Patients with normal renal and liver function | [5] |
Visualizations
Signaling Pathway: Mechanism of Action of Mycophenolic Acid
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Experimental Workflow: Synthesis of this compound via Direct Esterification
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Drug Discovery and Development Pipeline
Caption: The general pipeline for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2009084008A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. WO2000034503A2 - Methods of producing esters of mycophenolate - Google Patents [patents.google.com]
- 4. Synthesis of this compound-[14C], RS-61443-14C - Lookchem [lookchem.com]
- 5. WO2005105771A1 - Process for preparation of this compound and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 6. US20080300404A1 - Process for the Preparation of this compound - Google Patents [patents.google.com]
- 7. Physical and Chemical Stability of this compound (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mycophenolate Mofetil's Impact on Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate mofetil (MMF), a cornerstone immunosuppressive agent, and its active metabolite, mycophenolic acid (MPA), exert profound inhibitory effects on the maturation and function of dendritic cells (DCs). This guide provides an in-depth analysis of the mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. The primary mechanism involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine synthesis pathway. This selective blockade of guanosine nucleotide production disproportionately affects lymphocytes and also significantly impairs the capacity of DCs to mature and initiate immune responses. Consequently, MMF treatment leads to DCs with a tolerogenic or immature phenotype, characterized by reduced expression of co-stimulatory molecules, altered cytokine profiles, and diminished allostimulatory capacity.
Core Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA)[1][2]. MPA is a potent, reversible, and uncompetitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[2][3][4]. This enzyme is essential for the de novo synthesis of guanosine nucleotides, which are vital for DNA and RNA synthesis[3][5]. T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them a primary target of MMF's immunosuppressive effects[1][2]. However, this mechanism also extends to dendritic cells, impacting their maturation and function[6][7]. By depleting the intracellular pool of guanosine nucleotides, MPA inhibits key cellular processes in DCs that are required for their full maturation and immunostimulatory potential.
Quantitative Impact on Dendritic Cell Phenotype and Function
The immunosuppressive effects of MMF on dendritic cells have been quantified across various studies, focusing on surface marker expression, cytokine production, and T-cell stimulation.
Surface Marker Expression
Treatment with MMF or MPA during dendritic cell differentiation and maturation leads to a significant downregulation of key surface molecules required for T-cell activation.
| Surface Marker | Cell Type | Treatment | Maturation Stimulus | Effect | Reference |
| CD40 | Human MDDC | 10 µM MMF | LPS | Reduced Expression | [1][8] |
| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |
| Murine DC | MPA | - | Low Expression | [9] | |
| CD54 (ICAM-1) | Human MDDC | 10 µM MMF | LPS | Significantly Lower Expression | [1] |
| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |
| CD80 | Human MDDC | 10 µM MMF | LPS | Significantly Lower Expression | [1] |
| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |
| Murine DC | MPA | - | Low Expression | [9] | |
| CD83 | Human MDDC | 10 µM MMF | LPS | Lower Expression | [1][8] |
| CD86 | Human MDDC | 10 µM MMF | LPS | Significantly Lower Expression | [1] |
| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |
| Murine DC | MPA | - | Low Expression | [9] | |
| MHC Class II (I-A) | Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] |
| MHC Class II (HLA-DR) | Human MDDC | 10 µM MMF | LPS | No Significant Effect | [1] |
| Human DC | 100 µM MPA | TNF-α | 3-fold MFI Reduction | [10] |
MDDC: Monocyte-Derived Dendritic Cells; BMDC: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide; MMF: this compound; MPA: Mycophenolic Acid; MFI: Mean Fluorescence Intensity.
Cytokine Production
MMF treatment significantly alters the cytokine secretion profile of mature dendritic cells, generally promoting a less inflammatory and more tolerogenic state.
| Cytokine | Cell Type | Treatment | Maturation Stimulus | Effect | Reference |
| IL-12 | Human MDDC | 10 µM MMF | LPS | ~71% Reduction | [1] |
| Murine BMDC | MMF | - | Reduction | [6] | |
| Murine DC | MPA | - | Reduction | [9] | |
| TNF-α | Human MDDC | 10 µM MMF | LPS | ~80% Reduction | [1] |
| IL-10 | Human MDDC | 10 µM MMF | LPS | ~87% Reduction | [1] |
| IL-18 | Human MDDC | 10 µM MMF | LPS | Almost Complete Inhibition | [1] |
| IL-2 (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Lower Levels | [9][11] |
| IFN-γ (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Lower Levels | [9][11] |
| IL-4 (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Higher Levels | [9][11] |
| IL-10 (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Higher Levels | [9][11] |
MLR: Mixed Lymphocyte Reaction.
Allostimulatory Function
Consistent with the observed phenotypic and cytokine changes, MMF-treated dendritic cells exhibit a reduced capacity to stimulate allogeneic T-cell proliferation.
| Assay | Cell Type | Treatment | Effect | Reference |
| Mixed Lymphocyte Reaction (MLR) | Human MDDC | 10 µM MMF | Reduced stimulation of allogeneic T-cells | [1] |
| Murine BMDC | MMF | Decreased ability to stimulate allogeneic T-cells | [6] | |
| Murine DC | MPA | Weaker activity in stimulating allogeneic T-cell proliferation | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMF in Dendritic Cells
The primary mechanism of MMF's action on dendritic cells is the inhibition of the de novo purine synthesis pathway. This has downstream consequences on various cellular processes crucial for DC maturation.
Caption: MMF's mechanism of action on dendritic cell maturation.
Experimental Workflow for Assessing MMF's Impact on DC Maturation
The following diagram illustrates a typical experimental workflow to investigate the effects of MMF on the maturation of monocyte-derived dendritic cells.
Caption: Experimental workflow for studying MMF's effect on DC maturation.
Detailed Experimental Protocols
Generation of Human Monocyte-Derived Dendritic Cells (MDDCs)
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs using CD14 microbeads (positive selection) or a monocyte isolation kit (negative selection) according to the manufacturer's instructions.
-
Cell Culture: Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce differentiation into immature DCs, cells are cultured in the presence of 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) and 20 ng/mL recombinant human interleukin-4 (IL-4) for 5 to 7 days.
-
MMF Treatment: this compound (or MPA) is added to the culture medium at the desired concentration (e.g., 10 µM MMF) at the beginning of the culture or at a specified time point during differentiation. A vehicle control (e.g., DMSO) is run in parallel.
Dendritic Cell Maturation
-
Maturation Stimulus: On day 5 or 7, immature DCs are harvested and re-plated in fresh medium containing a maturation stimulus. A common stimulus is lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubation: The cells are incubated for an additional 24 to 48 hours to allow for maturation.
Analysis of DC Maturation and Function
-
Flow Cytometry:
-
Cells are harvested and washed with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).
-
Cells are stained with fluorochrome-conjugated antibodies specific for human surface markers such as CD14, CD83, CD80, CD86, HLA-DR, and CD40 for 30 minutes at 4°C in the dark.
-
Appropriate isotype controls are used to determine background fluorescence.
-
After washing, cells are acquired on a flow cytometer and the data is analyzed using appropriate software.
-
-
Cytokine Analysis:
-
Culture supernatants are collected after the maturation period and stored at -80°C until analysis.
-
The concentrations of cytokines such as IL-12, IL-10, and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA) kits or a cytometric bead array (CBA) according to the manufacturer's protocols.
-
-
Mixed Lymphocyte Reaction (MLR):
-
Responder allogeneic T-cells are isolated from a different healthy donor.
-
Mature DCs (stimulators) are irradiated or treated with mitomycin C to prevent their proliferation.
-
Varying numbers of stimulator DCs are co-cultured with a fixed number of responder T-cells in 96-well round-bottom plates for 3 to 5 days.
-
T-cell proliferation is assessed by measuring the incorporation of [³H]-thymidine or by using a dye-dilution assay (e.g., CFSE).
-
Conclusion
This compound significantly impairs the maturation and function of dendritic cells by inhibiting the de novo purine synthesis pathway. This leads to a reduction in the expression of co-stimulatory molecules, a shift towards a more tolerogenic cytokine profile, and a decreased ability to stimulate T-cell proliferation. These effects on dendritic cells represent an important, additional mechanism of MMF's immunosuppressive action, contributing to its efficacy in preventing allograft rejection and treating autoimmune diseases. This guide provides a comprehensive overview for researchers and professionals in the field, offering quantitative data, detailed protocols, and visual representations to facilitate further investigation into the immunomodulatory properties of MMF.
References
- 1. This compound inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid, the active form of this compound, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Review of the antiproliferative properties of this compound in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound impairs the maturation and function of murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-depth Technical Guide to the Anti-proliferative Properties of Mycophenolate Mofetil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely utilized in clinical practice to prevent allograft rejection and treat autoimmune diseases. Its therapeutic efficacy is largely attributed to the anti-proliferative effects of its active metabolite, mycophenolic acid (MPA). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning MPA's anti-proliferative activity, details key experimental methodologies for its investigation, and presents quantitative data from various in vitro and in vivo studies. The primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. This targeted inhibition preferentially affects T and B lymphocytes, which are highly dependent on this pathway for their proliferation. Furthermore, MPA has been shown to induce cell cycle arrest and apoptosis in various cell types. This document serves as a detailed resource for researchers and professionals in the field of drug development seeking to understand and further investigate the anti-proliferative properties of this compound.
Core Mechanism of Action: Inhibition of IMPDH
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA)[1][2]. The principal mechanism by which MPA exerts its anti-proliferative effects is through the potent and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH)[2][3][4][5]. IMPDH is a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo pathway of guanosine nucleotide synthesis[2][6].
T and B lymphocytes are particularly susceptible to the effects of MPA because they rely heavily on the de novo pathway for the synthesis of purines required for their proliferation, whereas other cell types can utilize salvage pathways[7][8][9][10][11]. There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes[5][7][8]. MPA is a more potent inhibitor of the type II isoform, contributing to its relatively selective cytostatic effect on lymphocytes[5][8][10].
The depletion of the guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools due to IMPDH inhibition leads to the suppression of DNA and RNA synthesis, ultimately resulting in the inhibition of lymphocyte proliferation and a dampening of both cellular and humoral immune responses[3][6][7][9].
Figure 1: Core mechanism of this compound's anti-proliferative action.
Induction of Cell Cycle Arrest and Apoptosis
Beyond the primary mechanism of IMPDH inhibition, MPA has been demonstrated to induce cell cycle arrest and apoptosis in various cell types, further contributing to its anti-proliferative effects.
Cell Cycle Arrest
Studies have shown that MMF can induce a G1-S phase cell cycle arrest[1][12]. In a study on multiple myeloma cells, treatment with 1 µmol/L MMF for 16 hours resulted in a significant increase in the percentage of cells in the G1 phase (72% ± 0.3) compared to the control group (49% ± 0.1), with a corresponding decrease in the S phase (18% ± 0.6 vs. 36% ± 0.3) and G2-M phase (10% ± 0.6 vs. 15% ± 0.4)[1]. This cell cycle arrest is associated with the upregulation of cell cycle inhibitors such as p21Cip1 and p27Kip1[13]. In human lip fibroblast cells, MMF treatment suppressed the expression of cyclin-D1 and cyclin-dependent kinase-6[14].
Apoptosis
MMF has been shown to induce apoptosis in a variety of cell types, including activated T-lymphocytes, multiple myeloma cells, and monocytes[1][8][12][15][16][17]. The apoptotic mechanism is caspase-dependent and is associated with the alteration of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases[1][12]. This process can be inhibited by a pan-caspase inhibitor, Z-VAD-fmk[1][12]. Furthermore, MMF-treated myeloma cells exhibited an up-regulation of the pro-apoptotic protein Bak[1][12]. The induction of apoptosis by MMF is directly linked to IMPDH inhibition, as it can be abrogated by the addition of exogenous guanosine, which replenishes the guanosine nucleotide pool through a salvage pathway[1][12].
Figure 2: MMF-induced cell cycle arrest and apoptosis signaling pathways.
Quantitative Data on Anti-proliferative Effects
The anti-proliferative effects of MMF and MPA have been quantified in numerous studies across various cell types. The following tables summarize key findings.
Table 1: IC50 Values of MMF/MPA in Different Cell Lines
| Cell Type | Assay | IC50 Value | Incubation Time | Reference |
| Human Tenon Fibroblasts | Cell Count | 0.85 ± 0.05 µM | 6 days | [18] |
| Human Macrophages | CellTiter-Blue | 1.15 µg/ml | 6 days | [19] |
Table 2: Effects of MMF/MPA on Cell Proliferation and Viability
| Cell Type | Treatment | Effect | Assay | Reference |
| Multiple Myeloma Cells (Primary) | 1 µmol/L MMF | 15-40% more apoptotic cells vs. control | Flow Cytometry | [1] |
| Multiple Myeloma Cells (Primary) | 5 µmol/L MMF | Up to 70% growth inhibition vs. control | Not specified | [1] |
| Murine CD4+ T cells | MPA 10-4 M | ~80% reduction in proliferation | BrdU incorporation | [20] |
| Murine CD8+ T cells | MPA 10-4 M | ~85% reduction in proliferation | BrdU incorporation | [20] |
| Murine B cells (CD19+) | MPA 10-4 M | ~90% reduction in proliferation | BrdU incorporation | [20] |
| Human Lip Fibroblast (KD) cells | MMF | Dose-dependent reduction in viability | Not specified | [14] |
| Human Tumor Cell Lines (CT26, B16, TMK1) | MMF | Dose-dependent reduction in cell numbers (starting at 0.1-1 µM) | Not specified | [21] |
Table 3: Effects of MMF on Cell Cycle Distribution in ARP1 Myeloma Cells (1 µmol/L MMF for 16 hours)
| Cell Cycle Phase | Control (%) | MMF-treated (%) | Reference |
| G1 | 49 ± 0.1 | 72 ± 0.3 | [1] |
| S | 36 ± 0.3 | 18 ± 0.6 | [1] |
| G2-M | 15 ± 0.4 | 10 ± 0.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of MMF's anti-proliferative properties. Below are protocols for key experiments cited in the literature.
Cell Viability and Proliferation Assays
Figure 3: Experimental workflow for cell viability and proliferation assays.
a) MTT/XTT Assay (Tetrazolium Salt Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of MMF or MPA and incubate for the desired duration (e.g., 4 days)[1].
-
Add MTT or XTT reagent to each well and incubate for a few hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
b) BrdU/3H-Thymidine Incorporation Assay
-
Principle: Measures the rate of DNA synthesis in proliferating cells.
-
Procedure:
-
Culture cells with mitogens (e.g., Concanavalin A or lipopolysaccharide) and various concentrations of MPA for a set period (e.g., 48-72 hours)[20][22].
-
During the final hours of incubation (e.g., 6-12 hours), add BrdU or 3H-thymidine to the culture medium[20][22].
-
For BrdU, fix the cells, permeabilize them, and detect incorporated BrdU using a specific antibody and a colorimetric or fluorescent readout.
-
For 3H-thymidine, harvest the cells and measure the incorporated radioactivity using a scintillation counter[22].
-
Cell Cycle Analysis
Figure 4: Experimental workflow for cell cycle analysis.
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Procedure:
-
Synchronize cells if necessary.
-
Treat cells with MMF (e.g., 1 µmol/L) for various time points (e.g., 8, 16, 24 hours)[1].
-
Harvest and fix the cells in cold 70% ethanol[1].
-
Treat the cells with RNase to remove RNA[1].
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide[1].
-
Analyze the stained cells using a flow cytometer.
-
Use modeling software (e.g., Modfit LT) to determine the percentage of cells in G1, S, and G2-M phases[1].
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Incubate cells with various concentrations of MMF for a specified time (e.g., 3 days)[1].
-
Harvest the cells and wash them with binding buffer.
-
Resuspend the cells in binding buffer containing fluorescently labeled Annexin V and propidium iodide (PI)[1].
-
Incubate in the dark at room temperature for 15 minutes[20].
-
Analyze the cells by flow cytometry within one hour[20].
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Conclusion
This compound's anti-proliferative properties are central to its clinical utility as an immunosuppressant. The primary mechanism, the inhibition of IMPDH, provides a selective target in rapidly dividing lymphocytes. Furthermore, the induction of cell cycle arrest and apoptosis enhances its therapeutic effect. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted actions of this important compound. A thorough understanding of these mechanisms and methodologies is essential for the development of novel therapeutic strategies and the optimization of existing treatment regimens.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 4. This compound (Cellcept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMP dehydrogenase inhibitor this compound induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits hypertrophy and apoptosis of podocyte in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces cell viability associated with the miR-205-PAX9 pathway in human lip fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive effect on T-cell regulatory apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound may induce apoptosis in duodenal villi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
The Role of Mycophenolate Mofetil in Regulating Cytokine Production: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a potent immunosuppressive agent widely utilized in transplantation medicine and for the treatment of autoimmune diseases. Its primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides. This inhibition preferentially targets T and B lymphocytes, which are highly dependent on this pathway for their proliferation. Beyond its anti-proliferative effects, MMF significantly modulates the production of a wide array of cytokines, contributing to its complex immunomodulatory profile. This technical guide provides a comprehensive overview of the molecular mechanisms by which MMF regulates cytokine production, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: IMPDH Inhibition
This compound is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA's principal target is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). Lymphocytes, particularly activated T and B cells, are more reliant on this de novo pathway for purine synthesis than other cell types, which can utilize salvage pathways. Consequently, MPA's inhibition of IMPDH leads to a depletion of the intracellular GTP pool in these immune cells, arresting their proliferation and function.[1][2][3]
There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes. MPA is a more potent inhibitor of the type II isoform, further contributing to its selective effect on the immune system.[3]
Regulation of Cytokine Production
The immunomodulatory effects of MMF extend beyond its anti-proliferative action to the direct and indirect regulation of cytokine gene expression and secretion. This regulation is a downstream consequence of GTP depletion and also involves other molecular interactions.
Impact on T-cell Cytokine Production
MMF has been shown to significantly alter the cytokine profile of T helper (Th) cells. By inhibiting the proliferation and function of Th1 and Th17 cells, MMF curtails the production of pro-inflammatory cytokines.
-
Interferon-gamma (IFN-γ): MMF treatment has been demonstrated to reduce the number of IFN-γ-producing CD4+ and CD8+ T cells.[4] This effect is consistent with the drug's role in suppressing Th1-mediated immune responses.
-
Tumor Necrosis Factor-alpha (TNF-α): The production of TNF-α, a key pro-inflammatory cytokine, is also attenuated by MMF. This has been observed in various experimental models, including in dendritic cells and during T-cell activation.[1][5]
-
Interleukin-2 (IL-2): While MMF inhibits T-cell proliferation, it does not appear to suppress the production of IL-2, a critical cytokine for T-cell growth and differentiation.[5][6] However, it does block the proliferative response to IL-2.[6]
-
Interleukin-17 (IL-17): MMF has been shown to inhibit the production of IL-17 by T cells, suggesting a role in modulating Th17-driven inflammation.[5][7]
Effects on Monocyte and Dendritic Cell Cytokine Secretion
MMF also influences the function of antigen-presenting cells (APCs) like monocytes and dendritic cells (DCs), further dampening the inflammatory cascade.
-
Inhibition of Pro-inflammatory Cytokines: In human monocyte-derived dendritic cells (MDDCs), MMF significantly inhibits the production of TNF-α, IL-12, and IL-18 upon stimulation.[1]
-
Modulation of IL-10: While generally suppressing pro-inflammatory cytokines, the effect of MMF on the anti-inflammatory cytokine IL-10 can be context-dependent. Some studies report a reduction in IL-10 production by DCs[1], while others suggest that MMF may drive a shift towards a Th2 phenotype with increased IL-10 secretion by T cells stimulated with MPA-treated DCs.[8]
Signaling Pathways
The regulation of cytokine production by MMF is intrinsically linked to its primary mechanism of IMPDH inhibition and the subsequent depletion of guanine nucleotides. This has downstream effects on critical signaling pathways that control the transcription of cytokine genes.
IMPDH Inhibition Pathway
The central signaling event is the inhibition of IMPDH by MPA. This leads to a reduction in GTP levels, which is essential for numerous cellular processes, including DNA and RNA synthesis and signal transduction.
Downstream Effects on Transcription Factors
The depletion of GTP can influence the activity of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of pro-inflammatory cytokine gene expression. While the precise mechanisms are still under investigation, evidence suggests that MPA can inhibit the activation of NF-κB.[2][9][10] This may occur through the inhibition of IκB phosphorylation, which would prevent the nuclear translocation of NF-κB.[2] The impact on AP-1 is less clear, with some studies suggesting a potential for IMPDH inhibition to activate certain components of this pathway under specific conditions.[9]
Quantitative Data on Cytokine Regulation
The following tables summarize quantitative data from various in vitro and in vivo studies on the effect of MPA on cytokine production.
Table 1: Effect of Mycophenolic Acid on Cytokine Production by Human Monocyte-Derived Dendritic Cells (MDDCs) [1]
| Cytokine | Control (pg/mL) | MMF-treated (10 µM) (pg/mL) | % Inhibition |
| TNF-α | 8885.3 ± 4759.0 | 1808.7 ± 1815.4 | ~80% |
| IL-10 | 1216.8 ± 598.6 | 152.9 ± 177.5 | ~87% |
| IL-12 | 63.5 ± 54.3 | 18.3 ± 26.2 | ~71% |
| IL-18 | 129.3 | Not specified | Almost complete |
Table 2: Effect of Mycophenolic Acid on Cytokine Production by T-cell/B-cell Co-cultures [11]
| Cytokine | % Inhibition (at 3 µM MPA) |
| IFN-γ | Significant reduction |
| IL-10 | Significant reduction |
| IL-5 | Significant reduction |
| IL-13 | Significant reduction |
| IL-2 | Unaffected |
| IL-4 | Unaffected |
Table 3: Effect of Mycophenolic Acid on IFN-γ Production by T cells [4]
| Cell Type | MPA Concentration | Mean Depletion of IFN-γ+ cells | % of Control |
| CD4+ T cells | 10⁻⁴ M | 8435 ± 4708 | 31.28% |
| CD8+ T cells | 10⁻⁴ M | 10406 ± 5023 | 43.22% |
| CD4+ T cells | 10⁻⁵ M | 7553 ± 5262 | 28.01% |
| CD8+ T cells | 10⁻⁵ M | 7416 ± 5700 | 30.80% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of MMF on cytokine production.
Measurement of Cytokine Secretion by ELISA
Objective: To quantify the concentration of secreted cytokines in cell culture supernatants following treatment with MPA.
Methodology:
-
Cell Culture and Treatment:
-
Plate peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., T cells, DCs) at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Pre-incubate the cells with various concentrations of MPA (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with an appropriate agent, such as lipopolysaccharide (LPS) for monocytes/DCs (e.g., 100 ng/mL) or phytohemagglutinin (PHA) for T cells (e.g., 5 µg/mL), for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
Centrifuge the cell culture plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatants and store them at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-6, etc.).
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.[7][12]
-
Intracellular Cytokine Staining by Flow Cytometry
Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous cell population after MPA treatment.
Methodology:
-
Cell Culture and Stimulation:
-
Culture PBMCs or other immune cells as described in the ELISA protocol, including pre-incubation with MPA and stimulation.
-
In the final 4-6 hours of culture, add a protein transport inhibitor, such as Brefeldin A (e.g., 10 µg/mL) or Monensin, to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in a permeabilization buffer (e.g., FACS buffer containing 0.1% saponin).
-
-
Intracellular Staining:
-
Add fluorescently-conjugated antibodies against the intracellular cytokine of interest (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within specific cell populations (e.g., CD4+ T cells).[4]
-
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
Objective: To measure the relative expression levels of cytokine mRNA in cells treated with MPA.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with MPA and stimulants as described in the previous protocols for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound exerts a profound regulatory effect on cytokine production, which is a key component of its immunosuppressive and immunomodulatory activity. The primary mechanism, IMPDH inhibition, leads to a cascade of downstream events that culminate in the suppression of pro-inflammatory cytokine expression and secretion by various immune cells, most notably T lymphocytes and dendritic cells. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this field. The continued elucidation of the precise molecular pathways affected by MMF will be crucial for optimizing its therapeutic use and for the development of novel immunomodulatory agents.
References
- 1. This compound inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid inhibits the phosphorylation of nuclear factor‑κB and Akt in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 5. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. embopress.org [embopress.org]
- 10. SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon - PMC [pmc.ncbi.nlm.nih.gov]
Beyond IMPDH: An In-depth Technical Guide to the Molecular Targets of Mycophenolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil, is a cornerstone in preventing organ transplant rejection and treating autoimmune diseases. Its primary and most well-characterized mechanism of action is the potent, reversible, and non-competitive inhibition of inosine monophosphate dehydrogenase (IMPDH). This blockade of the de novo purine synthesis pathway selectively depletes guanosine nucleotides in proliferating T and B lymphocytes, leading to cell cycle arrest and apoptosis.[1][2][3] However, a growing body of evidence suggests that the therapeutic and toxicological profile of MPA extends beyond its effects on IMPDH. This in-depth technical guide explores the molecular targets of MPA and its metabolites that are independent of IMPDH inhibition, providing a comprehensive resource for researchers and drug development professionals.
Non-IMPDH Molecular Targets of Mycophenolic Acid and its Metabolites
Recent proteomic and targeted investigations have unveiled a spectrum of alternative molecular targets for MPA and its reactive acyl glucuronide metabolite (AcMPAG). These interactions, summarized in the table below, offer new insights into the pleiotropic effects of this widely used immunosuppressant.
| Target Protein | Interacting Moiety | Observed Effect | Cell/System Type |
| Peroxiredoxin-1 (Prdx-1) | MPA | Upregulation of mRNA and protein levels[4] | Human Embryonic Kidney (HEK-293) cells[4] |
| Myosin Light Chain 2 (MLC2) | MPA | Upregulation of mRNA and protein levels; Increased phosphorylation[4] | HEK-293 cells, Caco-2 cells[4] |
| ATPase/ATP synthase (α and β subunits) | AcMPAG | Covalent adduct formation[5] | Rat Liver[5] |
| Protein Disulfide Isomerase A3 (PDIA3) | AcMPAG | Covalent adduct formation[5] | Rat Liver[5] |
| Selenium Binding Protein | AcMPAG | Covalent adduct formation[5] | Rat Liver and Colon[5] |
Quantitative Data on Non-IMPDH Target Interactions
A significant challenge in the field is the lack of robust quantitative data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for the interaction of MPA and its metabolites with these non-IMPDH targets. The primary focus of quantitative studies has been on the well-established interaction with IMPDH. For instance, the IC50 for MPA's inhibition of IMPDH has been reported to be in the micromolar range, with an EC50 of 0.24 µM.[6] The acyl glucuronide metabolite of MPA has a 12-fold higher IC50 for IMPDH inhibition than MPA itself.[7] Further research is critically needed to quantify the binding affinities and inhibitory potentials of MPA and its metabolites for the identified off-target proteins to better understand their pharmacological and toxicological relevance.
Signaling Pathways Modulated by Mycophenolic Acid
Beyond direct protein interactions, MPA influences several key signaling pathways, contributing to its diverse biological effects.
Myosin Light Chain Kinase (MLCK) and Tight Junction Regulation
MPA has been shown to disrupt intestinal epithelial barrier function, a clinical manifestation often observed as gastrointestinal side effects. Mechanistically, MPA upregulates the expression of both Myosin Light Chain 2 (MLC2) and Myosin Light Chain Kinase (MLCK) at both the mRNA and protein levels.[4] This leads to increased phosphorylation of MLC2, a key event in the regulation of tight junction permeability.[4] The resulting disruption of tight junction integrity, characterized by the redistribution of proteins like ZO-1 and occludin, contributes to increased paracellular permeability.[4]
Cytokine Production
MPA exerts a significant influence on cytokine production, which is central to its immunosuppressive activity. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-12 (IL-12) p40, and Tumor Necrosis Factor (TNF).[8][9] The inhibition of IL-17 production by MPA is particularly noteworthy, as IL-17 plays a crucial role in granulopoiesis, and its suppression may contribute to the myelosuppressive side effects of the drug.[8]
PI3K/AKT/mTOR Pathway
While a direct, high-affinity interaction between MPA and components of the PI3K/AKT/mTOR pathway has not been definitively established, some studies suggest an indirect influence. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[10] Given that mTOR signaling is sensitive to nutrient and energy status, it is plausible that the metabolic stress induced by MPA's inhibition of nucleotide synthesis could indirectly impact this pathway. However, further research is required to elucidate the precise molecular mechanisms linking MPA to PI3K/AKT/mTOR signaling.
Experimental Protocols
Identification of Protein Adducts of MPA Metabolites
The identification of covalent adducts formed by reactive drug metabolites, such as AcMPAG, is crucial for understanding potential mechanisms of toxicity. A general workflow for identifying such adducts is outlined below.
Detailed Methodology:
-
Sample Preparation: Tissues (e.g., liver, colon) from MPA-treated animals are homogenized in a suitable lysis buffer containing protease inhibitors.
-
Protein Separation: The extracted proteins are separated by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). The first dimension separates proteins based on their isoelectric point (pI), and the second dimension separates them by molecular weight.
-
Adduct Detection: The separated proteins are transferred to a membrane (e.g., PVDF) and probed with an antibody specific for MPA to detect covalent adducts.
-
Protein Identification: Protein spots that show a positive signal on the Western blot are excised from a corresponding Coomassie-stained 2D-PAGE gel.
-
The excised gel pieces are subjected to in-gel tryptic digestion to generate peptide fragments.
-
The resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS/MS) to determine their mass-to-charge ratios.
-
The peptide mass fingerprint data is then used to search protein databases (e.g., Mascot, Sequest) to identify the protein that was adducted.[1][2][11][12][13]
Measurement of Cytokine Production
The effect of MPA on cytokine production can be assessed using various immunological assays. A common method involves stimulating peripheral blood mononuclear cells (PBMCs) and measuring cytokine levels in the supernatant.
Detailed Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Treatment: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) and treat with varying concentrations of MPA or a vehicle control.
-
Cell Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-17, TNF-α, IL-12) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs.[14][15]
Conclusion and Future Directions
The biological activity of mycophenolic acid is more complex than its well-established role as an IMPDH inhibitor. Emerging evidence points to a range of non-IMPDH molecular targets and modulated signaling pathways that likely contribute to both its therapeutic efficacy and its adverse effect profile. The identification of proteins such as peroxiredoxin-1, myosin light chain 2, ATPase/ATP synthase, protein disulfide isomerase A3, and selenium binding protein as potential targets for MPA and its metabolites opens new avenues for research.
Future investigations should prioritize the quantitative characterization of these interactions to establish their physiological relevance. Detailed mechanistic studies are also needed to fully elucidate the signaling cascades affected by MPA, particularly the link to the PI3K/AKT/mTOR pathway. A deeper understanding of these off-target effects will be instrumental in optimizing therapeutic strategies, minimizing adverse reactions, and potentially identifying novel applications for this versatile immunosuppressive agent. The experimental approaches outlined in this guide provide a framework for researchers to further explore the multifaceted molecular pharmacology of mycophenolic acid.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Monitoring drug-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Proteomic investigation of the molecular targets of mycophenolic acid in human cells [ediss.uni-goettingen.de]
- 5. Identification of protein targets for mycophenolic acid acyl glucuronide in rat liver and colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mycophenolic acid suppresses granulopoiesis by inhibition of interleukin-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting T helper 17 by this compound attenuates diabetic nephropathy progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor metabolome - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 14. Frontiers | IL-17 Production from T Helper 17, Mucosal-Associated Invariant T, and γδ Cells in Tuberculosis Infection and Disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mycophenolate Mofetil Dosage Calculation in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate mofetil (MMF) is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis. This mechanism of action makes MMF a highly effective immunosuppressive agent, as lymphocytes are particularly dependent on this pathway for their proliferation. These application notes provide a comprehensive guide for the calculation and administration of MMF in in vivo mouse studies, covering various therapeutic areas.
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA selectively inhibits IMPDH, thereby depleting the guanosine nucleotide pool in T and B lymphocytes. This depletion leads to the inhibition of DNA synthesis and, consequently, the suppression of lymphocyte proliferation and antibody production. The selectivity of MPA for the type II isoform of IMPDH, which is preferentially expressed in activated lymphocytes, contributes to its targeted immunosuppressive effects with a lower incidence of side effects compared to other immunosuppressants.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes MMF dosages used in various in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the mouse strain, age, sex, and the specific disease model. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental setup.
| Mouse Model | Strain | Dosage | Administration Route | Frequency | Reference |
| Systemic Lupus Erythematosus (SLE) | (NZB x NZW)F1 | 30 mg/kg/day (low dose) | Oral Gavage | Daily | |
| Systemic Lupus Erythematosus (SLE) | (NZB x NZW)F1 | 100 mg/kg/day (high dose) | Oral Gavage | Daily | |
| Systemic Lupus Erythematosus (SLE) | (NZB x NZW)F1 | 200 mg/kg/day | Not Specified | Daily | [1] |
| Systemic Lupus Erythematosus (SLE) | NZBWF1 | 60 mg/kg/day | Not Specified | Daily | [2] |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr | 100 mg/kg/day | Drinking Water | Ad libitum | [3] |
| Sepsis (Staphylococcus aureus) | C57BL/6J | 20 mg/kg/day | Intraperitoneal (i.p.) Injection | Daily | [4] |
| Graft-Versus-Host Disease (GVHD) | BALB/c recipients from C57BL/6 donors | 30, 60, 90 mg/kg/day | Oral Gavage | Daily | [5] |
| Crohn's Disease (TNBS-induced colitis) | Not Specified | 1 or 2 mg per mouse | i.p. Injection or Oral Gavage | Daily on days -1, 0, 1, 2, and 7 | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is commercially available as a powder. For in vivo studies, it needs to be reconstituted in a suitable vehicle.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% NaCl [sterile saline], sterile water, or a solution of 5% dextrose in water [D5W])
-
Sterile tubes for reconstitution and storage
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of MMF based on the desired concentration and the total volume needed for the study.
-
Aseptically weigh the MMF powder.
-
In a sterile tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the MMF powder to the vehicle while vortexing to facilitate dissolution.
-
If the powder does not dissolve completely, sonication in a water bath for short intervals may be necessary.
-
For intraperitoneal injections, the final solution must be sterile. If the initial components are not sterile, the final solution should be filter-sterilized using a 0.22 µm syringe filter.
-
Store the prepared MMF solution according to the manufacturer's recommendations, typically protected from light. For instance, one study reconstituted lyophilized MMF powder in 0.9% NaCl to a concentration of 2 mg/mL.[4]
Administration Protocols
Intraperitoneal injection is a common method for administering MMF to mice.
Materials:
-
Prepared sterile MMF solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal restrainer
Protocol:
-
Restrain the mouse firmly by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Locate the injection site in the lower right or left abdominal quadrant. This is typically about 1-2 cm from the midline.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Avoid inserting the needle too deeply to prevent injury to internal organs.
-
Gently aspirate to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the MMF solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Oral gavage ensures the direct and accurate delivery of a specific dose of MMF to the stomach.
Materials:
-
Prepared MMF solution
-
Sterile oral gavage needles (flexible or rigid, 18-20 gauge for adult mice)
-
Sterile syringes (1 mL)
-
Animal restrainer
Protocol:
-
Properly restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it is advanced. If there is resistance, do not force the needle as it may have entered the trachea. Withdraw and re-insert.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the MMF solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo mouse study involving MMF administration.
Caption: General experimental workflow for an in vivo mouse study with MMF.
Potential Toxicities and Considerations
While MMF is generally well-tolerated in mice at therapeutic doses, potential side effects can occur, particularly at higher doses. These may include:
-
Gastrointestinal toxicity: Diarrhea and weight loss have been reported.
-
Myelosuppression: Anemia, leukopenia, and thrombocytopenia can occur.
-
Hepatotoxicity: Although less common, MMF can cause liver damage. One study noted that MMF can cause mitochondrial stress in hepatocytes in mice.[7]
-
Increased susceptibility to infections: Due to its immunosuppressive nature.
Regular monitoring of animal health, including body weight, clinical signs, and complete blood counts, is essential throughout the study. The gut microbiota can influence the gastrointestinal toxicity of MMF.[8] Researchers should consider the potential impact of the microbiome on experimental outcomes.
These application notes and protocols are intended to serve as a guide. It is imperative to adhere to all institutional and national guidelines for animal welfare and to obtain the necessary ethical approvals before commencing any in vivo studies.
References
- 1. This compound suppresses autoimmunity and mortality in the female NZB x NZW F1 mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression With this compound Attenuates Hypertension in an Experimental Model of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates perivascular T lymphocyte inflammation and reduces the double-negative T cell population in SLE-prone MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of this compound in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Mycophenolate Mofetil for Cell Culture
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive agent and a prodrug of mycophenolic acid (MPA).[1][2][3] Following administration, MMF is rapidly hydrolyzed by cellular esterases to its active form, MPA.[4] MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[5][6][7] Because T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA exhibits a more potent cytostatic effect on these cells compared to other cell types.[2][6] This selective inhibition of lymphocyte proliferation makes MMF a valuable tool in transplantation medicine and for studying immune responses and autoimmune diseases in a research setting. Proper dissolution and preparation of MMF are critical for obtaining accurate and reproducible results in cell culture experiments.
Mechanism of Action Overview
This compound acts as an immunosuppressant by depleting the guanosine nucleotide pool required for DNA and RNA synthesis in lymphocytes. This ultimately inhibits T- and B-cell proliferation, suppressing cell-mediated immunity and antibody formation.[1][2][5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties and applications of Mycophenolate mofetil_Chemicalbook [chemicalbook.com]
- 4. edren.org [edren.org]
- 5. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
Application Notes and Protocols for the Combined Use of Mycophenolate Mofetil and Tacrolimus in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combined use of Mycophenolate Mofetil (MMF) and Tacrolimus (TAC) in various animal models. This combination therapy is a cornerstone of immunosuppressive regimens in clinical transplantation and is increasingly explored in models of autoimmune disease.
Introduction
This compound is a prodrug of mycophenolic acid (MPA), which inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1][2] This selectively targets the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[1][2] Tacrolimus, a calcineurin inhibitor, exerts its immunosuppressive effects by binding to FK506-binding protein (FKBP), which then inhibits calcineurin.[3] This prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for interleukin-2 (IL-2) and other pro-inflammatory cytokines.[3] The synergistic action of MMF and TAC, targeting different pathways in lymphocyte activation and proliferation, allows for potent immunosuppression often with reduced doses and associated toxicities of individual agents.[4]
Signaling Pathways
The combination of this compound and Tacrolimus provides a dual-pronged attack on the immune response, targeting key signaling pathways involved in T-cell and B-cell activation and proliferation.
Quantitative Data from Animal Studies
The following tables summarize dosages and outcomes from various studies utilizing MMF and Tacrolimus combination therapy in different animal models.
Table 1: Porcine Small Bowel Transplantation Model
| Treatment Group | Tacrolimus Dose | MMF Dose | Median Survival Time | 30-Day Survival Rate | 60-Day Survival Rate | Cause of Death |
| No Immunosuppression | N/A | N/A | 11 days | 0% | 0% | Rejection (80%) |
| Tacrolimus Monotherapy | 0.3 mg/kg/day IM, then oral to maintain 15-25 ng/mL blood levels | N/A | 27 days | 40% | 0% | Infection (60%) |
| Combination Therapy | 0.1 mg/kg IM (day 0), then oral to maintain 5-15 ng/mL blood levels | 10 mg/kg twice daily (oral) | >60 days | 80% | 70% | Infection (10%) |
Data extracted from a study in a swine model of orthotopic small bowel transplantation.[5]
Table 2: Murine Myoblast Transplantation Model
| Treatment Group | Tacrolimus (FK506) Dose | MMF Dose | Outcome |
| MMF Alone | N/A | 80 mg/kg/day | Did not prevent immune rejection |
| Combination Therapy (Immediate) | 1.0 mg/kg/day | 80 mg/kg/day | Reduced myoblast transplantation success by ~50% |
| Combination Therapy (Delayed) | 1.0 mg/kg/day | 80 mg/kg/day | Maintained graft success and controlled immune infiltration |
This study suggests that the timing of MMF administration is critical in the context of myoblast transplantation, as it may inhibit myoblast fusion.[4]
Table 3: Rat Kidney Function Study
| Treatment Group | Tacrolimus Dose | MMF Dose | Serum Creatinine Increase vs. Control | Blood Urea Nitrogen (BUN) |
| MMF Alone | N/A | 20 mg/kg/day | No significant change | No significant change |
| Tacrolimus (1 mg/kg) + MMF | 1 mg/kg/day | 20 mg/kg/day | +25% (statistically significant) | Not specified |
| Tacrolimus (3 mg/kg) | 3 mg/kg/day | N/A | Not specified | >3-fold higher than control |
This study highlights the potential for MMF to enhance the negative effects of Tacrolimus on kidney function in rats.[6]
Table 4: Rat Kidney Ischemia and Reperfusion Model
| Treatment Group | Tacrolimus Dose | MMF Dose | Key Findings on Renal Function |
| MMF Alone | N/A | 20 mg/kg/day | Alteration in renal function |
| MMF/TAC 0.5 | 0.5 mg/kg/day | 20 mg/kg/day | Worsening of renal function compared to MMF alone |
| MMF/TAC 1 | 1 mg/kg/day | 20 mg/kg/day | Further worsening of renal function |
This study indicates a dose-dependent nephrotoxicity of Tacrolimus, which is exacerbated when combined with MMF in a model of renal ischemia-reperfusion injury.[7]
Experimental Protocols
The following are generalized protocols for the administration of MMF and Tacrolimus in rodent models, based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Experimental Workflow
Protocol 1: Oral Administration of MMF and Tacrolimus in Rats for Immunosuppression Studies
1. Materials:
-
This compound (MMF) powder
-
Tacrolimus (TAC) capsules or powder
-
Vehicle for suspension (e.g., skim milk, saline solution)[6][7]
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Balance and weighing supplies
2. Drug Preparation:
-
MMF Suspension:
-
Prepare a stock suspension of MMF in the chosen vehicle (e.g., 1 mg/mL).[6]
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Tacrolimus Suspension:
-
For capsule-based Tacrolimus, carefully open the capsules and suspend the contents in a vehicle like skim milk (e.g., 1 mg/mL).[6]
-
If using powder, directly suspend it in the vehicle.
-
Vortex thoroughly before each administration.
-
3. Administration Procedure:
-
Dosage:
-
Procedure:
-
Weigh each rat daily to accurately calculate the required dose volume.
-
Administer the prepared drug suspensions via oral gavage.
-
If administering both drugs, they can be given sequentially.
-
Administer the vehicle alone to the control group.
-
The duration of treatment will vary depending on the study design (e.g., 28 days for chronic studies).[6]
-
4. Monitoring:
-
Monitor animals daily for clinical signs of toxicity, such as weight loss, diarrhea, or changes in behavior.[9]
-
Blood samples can be collected at specified time points for pharmacokinetic analysis or to measure trough levels of Tacrolimus.[8][9]
Protocol 2: Administration of MMF and Tacrolimus in Mouse Models of Autoimmune Disease
1. Materials:
-
This compound (MMF)
-
Tacrolimus (FK506)
-
Appropriate vehicles for each drug
-
Oral gavage needles (appropriate size for mice) or equipment for subcutaneous/intraperitoneal injection
-
Syringes
-
Balance and weighing supplies
2. Drug Preparation:
-
Prepare sterile solutions or suspensions of MMF and Tacrolimus in their respective vehicles at the desired concentrations.
3. Administration Procedure:
-
Dosage:
-
Procedure:
-
Administer the drugs daily via the chosen route (e.g., oral gavage, subcutaneous injection).
-
The timing of administration may be critical, as demonstrated in myoblast transplantation studies where delayed MMF administration was more effective.[4]
-
Administer vehicle to control animals.
-
4. Monitoring and Analysis:
-
Monitor for signs of drug toxicity and the progression of the autoimmune disease.
-
At the end of the study, tissues can be collected for histological analysis of immune cell infiltration and tissue damage.
-
Blood can be collected to measure autoantibody levels or for flow cytometry analysis of lymphocyte populations.[10]
Pharmacokinetic Considerations
-
Drug Interactions: There is no significant pharmacokinetic interaction between MMF and Tacrolimus. The bioavailability of Tacrolimus is not altered by MMF.[2][11]
-
Enterohepatic Recirculation: Tacrolimus does not interfere with the enterohepatic recirculation of MPA, unlike cyclosporine. This can lead to higher MPA trough levels and overall exposure when MMF is combined with Tacrolimus.[2][8]
-
Dose Adjustments: Due to the higher MPA exposure, lower doses of MMF may be sufficient to achieve therapeutic immunosuppression when used in combination with Tacrolimus compared to a combination with cyclosporine.[2]
Conclusion
The combination of this compound and Tacrolimus is a potent immunosuppressive regimen with applications in various animal models of transplantation and autoimmune disease. The provided protocols and data serve as a guide for researchers to design and execute their studies. Careful consideration of dosages, administration timing, and potential for enhanced toxicity, particularly nephrotoxicity, is crucial for successful and ethical animal experimentation. Further optimization of dosing and treatment schedules may be necessary for specific animal models and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of tacrolimus combination therapy with this compound in the prevention of organ rejection in kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrolimus- and Mycophenolate-Mediated Toxicity: Clinical Considerations and Options in Management of Post-Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined immunosuppression of this compound and FK506 for myoblast transplantation in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined immunosuppressive therapy with tacrolimus and this compound for small bowel transplantation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances the Negative Effects of Sirolimus and Tacrolimus on Rat Kidney Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of nefrotoxicity by tacrolimus and micophenolate mofetil associated with kidney ischemia and reperfusion: experimental study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of tacrolimus and cyclosporine on the pharmacokinetics of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppression With this compound Attenuates Hypertension in an Experimental Model of Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of tacrolimus-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Mycophenolate Mofetil Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely used in transplantation medicine and for the treatment of autoimmune diseases. MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[1][2][3] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[1][3][4] Consequently, MMF effectively suppresses cell-mediated immune responses and antibody formation.[4]
These application notes provide detailed protocols for various in vitro assays to measure the efficacy of MMF, enabling researchers to assess its immunosuppressive effects and elucidate its mechanisms of action.
Mechanism of Action of this compound
The primary mechanism of action of MMF is the inhibition of IMPDH by its active metabolite, MPA. This inhibition leads to the depletion of intracellular guanosine and deoxyguanosine nucleotide pools, which are essential for DNA and RNA synthesis. As T and B lymphocytes rely heavily on the de novo purine synthesis pathway, their proliferation is selectively inhibited.[1][3][5] Additional mechanisms contributing to MMF's efficacy include the induction of apoptosis in activated T-lymphocytes and the suppression of glycosylation and expression of adhesion molecules, which reduces the recruitment of immune cells to sites of inflammation.[1][4]
Figure 1. Signaling pathway of this compound's mechanism of action.
Key In Vitro Assays
Several in vitro assays can be employed to measure the efficacy of MMF. These assays focus on different aspects of its mechanism of action, from direct enzyme inhibition to its effects on lymphocyte function.
IMPDH Activity Assay
This assay directly measures the enzymatic activity of IMPDH, the pharmacological target of MPA. The inhibition of IMPDH activity in the presence of varying concentrations of MPA provides a direct measure of the drug's potency.
Protocol: Spectrophotometric IMPDH Activity Assay
This protocol is based on the principle of measuring the rate of NADH formation, a product of the IMPDH-catalyzed conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).
Materials:
-
Recombinant human IMPDH type II
-
IMP substrate solution
-
NAD+ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Mycophenolic acid (MPA) solutions of varying concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAD+, and IMP in each well of a 96-well plate.
-
Add varying concentrations of MPA or a vehicle control to the wells.
-
Initiate the reaction by adding recombinant IMPDH to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADH formation is directly proportional to the IMPDH activity.
-
Calculate the rate of reaction (V) for each MPA concentration.
-
Determine the percentage of IMPDH inhibition for each MPA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the MPA concentration to determine the IC50 value.
References
- 1. Pharmacodynamic assessment of mycophenolic acid-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocytes Treated with Mycophenolate Mofetil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[2] MPA selectively and reversibly inhibits inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[3] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation, making them primary targets for MPA's cytostatic effects.[2][3]
Flow cytometry is an indispensable tool for dissecting the heterogeneous effects of MMF on lymphocyte populations. It allows for the simultaneous multi-parametric analysis of individual cells, providing quantitative data on cell proliferation, viability, and the expression of various cell surface and intracellular markers. These application notes provide a detailed overview and protocols for analyzing the effects of MMF on lymphocytes using flow cytometry.
Mechanism of Action of this compound
MMF, after its conversion to MPA, exerts its immunosuppressive effects primarily by inhibiting IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine triphosphate (GTP).[4] Activated T and B lymphocytes have a high demand for purines to support their clonal expansion and are particularly reliant on the de novo pathway.[3] Other cell types can utilize the salvage pathway for purine synthesis, rendering them less susceptible to the effects of MPA.[3] The depletion of the guanine nucleotide pool in lymphocytes leads to a G1 phase cell cycle arrest, thereby inhibiting their proliferation.[5] Furthermore, MPA has been shown to induce apoptosis in activated T cells and to suppress the glycosylation of adhesion molecules, which can reduce the recruitment of lymphocytes to sites of inflammation.[2]
Data Presentation
The following tables summarize the quantitative effects of MPA on various lymphocyte parameters as determined by flow cytometry in in vitro studies.
Table 1: Effect of Mycophenolic Acid (MPA) on Lymphocyte Subsets
| Cell Type | Concentration of MPA | Incubation Time | Effect | Reference |
| CD4+ T Cells | 10⁻⁴ M and 10⁻⁵ M | 48 and 96 hours | Decrease in absolute count | [1] |
| CD8+ T Cells | 10⁻⁴ M and 10⁻⁵ M | 48 and 96 hours | Decrease in absolute count | [1] |
| CD19+ B Cells | 10⁻⁴ M and 10⁻⁵ M | 48 and 96 hours | Decrease in absolute count | [1] |
| CD4+/CD25+ T Cells | Not Specified | Not Specified | Reduction in percentage | [6] |
| CD8+/CD38+ T Cells | Not Specified | Not Specified | Reduction in percentage | [6] |
| CD38+ B Cells | Not Specified | Not Specified | Reduction in percentage | [6] |
Table 2: Effect of Mycophenolic Acid (MPA) on Lymphocyte Function
| Functional Assay | Concentration of MPA | Incubation Time | Effect | Reference |
| T Cell Proliferation | IC50 of 0.113 mg/L | Not Specified | Strong dose-dependent inhibition | [7] |
| Apoptosis (CD4+, CD8+, CD19+) | 10⁻⁴ M | Not Specified | Increased apoptosis | [8] |
| CD25 Expression on CD4+ and CD8+ T Cells | 10⁻⁴ M and 10⁻⁵ M | Not Specified | Decreased activation-induced expression | [1] |
| Foxp3+CD25+CD4+ T Cells | 10⁻⁴ M and 10⁻⁵ M | Not Specified | Increased percentage | [1] |
| Foxp3+CD25+CD8+ T Cells | 10⁻⁴ M and 10⁻⁵ M | Not Specified | Increased percentage | [1] |
Experimental Workflow
The general workflow for analyzing the effects of MMF on lymphocytes using flow cytometry involves isolating peripheral blood mononuclear cells (PBMCs), treating them with MPA in vitro, staining for markers of interest, and acquiring and analyzing the data on a flow cytometer.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 5. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. medrxiv.org [medrxiv.org]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols for Mycophenolate Mofetil Treatment in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely used in transplantation medicine and increasingly explored for the treatment of autoimmune diseases.[1][2] MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[3] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][4] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[4][5] This selective action on lymphocytes underpins the therapeutic potential of MMF in autoimmune disorders by suppressing cell-mediated immune responses and antibody formation.[4][6]
These application notes provide a comprehensive guide to the experimental design of MMF treatment in preclinical models of autoimmune diseases, including detailed protocols for key assays and data presentation guidelines.
Mechanism of Action of this compound
The primary mechanism of action of MMF is the inhibition of IMPDH by its active metabolite, MPA.[3] This leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis in proliferating lymphocytes.[2] Consequently, MMF effectively inhibits the proliferation of both T and B cells.[1][4]
Beyond its anti-proliferative effects, MMF also exhibits other immunomodulatory activities:
-
Induction of Apoptosis: MMF can induce apoptosis in activated T cells, contributing to the reduction of pathogenic immune cells.[1][7]
-
Inhibition of Adhesion Molecule Expression: MPA can inhibit the glycosylation and expression of adhesion molecules, thereby reducing the recruitment of lymphocytes and monocytes to sites of inflammation.[4][6]
-
Modulation of Regulatory T cells (Tregs): Studies suggest that MMF may promote the generation of Foxp3-expressing CD4+ and CD8+ regulatory T cells, shifting the immune balance towards tolerance.[1][8]
-
Suppression of Antibody Production: By inhibiting B cell proliferation and differentiation into plasma cells, MMF can reduce the production of autoantibodies.[9][10]
Experimental Design for MMF Treatment in Autoimmune Models
A well-designed preclinical study is crucial for evaluating the therapeutic potential of MMF. The following sections outline key considerations for experimental design, including the selection of animal models, dosing regimens, and relevant outcome measures.
Animal Models
Several well-established murine models are available to study different aspects of autoimmune diseases. The choice of model depends on the specific research question.
| Animal Model | Disease Modeled | Key Features |
| MRL/lpr Mice | Systemic Lupus Erythematosus (SLE) | Spontaneous development of severe lupus-like disease, including lymphoproliferation, autoantibody production (anti-dsDNA), and immune complex-mediated glomerulonephritis.[11] |
| (NZB x NZW)F1 Mice | Systemic Lupus Erythematosus (SLE) | Spontaneous development of a lupus-like syndrome that more closely resembles human SLE, with high levels of autoantibodies and lethal glomerulonephritis.[12] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis (MS) | Induced by immunization with myelin antigens, leading to T-cell mediated inflammation and demyelination in the central nervous system.[13][14] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis (RA) | Induced by immunization with type II collagen, resulting in chronic inflammatory arthritis with synovial inflammation, pannus formation, and cartilage and bone erosion.[15][16] |
Dosing and Administration
MMF is typically administered orally via gavage. The vehicle for MMF is often a solution such as carboxymethylcellulose or a similar suspension agent.
| Animal Model | MMF Dosage Range (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| MRL/lpr Mice | 90 - 100 | 8-12 weeks | Reduced proteinuria, less severe glomerulonephritis, decreased immunoglobulin and C3 deposits in glomeruli.[17][18] | [17][18] |
| (NZB x NZW)F1 Mice | 30 - 200 | From 3 months of age | Dose-dependent effects: high doses inhibit autoantibody production, while low doses selectively reduce IgG2a levels; prolonged survival.[12][19] | [12][19] |
| EAE (Lewis Rats) | Not specified in mg/kg | Prophylactic or at onset of symptoms | Delayed disease onset, reduced clinical severity, and decreased inflammatory infiltrates in the brain.[13] | [13] |
| Crohn's Disease Model (TNBS-induced colitis) | 1 or 2 mg per mouse (i.p. or gavage) | 7 days | Reduced mortality, decreased pro-inflammatory cytokine expression (IFN-γ, TNF-α, IL-12, IL-6, IL-1β), and modulation of Th1/Th2 cell differentiation.[20] | [20] |
Experimental Workflow
Key Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol is used to assess the inhibitory effect of MPA on T-cell proliferation in vitro.
Materials:
-
Spleen or lymph nodes from experimental animals
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Mycophenolic acid (MPA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension from the spleen or lymph nodes.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add MPA at various concentrations to the designated wells.
-
Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution in the T-cell populations. Each cell division results in a halving of the CFSE fluorescence intensity.
Flow Cytometry for Immune Cell Phenotyping
This protocol allows for the quantification of different immune cell populations in lymphoid organs.
Materials:
-
Single-cell suspensions from spleen, lymph nodes, or peripheral blood
-
FACS buffer
-
Fc block (anti-CD16/32)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD25)
-
For Treg staining: Foxp3 staining buffer set and anti-Foxp3 antibody
-
Flow cytometer
Protocol:
-
Prepare single-cell suspensions and adjust the cell concentration to 1 x 10^7 cells/mL.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes in the dark at 4°C.
-
Wash the cells with FACS buffer.
-
For Treg analysis, fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's instructions.
-
Stain with an anti-Foxp3 antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.[21]
Histopathological Analysis of Target Organs
This protocol is for the semi-quantitative scoring of inflammation and tissue damage.[22]
Materials:
-
Tissues (kidney, brain, joints) fixed in 10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Protocol:
-
Fix the harvested tissues in formalin for at least 24 hours.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and score for pathological changes (e.g., cellular infiltration, tissue damage) using a standardized scoring system.
Example Histopathology Scoring System for Lupus Nephritis:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Glomerular Hypercellularity | Normal | Mild | Moderate | Severe |
| Glomerular Necrosis/Crescents | Absent | 1-2 foci | 3-4 foci | >4 foci |
| Interstitial Infiltrate | Absent | Mild | Moderate | Severe |
| Tubular Atrophy | Absent | Mild | Moderate | Severe |
This is an example scoring system and should be adapted based on the specific model and study objectives.[22]
Measurement of Serum Autoantibodies by ELISA
This protocol is for quantifying autoantibodies, such as anti-dsDNA, in serum samples.
Materials:
-
Serum samples from experimental animals
-
dsDNA-coated ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-mouse IgG detection antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Protocol:
-
Dilute serum samples in blocking buffer.
-
Add the diluted samples to the dsDNA-coated ELISA plate and incubate for 1-2 hours.
-
Wash the plate multiple times with wash buffer.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the antibody concentrations based on a standard curve.
Conclusion
This compound is a promising therapeutic agent for autoimmune diseases, and its efficacy can be robustly evaluated in preclinical animal models. A thorough understanding of its mechanism of action and careful experimental design are essential for obtaining reliable and translatable results. The protocols and guidelines provided in these application notes offer a framework for researchers to design and execute studies to investigate the immunomodulatory effects of MMF in various autoimmune disease settings.
References
- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of action of this compound | Semantic Scholar [semanticscholar.org]
- 7. Positive effect on T-cell regulatory apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 9. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses autoimmunity and mortality in the female NZB x NZW F1 mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment accelerates recovery from experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 17. Attenuation of murine lupus nephritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on severity of nephritis and nitric oxide production in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Mycophenolate Mofetil to Rodents
These application notes provide detailed protocols for the preparation and oral administration of Mycophenolate mofetil (MMF) to rodents for research purposes. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (MMF) is an immunosuppressive agent widely used in transplantation medicine and for the treatment of autoimmune diseases. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By depleting guanosine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway for their expansion.[1][2][3][4] This selective action makes MMF a valuable tool in rodent models of transplantation, autoimmune disease, and inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of this compound to rodents, primarily rats.
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) after Oral Administration of this compound (MMF) to Rats.
| Parameter | Dose (mg/kg) | Value | Species/Strain | Reference |
| Time to Peak Plasma Concentration (Tmax) | 8.3, 16.7, 33.3, 50.0 | Within 30 minutes | Wistar Rats | [5] |
| 5, 10, 15, 25 | 15 to 30 minutes | Lewis Rats | [6] | |
| Terminal Elimination Half-life (t½) | 8.3 | 6.41 ± 4.16 h | Wistar Rats | [5] |
| 16.7 | 4.49 ± 2.20 h | Wistar Rats | [5] | |
| 33.3 | 7.58 ± 3.72 h | Wistar Rats | [5] | |
| 50.0 | 8.18 ± 1.32 h | Wistar Rats | [5] | |
| Systemic Bioavailability of MPA | 8.3 | 84.3 ± 35.0% | Wistar Rats | [5] |
| 16.7 | 69.9 ± 25.7% | Wistar Rats | [5] | |
| 33.3 | 63.6 ± 8.8% | Wistar Rats | [5] | |
| Area Under the Curve (AUC) on Day 7 | 5 mg/kg/day | 32.7 µg·h/mL | Lewis Rats | [6] |
| 10 mg/kg/day | 38.6 µg·h/mL | Lewis Rats | [6] | |
| 15 mg/kg/day | 78.8 µg·h/mL | Lewis Rats | [6] |
Table 2: Recommended Oral Dosage Ranges for this compound in Rodents.
| Species | Application | Dosage Range (mg/kg/day) | Notes | Reference |
| Rat | Kidney Allograft Survival | 5 - 10 | Higher doses (≥15 mg/kg/day) may cause gastrointestinal toxicity. | [6] |
| Mouse | Acute Graft-Versus-Host Disease | 30 - 90 | Efficacy may vary depending on the model and timing of administration. | [7] |
| Rat | General Immunosuppression | 20 | Well-tolerated in a 4-week study. | [8] |
| Mouse | Toxicity Study (13 weeks) | 100 - 300 | High doses resulted in mortality due to gastrointestinal infections. | [8] |
Experimental Protocols
Preparation of this compound Oral Suspension
This protocol describes the preparation of a 50 mg/mL MMF oral suspension.
Materials:
-
This compound powder or capsules
-
Propylene Glycol, USP
-
Suspending vehicle (e.g., Medisca Oral Suspend or a 1:1 mixture of Ora-Sweet® and Ora-Plus®)[9]
-
Cherry Syrup (or other flavoring agent)
-
Mortar and pestle
-
Graduated cylinders
-
Stirring plate and stir bar
-
Amber bottle for storage
Procedure:
-
Weighing: Accurately weigh the required amount of MMF powder. If using capsules, open the capsules and weigh the contents. For a 100 mL suspension at 50 mg/mL, 5.0 g of MMF is needed.
-
Trituration: Transfer the MMF powder to a mortar and triturate to a fine, homogeneous powder.
-
Levigation: Add a small amount of propylene glycol to the powder and levigate to form a smooth, homogeneous paste. This step wets the powder and prevents clumping.
-
Suspension: Gradually add the suspending vehicle to the paste while continuously mixing. High shear mixing is recommended to ensure a uniform suspension.
-
Flavoring and Dilution: Add cherry syrup to improve palatability and bring the suspension to the final desired volume. Mix thoroughly.
-
Storage: Transfer the final suspension to a tightly closed, light-resistant amber bottle. Store under refrigeration. The beyond-use date is typically 14 days when refrigerated.[10]
Note: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and a mask, when handling MMF powder.[11]
Oral Administration by Gavage
Oral gavage is a common and precise method for administering liquid formulations to rodents.
Materials:
-
Prepared MMF oral suspension
-
Appropriate-sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required.
-
Dosage Calculation: Weigh the animal to determine the precise volume of the MMF suspension to be administered.
-
Filling the Syringe: Shake the MMF suspension well to ensure homogeneity. Draw the calculated volume into the syringe and attach the gavage needle.
-
Gavage Administration:
-
Position the animal vertically.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to deliver the suspension.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Voluntary Oral Administration (Refined Method)
To reduce the stress associated with forced gavage, voluntary oral administration can be employed, particularly for chronic dosing studies.
Materials:
-
Prepared MMF oral suspension
-
Palatable vehicle (e.g., sweetened condensed milk, strawberry jam)
-
Micropipette or syringe without a needle
Procedure:
-
Acclimation: Accustom the rodents to the palatable vehicle for several days before introducing the MMF-containing mixture. This can be done by offering a small amount of the vehicle alone.
-
Mixture Preparation: Mix the calculated dose of the MMF suspension with a small, standardized amount of the palatable vehicle.
-
Administration: Present the mixture to the rodent on the tip of a micropipette or in a small dish. Well-acclimated animals will typically consume the mixture voluntarily.
-
Confirmation of Consumption: Ensure the entire dose has been consumed.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its immunosuppressive effects.
Caption: Mechanism of action of this compound (MMF).
Experimental Workflow for Oral Administration Studies
The following diagram outlines a typical experimental workflow for studies involving the oral administration of MMF to rodents.
Caption: Experimental workflow for MMF oral administration in rodents.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of this compound in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of this compound in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. medisca.net [medisca.net]
- 11. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
Application Note and Protocol: Quantification of Mycophenolic Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressant drugs mycophenolate mofetil (MMF) and mycophenolate sodium.[1][2] It is widely used to prevent rejection in solid organ transplant recipients.[1][2] Therapeutic drug monitoring (TDM) of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][2] This document provides a detailed protocol for the quantification of mycophenolic acid in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification.
Principle of the Method
This method employs a simple protein precipitation technique to extract mycophenolic acid and its deuterated internal standard from human plasma. The prepared samples are then analyzed by a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Chromatographic separation is achieved on a C18 reversed-phase column. The quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Mycophenolic Acid (MPA) | Sigma-Aldrich | Purity ≥98% |
| Mycophenolic acid-d3 (MPA-d3) | Toronto Research Chemicals | Internal Standard, Purity ≥98% |
| Methanol | Duksan | LC-MS Grade |
| Acetonitrile | J.T. Baker | HPLC Grade |
| Formic Acid | Merck | Analytical Grade |
| Ammonium Formate | Sigma-Aldrich | LC-MS Grade |
| Deionized Water | In-house | High purity, 18.2 MΩ·cm |
| Blank Human Plasma | Healthy volunteers | Store at -20°C or lower |
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
MPA Stock Solution: Accurately weigh and dissolve an appropriate amount of MPA in methanol to achieve a final concentration of 1 mg/mL.
-
MPA-d3 (Internal Standard) Stock Solution: Accurately weigh and dissolve an appropriate amount of MPA-d3 in methanol to achieve a final concentration of 1 mg/mL.[3]
Working Solutions:
-
Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the MPA stock solution in methanol to create a series of working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (5,000 ng/mL): Dilute the MPA-d3 stock solution with methanol to a final concentration of 5,000 ng/mL.[4]
Store all stock and working solutions at -20°C.[4]
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking 90 µL of blank human plasma with 10 µL of the appropriate MPA working solution to achieve the desired concentrations.[4]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[4]
Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the 5,000 ng/mL MPA-d3 internal standard working solution.[4]
-
Add 890 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 µm)[3]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %A %B 0.0 70 30 2.5 10 90 7.5 10 90 7.6 70 30 | 10.0 | 70 | 30 |
Mass Spectrometry:
-
System: Waters Xevo TQ-S Micro or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C[3]
-
Cone Gas Flow: 150 L/hr[3]
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Mycophenolic Acid (MPA) 321.25 207.10 40 25 | MPA-d3 (IS) | 324.20 | 210.10 | 40 | 25 |
Data Presentation
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 40 µg/mL |
| Correlation Coefficient (r²) | ≥0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85% - 115% |
| Mean Recovery | 85.54% - 94.76%[4] |
| Matrix Effect | Minimal (0.88 - 1.06)[4] |
Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (MPA/MPA-d3) |
| 0.05 | Example Value |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 20.0 | Example Value |
| 40.0 | Example Value |
Quality Control Sample Data
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.15 | Example Value | Example Value | Example Value |
| Mid QC | 7.5 | Example Value | Example Value | Example Value |
| High QC | 30.0 | Example Value | Example Value | Example Value |
Visualization
Caption: Experimental workflow for MPA quantification.
References
- 1. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable Cell Line with Mycophenolate Mofetil Resistance
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive drug widely used in transplantation medicine to prevent graft rejection.[1][2][3] Its active metabolite, mycophenolic acid (MPA), selectively, reversibly, and non-competitively inhibits inosine 5'-monophosphate dehydrogenase (IMPDH).[1][4][5] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway essential for the proliferation of B and T lymphocytes.[1][3][4] Unlike other cell types, lymphocytes are highly dependent on this pathway, making them particularly sensitive to MPA.[1][6]
Resistance to MMF can be conferred through the overexpression of IMPDH2, the inducible isoform of IMPDH that is often upregulated in activated lymphocytes and cancer cells.[4][5][7][8] This application note provides a detailed protocol for establishing a stable cell line with resistance to MMF by overexpressing IMPDH2.
Principle
The establishment of a stable, MMF-resistant cell line is achieved through the introduction of a mammalian expression vector encoding the human IMPDH2 gene. Following transfection, cells are cultured in the presence of a selective concentration of MMF. Only the cells that have successfully integrated the IMPDH2 expression cassette into their genome and express sufficient levels of the enzyme will be able to proliferate and survive, leading to the selection of a stable, MMF-resistant cell population.
Materials
-
Mammalian cell line of interest (e.g., HEK293, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Mammalian expression vector containing the human IMPDH2 gene and a selectable marker (e.g., neomycin or puromycin resistance)
-
Transfection reagent (e.g., lipofectamine-based or electroporation system)
-
This compound (MMF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well, 24-well, and 6-well cell culture plates
-
Selection antibiotic (e.g., G418 or puromycin)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
Western blotting reagents and antibodies against IMPDH2 and a loading control (e.g., GAPDH or β-actin)
Experimental Protocols
Protocol 1: Determination of Optimal MMF Selection Concentration
Before establishing the stable cell line, it is crucial to determine the minimum concentration of MMF that is toxic to the parental (non-transfected) cell line. This is often referred to as a "kill curve."
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
MMF Dilution Series: Prepare a series of MMF concentrations in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Treatment: After 24 hours of incubation to allow for cell attachment, carefully remove the medium and add 100 µL of the medium containing the different MMF concentrations to the respective wells. Include a "no MMF" control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using an appropriate assay (e.g., MTT or WST-1).
-
Data Analysis: Determine the IC50 value (the concentration of MMF that inhibits cell growth by 50%). The optimal selection concentration is typically 2-5 times the IC50 value.
Table 1: Example of MMF Kill Curve Data
| MMF Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1 | 55 |
| 5 | 15 |
| 10 | 5 |
| 50 | <1 |
| 100 | <1 |
Protocol 2: Transfection and Selection of MMF-Resistant Cells
-
Cell Seeding for Transfection: The day before transfection, seed the parental cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the IMPDH2 expression vector according to the manufacturer's protocol for the chosen transfection reagent. Include a mock transfection control (transfection reagent only) and a control with an empty vector.
-
Recovery: After 24-48 hours post-transfection, passage the cells into a larger flask and allow them to recover in a complete culture medium.
-
Selection: 48 hours post-transfection, begin the selection process by replacing the complete culture medium with a medium containing the predetermined optimal concentration of MMF.
-
Maintenance of Selection: Replace the selection medium every 3-4 days to remove dead cells and replenish the MMF.
-
Colony Formation: Over the next 2-4 weeks, MMF-resistant colonies should become visible.
-
Isolation of Resistant Clones: Once colonies are of a sufficient size, they can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expansion: Expand the isolated clones in the MMF-containing selection medium.
Protocol 3: Validation of MMF Resistance
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 1 on both the parental cell line and the newly established MMF-resistant cell line. The resistant cell line should exhibit a significantly higher IC50 value for MMF.
-
Western Blot Analysis: Confirm the overexpression of IMPDH2 in the resistant cell line by Western blotting.
-
Prepare cell lysates from both parental and resistant cell lines.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IMPDH2, followed by an appropriate secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Table 2: Example of MMF IC50 Values
| Cell Line | MMF IC50 (µM) |
| Parental | 1.5 |
| MMF-Resistant | >50 |
Visualization of Pathways and Workflows
MMF Mechanism of Action and Resistance Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanisms of action of this compound | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine monophosphate dehydrogenase 2 (IMPDH2) modulates response to therapy and chemo-resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Over-expression of IMPDH2 is associated with tumor progression and poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycophenolate Mofetil in Xenotransplantation Research
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate mofetil (MMF) is a cornerstone immunosuppressive agent in the field of xenotransplantation, playing a critical role in preventing the rejection of organs, tissues, and cells transplanted between different species. Its targeted mechanism of action and established efficacy in preclinical models make it an essential component of immunosuppressive regimens aimed at overcoming the significant immunological hurdles of xenotransplantation. These application notes provide a comprehensive overview of MMF's use in this context, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA)[1][2][3]. MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis[1][2][4][5]. T and B lymphocytes are highly dependent on this pathway for their proliferation, unlike other cell types that can utilize salvage pathways[1][2][6]. By inhibiting IMPDH, MPA selectively depletes the guanosine nucleotide pool in lymphocytes, leading to a potent cytostatic effect on these key mediators of the immune response[2][7][8]. This targeted action suppresses both cell-mediated and humoral immune responses, which are critical factors in both acute and chronic xenograft rejection[4][5][9][10].
Beyond its primary antiproliferative effects, MPA also exhibits other immunosuppressive activities. It can interfere with the glycosylation and expression of adhesion molecules, thereby reducing the recruitment of lymphocytes and monocytes to sites of inflammation and the graft itself[1][2][9][10]. Furthermore, MPA can induce apoptosis in activated T lymphocytes and suppress the maturation of dendritic cells, further dampening the anti-xenograft immune response[8][9].
Application in Preclinical Xenotransplantation Models
MMF is a fundamental component of multi-drug immunosuppressive regimens in preclinical xenotransplantation studies, typically involving pig-to-non-human primate (NHP) models. It is rarely used as a monotherapy due to the potent nature of the xenogeneic immune response[11]. Instead, it is combined with other agents that target different arms of the immune system, such as calcineurin inhibitors (e.g., tacrolimus, cyclosporine), costimulation blockers (e.g., anti-CD40/CD154 antibodies), and T-cell depleting agents (e.g., anti-thymocyte globulin)[12][13][14]. This combination approach is crucial for prolonging xenograft survival by preventing hyperacute rejection, acute cellular rejection, and antibody-mediated rejection[12][15].
Quantitative Data from Preclinical Studies
The following tables summarize representative dosages and efficacy data for MMF-containing immunosuppressive regimens in various preclinical xenotransplantation models.
Table 1: this compound Dosage in Preclinical Xenotransplantation Models
| Animal Model (Donor -> Recipient) | Organ/Tissue | MMF Dosage | Combination Agents | Reference |
| Pig -> Piglet | Small Bowel | 10 mg/kg twice daily (oral) | Tacrolimus | [16] |
| Pig -> Rat | Islet-like Cell Clusters | Not specified, used in combination | Leflunomide, Cyclosporine | [11] |
| Pig -> Baboon | Heart | Not specified, part of regimen | Anti-CD40/CD40L, Rituximab, ATG, Steroids | [14] |
| Pig -> Baboon | Kidney | Not specified, part of regimen | ATG, Rituximab, Anti-CD154 mAb | [13] |
| Neonatal Swine (Pharmacokinetic Study) | N/A | 0.5, 1, and 2 g/m²/d (oral) | N/A | [17] |
Table 2: Efficacy of MMF-Containing Immunosuppressive Regimens in Xenotransplantation
| Animal Model (Donor -> Recipient) | Organ/Tissue | Immunosuppressive Regimen | Median/Longest Graft Survival | Key Outcome | Reference |
| Pig -> Piglet | Small Bowel | Tacrolimus + MMF | >60 days | 70% survival at 60 days | [16] |
| Pig -> Rat | Islet-like Cell Clusters | Leflunomide + Cyclosporine + MMF | >24 days | Intact endocrine tissue at 24 days | [11] |
| Genetically Engineered Pig -> Baboon | Heart | Anti-CD40 mAb + MMF-based regimen | 298 days (median), 945 days (longest) | Avoided consumptive coagulopathy | [13] |
| Genetically Engineered Pig -> Baboon | Kidney | MMF-based regimen | >400 days (in some NHPs) | Eventual rejection despite therapy | [14] |
Experimental Protocols
The following provides a generalized protocol for the use of MMF in a pig-to-non-human primate kidney xenotransplantation model. This protocol should be adapted based on the specific experimental goals, institutional guidelines, and the genetic modifications of the donor pig.
Animal Models
-
Donor: Genetically engineered pigs (e.g., GGTA1-knockout, expressing human complement regulatory proteins like CD46 and coagulation regulators like thrombomodulin) are commonly used to mitigate hyperacute rejection[13][18].
-
Recipient: Non-human primates, such as baboons or cynomolgus macaques, are the most common recipients due to their physiological and immunological similarity to humans.
This compound Administration
-
Formulation: MMF is typically administered orally as a suspension or in tablet form, depending on the recipient animal's ability to take medication.
-
Dosage: An initial loading dose may be administered, followed by a maintenance dose. Dosing can vary significantly, but a common starting point in NHPs is 50-100 mg/kg/day, divided into two doses. In piglets, a dose of 1 g/m²/day has been recommended as an initial dose.[16][17]
-
Therapeutic Drug Monitoring (TDM): Regular monitoring of plasma MPA levels is recommended to ensure adequate immunosuppression while avoiding toxicity. The area-under-the-curve (AUC) of MPA concentration is considered the most reliable measure of drug exposure, though trough levels (C0) are more practical for routine monitoring in experimental settings[17][19][20]. The target therapeutic window for MPA AUC₀₋₁₂ is generally considered to be 30-60 mg·h/L in solid organ allotransplantation, which serves as a starting point for xenotransplantation studies[20].
Immunosuppressive Regimen
MMF is administered as part of a combination therapy that may include:
-
Induction Therapy: T-cell depleting agents like anti-thymocyte globulin (ATG) and/or B-cell depleting agents like Rituximab administered peri-transplant.
-
Maintenance Therapy:
-
A calcineurin inhibitor (e.g., Tacrolimus) to inhibit T-cell activation.
-
A costimulation blockade agent (e.g., anti-CD40 or anti-CD154 monoclonal antibody) to prevent T-cell help for B-cell activation and antibody production.
-
Corticosteroids for their anti-inflammatory effects.
-
Monitoring of Graft Function and Rejection
-
Clinical Monitoring: Daily observation for signs of distress, changes in urine output, and general well-being.
-
Biochemical Monitoring: Regular blood sampling to measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Histological Assessment: Protocol-specified or for-cause biopsies of the xenograft to assess for signs of cellular and antibody-mediated rejection.
-
Immunological Monitoring:
-
Lymphocyte Subsets: Flow cytometry to monitor T-cell (CD4+, CD8+) and B-cell (CD20+) populations, especially after depleting therapies.
-
Xenoreactive Antibodies: Monitoring of pre-formed and elicited anti-pig antibodies (IgM and IgG) using flow cytometry crossmatch or ELISA.
-
Conclusion
This compound is an indispensable tool in xenotransplantation research. Its selective inhibition of lymphocyte proliferation effectively targets a key pathway in graft rejection. When used in combination with other modern immunosuppressive agents, MMF has been instrumental in achieving long-term xenograft survival in preclinical NHP models, bringing the prospect of clinical xenotransplantation closer to reality. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies aimed at further optimizing immunosuppressive strategies to overcome the remaining hurdles in xenotransplantation.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound--clinical and experimental experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 6. This compound (RS-61443): preclinical, clinical, and three-year experience in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of immunosuppressive drugs in islet xenotransplantation: leflunomide in combination with cyclosporine and this compound prevents islet xenograft rejection in the pig-to-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immune Modulation in Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenotransplantation: Current Status in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in xenotransplantation: overcoming immune barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (CellCept): immunosuppression on the cutting edge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined immunosuppressive therapy with tacrolimus and this compound for small bowel transplantation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Short-term pharmacokinetic study of this compound in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RENAL XENOTRANSPLANTATION: EXPERIMENTAL PROGRESS AND CLINICAL PROSPECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does the evidence support the use of this compound therapeutic drug monitoring in clinical practice? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic monitoring of mycophenolate in transplantation: is it justified? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mycophenolate Mofetil Insolubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycophenolate mofetil (MMF). The information below addresses common challenges related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (MMF)?
A1: this compound is a white to off-white crystalline powder. It is characterized as a Biopharmaceutics Classification System (BCS) Class II substance, which means it has low aqueous solubility and high permeability.[1] Its solubility is highly pH-dependent.[1][2][3] It is freely soluble in organic solvents like acetone and dimethylformamide (DMF), soluble in methanol, and sparingly soluble in ethanol.[2][3][4][5] It is only slightly soluble in water.[2][3][5]
Q2: In which organic solvents can I dissolve MMF to prepare a stock solution?
A2: MMF is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used.[4] Fresh, high-purity DMSO is often recommended to avoid reduced solubility due to moisture absorption.[6]
Q3: What is the recommended procedure for preparing an MMF stock solution?
A3: To prepare a stock solution, dissolve the crystalline MMF powder in an appropriate organic solvent of choice, such as DMSO or DMF.[4] It is good practice to purge the solvent with an inert gas before adding the MMF.[4] Gentle shaking or vortexing can aid dissolution.[7] For aqueous-based experiments, the concentrated stock solution in the organic solvent should then be diluted with the aqueous buffer of choice.[4]
Q4: How should I store my MMF stock solution?
A4: MMF powder is stable for years when stored at -20°C.[4] Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year or at -20°C for up to a month.[6] Aqueous solutions of MMF are not recommended for storage for more than one day.[4]
Troubleshooting Guide
Q5: My MMF precipitated out of solution after I diluted my DMSO stock in my aqueous cell culture medium. What went wrong?
A5: This is a common issue due to the low aqueous solubility of MMF. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases significantly, and the MMF may precipitate out as it is not soluble in the aqueous environment.[8]
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Determine the highest concentration of DMSO that your cells can tolerate without toxicity and adjust your stock solution concentration accordingly to use a larger volume of a more dilute stock.[8]
-
Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, try a step-wise dilution. Add the stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the final volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the MMF stock solution can sometimes help improve solubility. However, be cautious not to overheat the medium, which could degrade its components.
-
pH Adjustment: MMF solubility increases in acidic conditions.[2][3][5] While drastic pH changes are not suitable for cell culture, ensuring your medium is buffered at the lower end of its optimal physiological range might offer a slight improvement.
Q6: I am seeing a precipitate in my freshly prepared MMF stock solution in DMSO. What should I do?
A6: This could be due to a few factors:
-
Incomplete Dissolution: Ensure the MMF has been given enough time and agitation to dissolve completely. Gentle warming (e.g., to 37°C) and vortexing can help.
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will reduce its ability to dissolve MMF.[6] Always use fresh, anhydrous, high-purity DMSO.[6]
-
Oversaturation: You may have exceeded the solubility limit of MMF in DMSO. Please refer to the solubility data table below.
Q7: Can I prepare a stock solution of MMF directly in an aqueous buffer like PBS?
A7: It is not recommended to dissolve MMF directly in aqueous buffers due to its poor solubility.[4] The recommended method is to first dissolve MMF in an organic solvent like DMF or DMSO and then dilute this stock solution into the aqueous buffer.[4] Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous Solutions | ||
| Water (pH 7.4) | 43 µg/mL | [2][3][5] |
| Acidic Medium (pH 3.6) | 4.27 mg/mL | [2][3][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| 5% Dextrose Injection | 65.8 mg/mL (as MMF HCl) | [2][3] |
| Organic Solvents | ||
| Dimethylformamide (DMF) | ~14 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL to 87 mg/mL | [4][6] |
| Ethanol | ~1.4 mg/mL (sparingly soluble) | [2][3][4][5] |
| Acetone | Freely Soluble | [2][3][5] |
| Methanol | Soluble | [2][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For a 10 mg/mL solution, you will need 10 mg of MMF for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the MMF powder.
-
Vortex the solution until the MMF powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[6]
Protocol 2: Dilution of MMF Stock Solution into Cell Culture Medium
Materials:
-
Prepared MMF stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed cell culture medium (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the MMF stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Note: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below the level toxic to your specific cell line (typically ≤ 0.5%).
-
In a sterile tube, perform a serial dilution if a very low final concentration of MMF is required. This can help prevent precipitation.
-
Add the calculated volume of the MMF stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium.
-
Mix the final solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Caption: A workflow diagram illustrating the key steps for preparing a this compound working solution.
Caption: Key factors that influence the solubility of this compound in different solutions.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. arasto.com [arasto.com]
- 6. selleckchem.com [selleckchem.com]
- 7. globalrph.com [globalrph.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Side Effects of Mycophenolate Mofetil (MMF) in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of Mycophenolate Mofetil (MMF) in animal studies.
Troubleshooting Guides
This section offers practical solutions to common problems encountered during in vivo studies with MMF.
Issue 1: Animals on MMF are experiencing significant weight loss and diarrhea.
-
Question: My rodents (mice/rats) have developed diarrhea and are losing more than 10-15% of their body weight after starting MMF treatment. What steps should I take?
-
Answer:
-
Confirm MMF as the Cause: Rule out other causes of diarrhea, such as pathogenic infections.[1] Consider collecting fecal samples for microbiological analysis if the issue is widespread.
-
Dose Reduction: MMF-induced GI toxicity is often dose-dependent.[2] If your experimental design allows, consider a dose reduction. A 25-50% reduction can sometimes alleviate symptoms while maintaining sufficient immunosuppressive effects.[2][3]
-
Switch to a Different Formulation: Enteric-coated mycophenolate sodium (EC-MPS) is designed to release mycophenolic acid (MPA) more distally in the GI tract, which may reduce upper GI side effects.[2][4] Studies in rats have shown that EC-MPS causes less GI injury compared to MMF.[2]
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Provide hydration gels or subcutaneous fluids if dehydration is a concern. A highly digestible, bland diet may also be beneficial.
-
Consider Co-therapies (with caution):
-
Antibiotics: An intact gut microbiota is often required for MMF-induced GI toxicity.[5] Co-administration of broad-spectrum antibiotics, such as vancomycin, has been shown to prevent and reverse MMF-induced weight loss and colonic inflammation in mice.[6][7] This is thought to be due to the reduction of bacterial β-glucuronidase activity.
-
Traditional Medicine: The traditional Kampo medicine, Hangeshashin-to (HST), has been shown to suppress MMF-induced fecal softening in a rodent model.[8][9]
-
-
Issue 2: Histological analysis reveals significant intestinal damage in MMF-treated animals.
-
Question: Our histological examination of the intestines from MMF-treated animals shows villous atrophy, crypt distortion, and increased apoptosis. How can we mitigate this?
-
Answer:
-
Time-Course and Dose-Response Studies: The severity of histological changes can be dependent on the duration and dose of MMF administration.[10] If not already done, conducting a pilot study to determine the minimum effective dose and optimal treatment duration can help minimize tissue damage.
-
Prophylactic Strategies:
-
Dietary Fiber: While not extensively studied specifically for MMF, diets rich in soluble fiber can promote the growth of beneficial gut bacteria that produce short-chain fatty acids (SCFAs), which are important for gut health.[11][12]
-
Probiotics: Probiotic supplementation with strains like Lactobacillus and Bifidobacterium may help maintain a healthier gut microbiome and could potentially mitigate some of the dysbiosis associated with MMF.[7][10][13]
-
-
Antioxidant Supplementation: MMF can induce oxidative stress in intestinal epithelial cells.[14] Co-administration of antioxidants may offer a protective effect, although this requires further investigation in the context of MMF-induced GI toxicity.
-
Circadian Dosing: A study in rats suggested that the timing of MMF administration can influence the severity of intestinal toxicity. Dosing during the middle of the dark-activity span resulted in better gastrointestinal tolerance.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of MMF observed in animal studies?
A1: The most frequently reported GI side effects in animal models, particularly rodents, include diarrhea, weight loss, and anorexia.[2][13][15] Histologically, these clinical signs are often associated with intestinal damage, such as villous atrophy, crypt distortion, loss of goblet cells, and an increase in inflammatory cell infiltration and epithelial cell apoptosis.[8][16][17]
Q2: What is the primary mechanism behind MMF-induced gastrointestinal toxicity?
A2: The gastrointestinal toxicity of MMF is multifactorial:
-
Direct Inhibition of Enterocyte Proliferation: MMF's active metabolite, mycophenolic acid (MPA), is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine synthesis pathway.[17][18] Enterocytes, the cells lining the intestine, are highly proliferative and rely on this pathway for DNA and RNA synthesis.[8] Inhibition of IMPDH by MPA disrupts this process, leading to impaired cell division, increased apoptosis, and compromised mucosal barrier integrity.[8][14][16][18]
-
Role of Gut Microbiota and Enterohepatic Recirculation: After oral administration, MMF is converted to MPA. In the liver, MPA is glucuronidated to form an inactive metabolite, MPAG. MPAG is excreted into the bile and enters the intestine. Certain gut bacteria produce the enzyme β-glucuronidase, which deconjugates MPAG back into the active MPA. This process, known as enterohepatic recirculation, leads to prolonged exposure of the intestinal mucosa to high concentrations of MPA, exacerbating its toxic effects.[6]
Q3: Are there species-specific differences in MMF-induced GI toxicity?
A3: Yes, susceptibility to MMF-induced GI toxicity can vary between species and even between sexes within a species. For example, female rats have been shown to be more susceptible to MMF-induced GI toxicity than male rats. While rodents are commonly used models and exhibit significant GI side effects, detailed information on MMF-induced GI toxicity in other preclinical species like non-human primates is less documented in the literature. General management of diarrhea in macaques often involves dietary modifications and supportive care.
Q4: How can I quantitatively assess gastrointestinal toxicity in my animal model?
A4: Quantitative assessment is crucial for evaluating the efficacy of any intervention. Common methods include:
-
Daily Monitoring: Record daily body weight, food and water intake, and stool consistency.
-
Diarrhea Scoring: Use a standardized scoring system to grade stool consistency. A common scale is 0-3 or 0-4, where 0 represents normal, well-formed pellets and higher scores indicate progressively looser and more watery stools.
-
Histopathological Scoring: After necropsy, collect intestinal tissues (e.g., duodenum, jejunum, ileum, colon) for histological processing. A pathologist can then score the tissues based on parameters like villous blunting, crypt damage, inflammation, and epithelial erosion.
Data Presentation: Quantitative Effects of MMF in Rodent Models
| Parameter | Animal Model | MMF Dose | Duration | Observation | Reference |
| Body Weight | BALB/cJ Mice | 500 mg/kg/day | 21 days | Significant weight loss compared to control. | [8] |
| Sprague-Dawley Rats (Female) | 50 mg/kg/day | 6 days | Significantly greater percentage of body weight loss compared to males. | ||
| Diarrhea Score | Sprague-Dawley Rats (Female) | 50 mg/kg/day | 6 days | Significantly higher diarrhea scores compared to males. | |
| Fecal Water Content | BALB/cJ Mice | 500 mg/kg/day | 21 days | Significantly increased fecal water content. | [8] |
Experimental Protocols
1. Protocol for Diarrhea Scoring in Mice
-
Objective: To quantitatively assess the severity of diarrhea in mice treated with MMF.
-
Materials: Clean cages, absorbent paper or filter paper.
-
Procedure:
-
House mice individually in clean cages with a wire bottom or with absorbent paper lining the bottom to facilitate stool collection and observation.
-
Observe the animals at the same time each day.
-
Collect freshly voided fecal pellets or observe the stool on the absorbent paper.
-
Score the stool consistency based on a 4-point scale:
-
0: Normal, well-formed, hard pellets.
-
1: Soft, but still formed pellets.
-
2: Very soft, unformed pellets (pasty).
-
3: Watery diarrhea.
-
-
Record the score for each animal daily.
-
2. Protocol for Histopathological Assessment of Intestinal Injury
-
Objective: To evaluate the microscopic changes in the intestinal tissue following MMF treatment.
-
Materials: 10% neutral buffered formalin, paraffin, microtome, hematoxylin and eosin (H&E) stains, microscope.
-
Procedure:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Immediately collect segments of the small intestine (duodenum, jejunum, ileum) and large intestine (cecum, colon).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Deparaffinize and rehydrate the sections, and then stain with H&E.
-
A trained pathologist, blinded to the treatment groups, should examine the slides under a light microscope.
-
Evaluate and score the following parameters:
-
Villous atrophy/blunting: The shortening and broadening of the intestinal villi.
-
Crypt distortion/loss: Irregularity in the shape and size of the crypts of Lieberkühn, or their complete absence.
-
Inflammatory cell infiltration: The presence of immune cells (e.g., lymphocytes, neutrophils) in the lamina propria and epithelium.
-
Epithelial cell apoptosis: The presence of apoptotic bodies in the crypts.
-
Goblet cell depletion: A reduction in the number of mucus-producing goblet cells.
-
-
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
References
- 1. droracle.ai [droracle.ai]
- 2. Fecal Microbiota Transplantation Could Improve Chronic Diarrhea in Cynomolgus Monkey by Alleviating Inflammation and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-related gastrointestinal mucosal injury in multivisceral transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. This compound-Induced Segmental Colitis Mimicking Ischemic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of an animal model with side effects induced by this compound and pharmacohistological analysis of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fecal Microbiota Transplantation Donor and Dietary Fiber Intervention Collectively Contribute to Gut Health in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fecal Microbiota Transplantation Donor and Dietary Fiber Intervention Collectively Contribute to Gut Health in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the effects of probiotic supplementation, single strain versus mixed strains, on femoral mineral density and osteoblastic gene mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the interaction of inosine monophosphate dehydrogenase with mycophenolic Acid by GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of this compound Gastrointestinal Toxicity and Risk Factors for Severe Disease and Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular IMPDH enzyme activity is a potential target for the inhibition of Chikungunya virus replication and virus induced apoptosis in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of IMP dehydrogenase by mycophenolic acid in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. An intact microbiota is required for the gastrointestinal toxicity of the immunosuppressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Association of Primate Veterinarians Guidelines for the Management of Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mycophenolate Mofetil (MMF) Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Mycophenolate mofetil (MMF) dosage to minimize in vivo toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MMF)?
A1: MMF is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis. By depleting guanosine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes, which are critically dependent on this pathway for their proliferation, thus exerting its immunosuppressive effects.[1]
Q2: What are the most common toxicities associated with MMF administration in vivo?
A2: The most frequently reported toxicities are gastrointestinal and hematological.[2][3] Gastrointestinal side effects include diarrhea, nausea, vomiting, and abdominal pain.[2][4][5] Hematological toxicities can manifest as leukopenia (a decrease in white blood cells), anemia (a decrease in red blood cells), and thrombocytopenia (a decrease in platelets).[2][3]
Q3: Why is therapeutic drug monitoring (TDM) recommended for MMF?
A3: TDM is recommended due to the large inter-individual variability in the pharmacokinetics of MPA.[6][7][8] Factors such as body weight, renal function, liver function, serum albumin levels, and co-medications can significantly influence MPA exposure.[6][7] A fixed-dose approach may lead to under-exposure and risk of rejection, or over-exposure and increased risk of toxicity.[6][9] TDM allows for dose individualization to achieve a therapeutic window that balances efficacy and safety.[7][10]
Q4: What are the target therapeutic ranges for mycophenolic acid (MPA)?
A4: The widely accepted therapeutic window for the MPA area under the concentration-time curve over a 12-hour dosing interval (AUC0-12) is 30-60 mg·h/L in solid organ transplant recipients.[6][7][11] Trough concentrations (C0) are also used, with a suggested target range of 1.0-3.5 µg/mL.[12] However, MPA AUC0-12 is considered a better correlate with clinical outcomes than trough levels alone.[7]
Q5: How do genetic factors influence MMF toxicity?
A5: Genetic polymorphisms in enzymes involved in MPA metabolism can influence a patient's susceptibility to MMF-related toxicities.[13][14][15] For example, variations in genes encoding for uridine glucuronosyltransferases (UGTs), the enzymes responsible for MPA glucuronidation, and inosine monophosphate dehydrogenase (IMPDH), the target of MPA, have been associated with an increased risk of adverse events like leukopenia and gastrointestinal intolerance.[16][17]
Q6: What are the key drug-drug interactions to consider when using MMF?
A6: Several drugs can interact with MMF, affecting MPA exposure and toxicity.[18][19]
-
Cyclosporine: Decreases MPA exposure by inhibiting enterohepatic recirculation.[20][21]
-
Antacids containing magnesium or aluminum hydroxide: Can decrease the absorption of MMF.[22]
-
Proton pump inhibitors (e.g., omeprazole, lansoprazole): May decrease MPA exposure.[22]
-
Cholestyramine: Can interfere with the enterohepatic recirculation of MPA, reducing its concentration.[1][22]
-
Acyclovir and other drugs undergoing tubular secretion: May compete with MPA for renal tubular secretion, potentially increasing the plasma concentrations of both drugs.[1][23]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sub-therapeutic MPA Levels Despite Standard Dosing | Poor absorption, rapid metabolism, non-compliance, drug-drug interactions (e.g., with antacids, cholestyramine). | 1. Confirm patient compliance. 2. Review co-medications for potential interactions.[1][22] 3. Consider performing a full pharmacokinetic profile (AUC0-12) to assess absorption and clearance. 4. If absorption is poor, consider administering MMF on an empty stomach.[24] 5. Adjust the MMF dose based on AUC measurements.[6] |
| Supra-therapeutic MPA Levels and/or Signs of Toxicity | Impaired renal function, drug-drug interactions (e.g., with tacrolimus), genetic predisposition to slower metabolism, overdose. | 1. Assess renal function. 2. Review co-medications for potential interactions.[20] 3. Reduce the MMF dose and re-evaluate MPA levels. 4. Consider genetic testing for relevant polymorphisms if toxicity is severe or recurrent.[16][17] |
| Gastrointestinal (GI) Intolerance (Diarrhea, Nausea, Abdominal Pain) | High MPA concentrations, direct local toxicity of MMF. | 1. Administer MMF with food to potentially alleviate symptoms.[1] 2. Consider splitting the total daily dose into more frequent, smaller doses.[1] 3. If symptoms persist, measure MPA levels to ensure they are not supra-therapeutic. 4. If MPA levels are within the therapeutic range, a dose reduction may still be necessary.[5] 5. Consider switching to an enteric-coated formulation of mycophenolate sodium (EC-MPS). |
| Hematological Toxicity (Leukopenia, Anemia, Thrombocytopenia) | High MPA exposure, bone marrow suppression. | 1. Monitor complete blood counts regularly. 2. If hematological parameters decline, measure MPA levels. 3. A dose reduction or temporary discontinuation of MMF may be required.[3][13] 4. Rule out other causes of cytopenias. |
Data Summary Tables
Table 1: Recommended Therapeutic Ranges for Mycophenolic Acid (MPA)
| Parameter | Therapeutic Range | Population | Reference(s) |
| AUC0-12 | 30 - 60 mg·h/L | Renal Transplant | [6][7][11] |
| AUC0-12 | > 36 mg·h/L | Heart Transplant | [20] |
| AUC0-12 | 45 - 60 mg·h/L | Lupus Nephritis (Maintenance) | [25] |
| Trough Concentration (C0) | 1.0 - 3.5 µg/mL | Renal Transplant | [7][12] |
| Trough Concentration (C0) | > 2.0 mg/L | Heart Transplant | [26] |
Table 2: MMF Dosing Adjustments Based on Body Weight
| Body Weight | MMF Dose (Twice Daily) | Reference |
| < 50 kg | 500 mg | [9] |
| 50 - 79 kg | 750 mg | [9] |
| ≥ 80 kg | 1000 mg | [9] |
| All weights | 10-16 mg/kg to achieve an MPA AUC of 30-60 mg·h/L with a 75% probability | [26] |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring of MPA using Limited Sampling Strategy for AUC0-12 Estimation
This protocol describes a common method for estimating the MPA AUC0-12 using a limited number of blood samples.
1. Materials:
- MMF administered to the subject.
- Blood collection tubes (e.g., EDTA plasma tubes).
- Centrifuge.
- Pipettes and appropriate tips.
- Freezer (-20°C or -80°C).
- Validated analytical method for MPA quantification (e.g., HPLC-UV, LC-MS/MS).[27][28][29]
2. Procedure:
- Administer the morning dose of MMF to the subject at a recorded time.
- Collect blood samples at the following time points post-dose:
- Pre-dose (trough, C0)
- 1 hour post-dose (C1)
- 2 hours post-dose (C2)
- 4 hours post-dose (C4)
- Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples to separate the plasma.
- Carefully aspirate the plasma and transfer it to labeled cryovials.
- Store the plasma samples at -20°C or -80°C until analysis.
- Quantify the MPA concentration in each plasma sample using a validated analytical method.
- Use a validated Bayesian estimator or a limited sampling strategy formula to calculate the AUC0-12 from the measured concentrations.[30]
3. Data Analysis:
- The calculated AUC0-12 is compared to the target therapeutic range (e.g., 30-60 mg·h/L).
- Based on the result, the MMF dose can be adjusted to achieve the target exposure.
Visualizations
Caption: Metabolic pathway and mechanism of action of this compound (MMF).
References
- 1. edren.org [edren.org]
- 2. Tacrolimus- and Mycophenolate-Mediated Toxicity: Clinical Considerations and Options in Management of Post-Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Characterization of this compound Gastrointestinal Toxicity and Risk Factors for Severe Disease and Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large scale analysis of routine dose adjustments of this compound based on global exposure in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Pharmacokinetics help optimizing this compound dosing in kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinnephrologyjournal.com [clinnephrologyjournal.com]
- 10. Therapeutic drug monitoring of this compound in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OPTIMIZATION OF this compound DOSING IN TRANSPLANT PATIENTS - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 12. Mycophenolic Acid and Metabolites | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. Genetic Determinants of Mycophenolate Related Anemia and Leukopenia Following Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Genetic polymorphisms influence this compound-related adverse events in pediatric heart transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-related leukopenia in children and young adults following kidney transplantation: Influence of genes and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Alfred Health : Pathology Service : Pathology Handbook [pathology.alfred.org.au]
- 21. Model-informed dose optimization of mycophenolic acid in pediatric kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mycophenolate (Cellcept, Myfortic, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 25. Optimizing the dose of this compound for the maintenance treatment of lupus nephritis by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A practice guideline for therapeutic drug monitoring of mycophenolic acid for solid organ transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Measurement of mycophenolic acid in plasma or serum by a commercial enzyme inhibition technique in comparison with a high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Technical Support: Troubleshooting Cell Line Non-Response to Mycophenolate Mofetil (MMF)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting steps and frequently asked questions (FAQs) to address why your cell line may not be responding to Mycophenolate mofetil (MMF).
Frequently Asked Questions (FAQs)
FAQ 1: My cell line shows no response to this compound. What are the first things I should check?
When an expected drug effect is not observed, the initial step is to rule out common experimental and technical issues. Before delving into complex biological resistance, verify the following points in your experimental setup:
-
Drug Integrity and Preparation:
-
Compound Quality: Ensure the MMF or its active form, Mycophenolic Acid (MPA), is from a reputable source and within its expiration date.
-
Storage: Confirm that the compound has been stored correctly, protected from light and moisture, to prevent degradation.
-
Solubility: MMF and MPA have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in cell culture medium. Precipitates can drastically lower the effective concentration.
-
Final Concentration: Double-check all calculations for dilutions and the final concentration in your culture wells.
-
-
Cell Culture and Assay Conditions:
-
Cell Health: Confirm that your cells are healthy, free from contamination (especially mycoplasma), and in the logarithmic growth phase before adding the drug.
-
Seeding Density: An excessively high cell density can sometimes mask a cytostatic (growth-inhibiting) effect.
-
Incubation Time: MMF's anti-proliferative effects may take time to become apparent. Ensure the incubation period is sufficient (e.g., 48-72 hours) for the effects on cell division to manifest.
-
Assay Choice: Verify that your viability or proliferation assay (e.g., MTT, WST-1, CellTiter-Glo®) is appropriate for your cell line and not subject to interference from the drug or its solvent.
-
-
Positive Control:
-
To confirm your experimental system is working, test MMF/MPA on a cell line known to be sensitive, such as a lymphocyte cell line (e.g., Jurkat, MOLT-4).[1] A positive response in a control cell line suggests the issue is specific to your experimental cell line.
-
FAQ 2: How does this compound work? Understanding the Mechanism of Action.
This compound (MMF) is a prodrug that must be converted into its active form, mycophenolic acid (MPA), to exert its effect.[2] MPA is a potent, selective, and reversible inhibitor of a key enzyme called inosine-5'-monophosphate dehydrogenase (IMPDH).[3]
This enzyme is critical for the de novo pathway of guanosine nucleotide synthesis, which is required for the production of DNA and RNA.[4][5] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation.[3][6][7] By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, thereby halting DNA synthesis and preventing the proliferation of these immune cells.[2][8] MPA is particularly effective against the type II isoform of IMPDH (IMPDH2), which is predominantly expressed in activated lymphocytes.[3][7]
Caption: Mechanism of action of this compound (MMF).
FAQ 3: Could my specific cell line be inherently resistant to MMF?
Yes, it is highly possible. Resistance to MMF/MPA can be intrinsic to the cell line's biology. The primary reasons for inherent resistance are detailed below:
-
Low Dependence on De Novo Purine Synthesis: Unlike lymphocytes, many cell types possess a robust "salvage pathway" for purine synthesis. This pathway recycles purine bases from degraded DNA and RNA to generate new nucleotides, bypassing the need for the de novo pathway. If your cell line relies heavily on the salvage pathway, it will be insensitive to the inhibition of IMPDH by MPA.[7]
-
IMPDH Isoform Expression: There are two isoforms of IMPDH: type I and type II. MPA is significantly more potent at inhibiting the type II isoform, which is typically upregulated in proliferating lymphocytes.[3] Your cell line may predominantly express the less sensitive type I isoform.
-
High IMPDH Expression: The cell line may have a naturally high basal expression of the IMPDH enzyme. This can occur through gene amplification, where multiple copies of the IMPDH gene lead to enzyme levels that are too high to be effectively inhibited by standard concentrations of MPA.[9]
-
Mutations in the IMPDH Gene: Although less common as an intrinsic mechanism, mutations in the gene encoding IMPDH can alter the drug-binding site, rendering the enzyme resistant to inhibition by MPA. Specific mutations conferring resistance have been identified and engineered in T-cells.[10]
Caption: Logical flowchart for diagnosing biological resistance to MPA.
FAQ 4: How can I be sure the drug is being properly activated and not immediately inactivated by my cells?
This is a critical question, as MMF's efficacy depends entirely on its metabolic conversion.
-
Activation (Prodrug to Active Drug): MMF is inactive and requires hydrolysis by cellular carboxylesterases to become the active MPA.[2][11] If your cell line has very low or absent esterase activity, it cannot efficiently activate the prodrug. Using MPA directly instead of MMF is a simple way to bypass this step and test this possibility.
-
Inactivation (Active Drug to Inactive Metabolite): MPA is primarily inactivated in the liver by UDP-glucuronosyltransferase (UGT) enzymes, which convert it to the inactive metabolite mycophenolic acid glucuronide (MPAG).[11][12] If your cell line (e.g., a liver-derived cell line) has exceptionally high UGT activity, it may be rapidly clearing the active MPA, preventing it from reaching a high enough intracellular concentration to inhibit IMPDH.
Caption: Metabolic pathway of MMF activation and inactivation.
Troubleshooting Experiments and Protocols
If initial checks do not resolve the issue, a more systematic approach is needed to pinpoint the cause of non-response.
Caption: A logical workflow for troubleshooting MMF non-response.
Protocol 1: Generation of a Dose-Response Curve using MPA
This protocol determines the half-maximal inhibitory concentration (IC50) and confirms if there is any response at high drug concentrations. Using MPA directly eliminates prodrug activation as a variable.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of MPA in culture medium. A typical starting concentration might be 100 µM, diluted down in 8-12 steps. Remember to include a vehicle-only control (e.g., DMSO diluted to the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the 2x drug dilutions.
-
Incubation: Incubate the plate for a period appropriate to the cell line's doubling time, typically 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) for its high sensitivity.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and plot percent viability against the log of MPA concentration. Use a non-linear regression model to calculate the IC50.
Table 1: Example Dose-Response Data for a Sensitive vs. Resistant Cell Line
| MPA Concentration (µM) | Sensitive Cell Line (% Viability ± SD) | Resistant Cell Line (% Viability ± SD) |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 85 ± 3.9 | 98 ± 4.8 |
| 1 | 52 ± 5.2 | 95 ± 5.5 |
| 10 | 15 ± 2.1 | 92 ± 6.2 |
| 100 | 5 ± 1.5 | 88 ± 5.9 |
| Calculated IC50 | ~1.2 µM | >100 µM |
Protocol 2: In Vitro IMPDH Activity Assay
This biochemical assay directly measures whether MPA can inhibit the IMPDH enzyme from your cell line's lysate, bypassing cellular uptake, efflux, and metabolism.
Methodology:
-
Lysate Preparation: Grow a sufficient number of cells, harvest them, and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
IMPDH Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the IMPDH substrate, inosine monophosphate (IMP), and the cofactor NAD+.
-
Inhibition: For inhibited wells, pre-incubate the lysate with a high concentration of MPA (e.g., 10-50 µM) before adding the substrate.
-
Measurement: The activity of IMPDH is measured by monitoring the production of NADH, which can be detected spectrophotometrically by the increase in absorbance at 340 nm over time.
-
Analysis: Calculate the rate of reaction (nmol of NADH produced per minute per mg of total protein). Compare the rate in MPA-treated lysates to untreated lysates to determine the percent inhibition.
Table 2: Expected Results from an IMPDH Activity Assay
| Condition | Cell Lysate Source | IMPDH Activity (nmol/min/mg) | % Inhibition | Implication |
|---|---|---|---|---|
| Untreated | Sensitive or Resistant Line | 15.2 | - | Baseline activity |
| MPA-Treated | Sensitive Line | 1.8 | 88% | Target is engageable |
| MPA-Treated | Resistant Line (e.g., mutated) | 14.5 | <5% | Target-level resistance |
Protocol 3: Western Blot for IMPDH2 Expression
This protocol assesses the protein level of the IMPDH2 isoform, the primary target of MPA. Overexpression is a known resistance mechanism.
Methodology:
-
Lysate Preparation: Prepare total protein lysates from both your non-responsive cell line and a known sensitive control cell line.
-
Protein Quantification: Measure and normalize protein concentrations to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for IMPDH2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. Compare the normalized IMPDH2 level in your cell line to that of the sensitive control.
Table 3: Interpretation of IMPDH2 Western Blot Results
| Cell Line | Relative IMPDH2 Expression Level | Interpretation |
|---|---|---|
| Sensitive Control | 1.0 (Baseline) | Normal expression |
| Non-Responsive Line (Scenario A) | 8.5 | High overexpression; likely cause of resistance |
| Non-Responsive Line (Scenario B) | 0.9 | Normal expression; resistance is due to another mechanism |
References
- 1. This compound: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Human T Cells for Resistance to Methotrexate and this compound as an In Vivo Cell Selection Strategy | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro mechanistic study on this compound drug interactions: effect of prednisone, cyclosporine, and others [frontiersin.org]
Troubleshooting inconsistent results in MMF-treated cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycophenolate Mofetil (MMF) in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MMF) in cell culture?
A1: this compound (MMF) is a prodrug that is rapidly hydrolyzed in cell culture to its active form, Mycophenolic Acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo pathway of guanosine nucleotide synthesis. T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the effects of MPA.[1][2] Inhibition of IMPDH leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which in turn suppresses DNA and RNA synthesis, leading to a cytostatic effect on these immune cells.[1][3]
Q2: How should I prepare and store Mycophenolic Acid (MPA) for cell culture experiments?
A2: Mycophenolic Acid can be prepared by dissolving it in solvents like methanol, DMSO, or 0.1 N NaOH. For instance, a stock solution of 10 mg/mL in DMSO can be prepared.[4] It is recommended to filter-sterilize the stock solution through a 0.22 µm filter, aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C.[5] Once in solution, it is advisable to use it within 3 months to prevent loss of potency.[5]
Q3: What are typical working concentrations of MPA in cell culture?
A3: The effective concentration of MPA can vary significantly depending on the cell line and the experimental endpoint. For selection of transfected animal cells, a concentration of 25 µg/mL is recommended. For immunosuppressive effects on lymphocytes, concentrations in the range of 1 to 10 µM are often used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is MPA in cell culture media?
A4: While specific stability data in cell culture media at 37°C is limited, MPA is known to be susceptible to degradation. The stability of components in cell culture media can be affected by factors like temperature, light, and interactions with other components.[7] For instance, some vitamins in media are known to degrade under standard culture conditions, which could potentially impact the stability and activity of dissolved compounds.[7] It is best practice to add freshly diluted MPA to your culture medium for each experiment to ensure consistent activity.
Troubleshooting Guide
Issue 1: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Degradation of MMF/MPA | Prepare fresh dilutions of MPA from a frozen stock solution for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.[5] |
| Variability in Cell Health and Density | Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment. Standardize cell seeding density across all experiments.[8] |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times with MMF/MPA, as its effects are time-dependent. |
| Interaction with Media Components | Use the same batch of cell culture medium and supplements for a set of experiments to minimize variability. Some media components can degrade over time or interact with the compound.[7] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate drug concentrations. |
Issue 2: Higher than expected cell death or cytotoxicity.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect MMF/MPA Concentration | Verify the calculations for your stock solution and dilutions. Perform a dose-response curve to determine the IC50 for your specific cell line (see Table 1). |
| High Sensitivity of the Cell Line | Some cell lines are inherently more sensitive to MPA. Reduce the concentration and/or the incubation time. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Combined Effects with Other Reagents | Be aware of potential interactions with other compounds in your culture system. For example, co-administration with drugs that affect glucuronidation can alter MPA's effects.[9] |
Issue 3: Little to no observable effect of MMF/MPA.
| Potential Cause | Troubleshooting Suggestion |
| Inactive MMF/MPA | The compound may have degraded. Use a fresh vial of MMF/MPA or prepare a new stock solution. Confirm the activity of the compound on a known sensitive cell line as a positive control. |
| Low Sensitivity or Resistance of the Cell Line | Increase the concentration of MPA. Some cell types, which do not heavily rely on the de novo purine synthesis pathway, will be less sensitive.[10] |
| Insufficient Incubation Time | The antiproliferative effects of MPA may require longer incubation times to become apparent. Consider extending the treatment duration. |
| High Cell Seeding Density | A high density of cells may diminish the apparent effect of the drug. Optimize the initial cell seeding density. |
Quantitative Data
Table 1: Reported IC50 Values for Mycophenolic Acid (MPA) in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value (µM) | Reference |
| Human Tenon Fibroblasts (HTF) | Fibroblast | Cell Count | 0.85 ± 0.05 | [11] |
| MERS-CoV infected Vero cells | Epithelial-like | Virus Reproduction Inhibition | 2.87 | [5] |
| HCT116 | Colorectal Carcinoma | Crystal Violet | 22.4 (for a derivative) | [12] |
| HTB-26 | Breast Cancer | Crystal Violet | 10 - 50 (for derivatives) | [12] |
| PC-3 | Pancreatic Cancer | Crystal Violet | 10 - 50 (for derivatives) | [12] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet | 10 - 50 (for derivatives) | [12] |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.[13]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the effect of MPA on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mycophenolic Acid (MPA) stock solution (e.g., 10 mg/mL in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Prepare serial dilutions of MPA in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of MPA. Include a vehicle control (medium with the same concentration of solvent as the highest MPA concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells following MPA treatment.
Materials:
-
Cells of interest treated with MPA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of MPA for the chosen duration. Include appropriate controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after MPA treatment.
Materials:
-
Cells of interest treated with MPA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with MPA for the desired time.
-
Harvest cells, including any floating cells.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound (MMF).
Caption: Troubleshooting workflow for inconsistent MMF results.
References
- 1. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycophenolic Acid Education - Siemens Healthineers USA [siemens-healthineers.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Mycophenolic Acid | Cell Signaling Technology [cellsignal.com]
- 6. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. In vitro mechanistic study on this compound drug interactions: effect of prednisone, cyclosporine, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycophenolic acid: Mechanism,Activities,Adverse effects and TDM_Chemicalbook [chemicalbook.com]
- 11. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolate Mofetil (MMF) Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Mycophenolate mofetil (MMF) in stock solutions. Adherence to these guidelines is critical for ensuring the stability, potency, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound (MMF) stock solutions?
A1: The choice of solvent is critical for MMF stability. MMF is a crystalline powder that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] For high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1] It is crucial to use fresh, anhydrous-grade solvents, as the presence of moisture can reduce the solubility of MMF in DMSO.[2]
Q2: How should I properly store my MMF stock solution?
A2: For long-term stability, MMF solid powder should be stored at -20°C, where it can be stable for at least four years.[1] Once dissolved in an organic solvent like DMSO or DMF, the stock solution should be aliquoted into single-use, light-protected tubes and stored at -20°C or -80°C.[1][3] This practice minimizes freeze-thaw cycles and protects the compound from light, both of which can contribute to degradation.[4]
Q3: How long is my MMF stock solution stable under different conditions?
A3: The stability of MMF is highly dependent on the solvent, storage temperature, and pH. Non-aqueous stock solutions stored at -20°C are stable for months. However, MMF degrades rapidly in aqueous solutions. It is strongly recommended not to store aqueous solutions for more than one day.[1] The table below summarizes stability data from various studies.
Q4: Can I prepare and store MMF in aqueous solutions like PBS or cell culture media?
A4: This is strongly discouraged. MMF is a prodrug that is designed to be rapidly hydrolyzed into its active form, Mycophenolic Acid (MPA), by esterases in the body.[5][6][7] This hydrolysis also occurs non-enzymatically in aqueous solutions, with the rate being dependent on pH and temperature.[8][9] At pH levels of 6.0 and 8.2, the primary degradation product is MPA.[8][9] Therefore, all aqueous working solutions should be prepared fresh for each experiment by diluting the non-aqueous stock solution immediately before use.
Q5: What are the primary degradation products of MMF?
A5: The major degradation pathway for MMF in aqueous solutions is the hydrolysis of the ester bond, which yields the active drug, Mycophenolic Acid (MPA), and 2-morpholinoethanol.[8][10][11] Under specific stress conditions, such as acidic pH, high temperature, or the presence of oxidizing agents, other minor degradation products can also be formed.[8][9][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| MMF powder will not dissolve completely. | 1. Incorrect solvent or insufficient solvent volume. 2. The solvent (e.g., DMSO) has absorbed moisture, reducing its solvating capacity.[2] 3. The concentration is above the solubility limit. | 1. Verify the solubility of MMF in your chosen solvent (see Table 1). 2. Use fresh, anhydrous-grade DMSO. Gentle warming or sonication can aid dissolution. 3. Prepare a more dilute stock solution. |
| Precipitation observed in stock solution after thawing. | 1. The solution may have become supersaturated during preparation and is now crashing out at a lower temperature. 2. Repeated freeze-thaw cycles. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. Ensure the stock is prepared in single-use aliquots to avoid freeze-thaw cycles. |
| Inconsistent or unexpected experimental results. | 1. Degradation of MMF stock solution to MPA. MMF and MPA have different biological activities and potencies. 2. Incorrect concentration due to incomplete dissolution or degradation. 3. Degradation in the final aqueous working solution. | 1. Prepare a fresh stock solution from solid MMF. 2. Confirm that the stock solution is stored correctly (frozen, protected from light). 3. Always prepare aqueous working solutions immediately before the experiment and do not store them.[1] |
| Aqueous working solution appears cloudy after dilution. | 1. MMF has very low aqueous solubility.[13][14] 2. The concentration of the organic solvent from the stock is too low to maintain solubility in the final aqueous medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as high as experimentally tolerable and is consistent across experiments. 2. Add the MMF stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and prevent precipitation. |
Data and Visualizations
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference(s) |
| DMSO | 10 - 87 | [1][2] |
| DMF | 14 | [1] |
| Dichloromethane | Highly Soluble | [13] |
| Acetonitrile | Soluble | [13] |
| Ethanol | 1.4 | [1] |
| 0.1 M HCl (pH ~1) | 4.27 | [14] |
| Water (pH 7.4) | 0.043 (Slightly Soluble) | [14] |
Table 2: Stability of this compound in Different Formulations
| Formulation / Solvent | Concentration | Storage Temperature | Stability Duration (>90% initial conc.) | Reference(s) |
| Aqueous Suspension (in Ora-Plus/Syrup) | 50 mg/mL | 5°C | 210 days | [15][16] |
| Aqueous Suspension (in Ora-Plus/Syrup) | 50 mg/mL | 25°C | 28 days | [15][16] |
| Aqueous Suspension (in Cherry Syrup) | 100 mg/mL | 2-8°C & 23-25°C | 121 days | [17] |
| 5% Dextrose Infusion (in PP bags) | 1 - 10 mg/mL | 2-8°C or -20°C | 35 days | [4] |
| 5% Dextrose Infusion (in PP bags) | 1 - 10 mg/mL | 25°C | 14 days | [4] |
Diagrams and Workflows
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL MMF Stock Solution in DMSO
Materials:
-
This compound powder (FW: 433.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use, light-protected microcentrifuge tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Under a chemical fume hood, accurately weigh out the desired amount of MMF powder. For a 10 mg/mL solution, this would be 10 mg of MMF for every 1 mL of DMSO.
-
Transfer the weighed MMF powder into a sterile glass vial or tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the MMF is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
Materials:
-
10 mg/mL MMF in DMSO stock solution (23.07 mM)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw one aliquot of the 10 mg/mL MMF stock solution at room temperature.
-
Perform serial dilutions to achieve the final desired concentration. To minimize precipitation, it is often best to perform an intermediate dilution.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 23.07 mM stock solution 1:23.07 in DMSO or your aqueous buffer (e.g., 4.3 µL of stock into 95.7 µL of solvent).
-
Final Dilution (to 10 µM): Dilute the 1 mM intermediate solution 1:100 in your final aqueous buffer (e.g., 10 µL of 1 mM solution into 990 µL of buffer).
-
-
Vortex the solution immediately after adding the MMF stock to the aqueous buffer to ensure rapid and uniform mixing.
-
Use the final working solution immediately in your experiment. Do not store aqueous dilutions. Prepare a vehicle control using the same final concentration of DMSO.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CellCept, Myfortic (mycophenolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of carboxylesterase 1 and 2 in the hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Degradation products of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Properties and applications of Mycophenolate mofetil_Chemicalbook [chemicalbook.com]
- 14. arasto.com [arasto.com]
- 15. Stability of this compound as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of this compound in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolate Mofetil (MMF) in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for using Mycophenolate mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA), in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MMF)?
A1: this compound is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid (MPA).[1][2] MPA is a selective, reversible, and non-competitive inhibitor of a key enzyme called inosine monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is critical for the de novo pathway of guanosine nucleotide synthesis, which is essential for the proliferation of T and B lymphocytes.[1][5] By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, thereby suppressing DNA and RNA synthesis and exerting a potent cytostatic (cell growth-inhibiting) effect on these immune cells.[4][6]
Q2: For in vitro cell culture experiments, should I use MMF or Mycophenolic Acid (MPA)?
A2: For in vitro experiments, it is crucial to use Mycophenolic Acid (MPA), the active metabolite.[3] MMF requires hydrolysis by cellular esterases to become active, a step that may not be efficient or consistent across all cell culture conditions. Using MPA directly ensures a more accurate and reproducible dose-response.
Q3: Why is MPA's effect more potent on lymphocytes compared to other cell types?
A3: The selectivity of MPA arises from the differential reliance of cells on purine synthesis pathways. T and B lymphocytes are critically dependent on the de novo pathway for purine synthesis to proliferate.[1][5] In contrast, most other cell types can utilize alternative "salvage" pathways to recycle purines, making them less susceptible to the effects of IMPDH inhibition.[1][3] Furthermore, MPA is a more potent inhibitor of the IMPDH2 isoform, which is preferentially expressed in activated lymphocytes.[5][7]
Q4: What are the recommended starting concentrations of MPA for different cell types?
A4: The optimal concentration of MPA is highly cell-type dependent and should be determined empirically for your specific experimental system. However, published literature provides a starting point for various cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration (e.g., the IC50) for your specific cell type and assay conditions.
Data Presentation: Effective MPA Concentrations in Various Cell Lines
| Cell Type | Concentration Range | Observed Effect | Citation(s) |
| Murine T and B Lymphocytes | 10⁻⁵ M to 10⁻⁴ M (1-10 µM) | Depletion, Apoptosis, Proliferation Inhibition | [8] |
| Human Myeloma Cell Lines | 1 µM to 5 µM | Apoptosis Induction, Cell Cycle Arrest | [9] |
| Human T-lymphocyte cell line (MOLT-4) | Not specified, but "therapeutic levels" | Increased Apoptosis | [10][11] |
| Human Monocytic Cell Line (U937) | Not specified | Pro-apoptotic effect | [10] |
Q5: How should I prepare MPA for cell culture experiments?
A5: MPA has limited solubility in water. It is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) or methanol to create a concentrated stock solution.[8][12] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Always prepare a vehicle control (culture medium with the same final concentration of the solvent) to account for any potential effects of the solvent on the cells.
Troubleshooting Guide
Issue 1: Weaker than expected anti-proliferative or cytotoxic effect.
-
Possible Cause: Using MMF instead of MPA.
-
Solution: Ensure you are using Mycophenolic Acid (MPA), the active metabolite, for all in vitro experiments.
-
-
Possible Cause: MPA concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line.
-
-
Possible Cause: The cell type is insensitive.
-
Solution: Your cell type may rely heavily on the purine salvage pathway. Consider using cell types known to be sensitive, such as activated lymphocytes, as a positive control.
-
-
Possible Cause: Degradation of MPA.
-
Solution: Prepare fresh dilutions of MPA from a frozen stock for each experiment. Ensure the stock solution is stored correctly as per the manufacturer's instructions.
-
Issue 2: High levels of cytotoxicity observed across all cell lines, including controls.
-
Possible Cause: MPA concentration is too high.
-
Solution: Titrate the MPA concentration downwards. What is cytostatic for lymphocytes may be cytotoxic for other cells at high concentrations.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and non-toxic to your cells. Run a vehicle-only control to verify.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell health or passage number.
-
Solution: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause: Inconsistent drug preparation.
-
Solution: Prepare a large batch of concentrated MPA stock solution, aliquot it, and store it at -20°C or -80°C. Use a fresh aliquot for each experiment to ensure consistent starting material.
-
-
Possible Cause: Assay timing.
-
Solution: MPA's effect is cytostatic and may require a longer incubation time to observe a significant impact on cell proliferation. Optimize the incubation period (e.g., 24, 48, 72 hours).
-
Diagrams
Caption: Mechanism of action of this compound (MMF).
Caption: Troubleshooting workflow for MMF/MPA experiments.
Experimental Protocols
Protocol: Determining the IC50 of Mycophenolic Acid (MPA) using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of MPA on a suspension cell line (e.g., Jurkat T-cells).
1. Materials and Reagents
-
Mycophenolic Acid (MPA) powder
-
DMSO (cell culture grade)
-
Jurkat cells (or other sensitive suspension cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Experimental Procedure
-
Preparation of MPA Stock Solution:
-
Aseptically weigh MPA powder and dissolve in DMSO to create a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture Jurkat cells to a density of approximately 0.5-1.0 x 10⁶ cells/mL, ensuring they are in the logarithmic growth phase.
-
Count the cells and determine viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in fresh culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 10,000 cells/well). Include wells for controls.
-
-
Drug Treatment:
-
Prepare serial dilutions of your 10 mM MPA stock solution in culture medium to create 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Add 100 µL of the 2x MPA working solutions to the appropriate wells containing cells. This will bring the final volume to 200 µL and the drug concentrations to their 1x final values (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include "vehicle control" wells by adding 100 µL of medium containing the highest concentration of DMSO used in the dilutions.
-
Include "untreated control" wells containing only cells and medium.
-
Set up each condition in triplicate.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely.
-
Incubate for an additional 2-4 hours at 37°C (or overnight at room temperature, protected from light) to ensure full dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis
-
Average the absorbance readings for each set of triplicates.
-
Subtract the average absorbance of a "blank" well (medium only) from all other readings.
-
Calculate the percentage of cell viability for each MPA concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the MPA concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[13] The IC50 is the concentration of MPA that results in 50% inhibition of cell viability.[14]
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound does not suppress the graft-versus-leukemia effect or the activity of lymphokine-activated killer (LAK) cells in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMP dehydrogenase inhibitor this compound induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Mycophenolate Mofetil (MMF) on Non-Lymphoid Cells in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of Mycophenolate Mofetil (MMF) on non-lymphoid cells in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MMF) and its active metabolite, mycophenolic acid (MPA)?
A1: MMF is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo synthesis of guanine nucleotides. While both T and B lymphocytes are highly dependent on this pathway for proliferation, other cell types also utilize it, leading to potential off-target effects.[3][4][5]
Q2: What are the observed effects of MMF on non-lymphoid cells in vitro?
A2: MMF has been shown to have significant effects on various non-lymphoid cell types. For instance, in human monocyte-derived dendritic cells (MDDCs), MMF can reduce cell numbers by inducing apoptosis in a dose-dependent manner.[3] It can also inhibit the differentiation and maturation of these cells, leading to a down-regulation of co-stimulatory and adhesion molecules such as CD40, CD54, CD80, and CD86.[3][6] Furthermore, MMF has demonstrated a concentration-dependent antiproliferative effect on human Tenon fibroblasts.[7]
Q3: How can I mitigate the inhibitory effects of MMF on my non-lymphoid cells of interest during an experiment?
A3: One potential strategy to counteract the inhibitory effects of MMF is through the supplementation of guanosine or its analogues in the cell culture medium. Since MMF's primary mechanism is the depletion of guanosine nucleotides, providing an exogenous source can help rescue non-lymphoid cells that rely on the de novo purine synthesis pathway. It has been suggested that certain guanosine analogues can abrogate the inhibitory effect of MMF on dendritic cell differentiation.[3]
Q4: Are there any signaling pathways in non-lymphoid cells that are known to be affected by MMF?
A4: Yes, beyond its impact on purine synthesis, MMF and its derivatives have been shown to modulate other signaling pathways. For example, Dimethyl Fumarate (DMF), which shares some mechanistic similarities with MMF, can activate the NRF2 pathway by inhibiting KEAP1 and inhibit the NF-κB pathway.[8] These pathways are critical for cellular responses to oxidative stress and inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of apoptosis in non-lymphoid cell cultures treated with MMF. | MMF is inducing apoptosis due to guanosine nucleotide depletion.[3] | - Perform a dose-response curve to determine the optimal, non-toxic concentration of MMF for your specific cell type.- Supplement the culture medium with guanosine to rescue the cells from apoptosis. |
| Reduced proliferation of non-lymphoid cells (e.g., fibroblasts) in the presence of MMF. | MMF is inhibiting the proliferation of the cells by blocking the de novo purine synthesis pathway.[7] | - Titrate the MMF concentration to find a balance between its effect on lymphoid cells and the viability of your non-lymphoid cells.- Consider a brief exposure to MMF rather than continuous treatment, as this has been shown to induce a reversible growth arrest in fibroblasts.[7] |
| Altered phenotype or function of dendritic cells (DCs) in my co-culture system with MMF. | MMF is impairing the differentiation, maturation, and function of the DCs.[3][6] | - Lower the concentration of MMF in your co-culture system.- Add guanosine analogues to the culture medium to support DC maturation and function.[3] |
| Unexpected changes in gene expression related to inflammation or oxidative stress. | MMF may be modulating signaling pathways such as NF-κB and NRF2.[8] | - Analyze the expression of key genes and proteins in these pathways to confirm off-target effects.- If these pathways are critical to your experimental question, consider using an alternative immunosuppressant with a different mechanism of action. |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of MMF/MPA on various cell types as reported in the literature.
| Cell Type | Parameter Measured | MMF/MPA Concentration | Observed Effect | Reference |
| Human Monocyte-Derived Dendritic Cells (MDDCs) | Survival (%) | 1 µM | ~80% survival | [3] |
| Human Monocyte-Derived Dendritic Cells (MDDCs) | Survival (%) | 10 µM | ~60% survival | [3] |
| Human Monocyte-Derived Dendritic Cells (MDDCs) | Survival (%) | 100 µM | ~40% survival | [3] |
| Human Tenon Fibroblasts (HTF) | Growth Inhibition (IC50) | 0.85 ± 0.05 µM | 50% inhibition of proliferation after 6 days of incubation. | [7] |
| Murine Lymphocytes | Apoptosis (Annexin V+) | 10⁻⁵ M MPA | Significant increase in apoptosis after 48h. | [1] |
| Murine Lymphocytes | Apoptosis (Annexin V+) | 10⁻⁴ M MPA | Further significant increase in apoptosis after 48h. | [1] |
Experimental Protocols
Protocol 1: Guanosine Rescue of MMF-Treated Non-Lymphoid Cells
This protocol provides a method to potentially rescue non-lymphoid cells from the antiproliferative and pro-apoptotic effects of MMF.
Materials:
-
Your non-lymphoid cell line of interest
-
Complete cell culture medium
-
This compound (MMF) stock solution
-
Guanosine stock solution (sterile-filtered)
-
Cell counting solution (e.g., Trypan Blue)
-
Apoptosis assay kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your non-lymphoid cells in a multi-well plate at a density appropriate for your standard proliferation or apoptosis assay. Allow cells to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups in your complete culture medium:
-
Vehicle Control (medium with the same solvent concentration used for MMF and guanosine)
-
MMF alone (at the desired experimental concentration)
-
MMF + Guanosine (co-treatment)
-
Guanosine alone (as a control for guanosine effects)
-
-
Dose-Response (Recommended): To determine the optimal rescue concentration of guanosine, perform a dose-response experiment with varying concentrations of guanosine (e.g., 10 µM, 50 µM, 100 µM) in the presence of a fixed concentration of MMF.
-
Incubation: Replace the overnight culture medium with the prepared treatment media. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Proliferation:
-
At the end of the incubation period, detach the cells using trypsin.
-
Perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue to assess cell viability.
-
-
Assessment of Apoptosis:
-
At the end of the incubation period, collect both adherent and floating cells.
-
Stain the cells using an Annexin V/PI apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the samples using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
-
Data Analysis: Compare the proliferation rates and apoptosis levels between the different treatment groups. A successful rescue will be indicated by a significant increase in proliferation and/or a decrease in apoptosis in the "MMF + Guanosine" group compared to the "MMF alone" group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MMF's mechanism of action and a potential mitigation strategy.
Caption: A logical workflow for troubleshooting MMF's off-target effects.
References
- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 3. This compound inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Monitoring of this compound Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound does not suppress the graft-versus-leukemia effect or the activity of lymphokine-activated killer (LAK) cells in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound impairs the maturation and function of murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Mycophenolate mofetil
Welcome to the technical support center for Mycophenolate Mofetil (MMF). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of MMF and to provide guidance for consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of MMF. What could be the primary cause?
A1: Batch-to-batch variability of MMF is a known issue that can significantly impact experimental reproducibility. The primary causes often stem from differences in the impurity profile, the presence of degradation products, and variations in the physical properties of the MMF powder between batches. Impurities can arise during the manufacturing process or from improper storage and handling.[1][2]
Q2: What are the common impurities found in MMF and how can they affect my experiments?
A2: Several process-related impurities and degradation products have been identified in MMF preparations. These can have their own biological activities or interfere with the action of Mycophenolic Acid (MPA), the active metabolite of MMF. For example, some impurities might be less active, leading to an underestimation of the effective MMF concentration, while others could have off-target effects. Common impurities include this compound EP Impurity A, C, D, and E.[1][3][4]
Q3: How does the formulation of MMF affect its performance in experiments?
A3: MMF is available in different formulations, such as standard capsules and enteric-coated tablets (Mycophenolate Sodium).[5] These are designed to have different release profiles in vivo, which is less of a concern for in vitro experiments where the compound is directly dissolved. However, the excipients used in different formulations can vary.[6][7][8][9] These inactive ingredients can sometimes influence the solubility and stability of MMF in your experimental media, or even have direct effects on your cells. It is crucial to be aware of the specific formulation you are using.
Q4: My MMF solution appears to lose potency over time. What are the stability issues with MMF?
A4: this compound is susceptible to degradation, particularly in aqueous solutions and under certain environmental conditions.[10][11][12] It can be degraded by light, heat, and moisture.[1] MMF is also more sensitive to alkaline conditions.[13] For consistent results, it is recommended to prepare fresh solutions for each experiment or to perform stability studies to determine the viable storage duration and conditions for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent Immunosuppressive Activity in Lymphocyte Proliferation Assays
Possible Cause 1: Variation in Active MMF Content
-
Troubleshooting Steps:
-
Quantify MMF Concentration: Use a validated analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the concentration of MMF in your stock solutions from different batches.[14][15][16]
-
Assess Purity: Request a Certificate of Analysis (CoA) from the supplier for each batch and compare the purity levels. Pay close attention to the levels of known impurities.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the inhibition of lymphocyte proliferation. This will allow you to normalize the effective concentration between batches.
-
Possible Cause 2: Presence of Biologically Active or Inactive Impurities
-
Troubleshooting Steps:
-
Impurity Profiling: If significant variability persists, consider a more detailed analysis of the impurity profile using a high-resolution technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][17]
-
Consult Supplier: Contact the supplier to inquire about any known changes in their manufacturing process that might have altered the impurity profile.
-
Issue 2: Poor Solubility or Precipitation of MMF in Culture Media
Possible Cause 1: Inappropriate Solvent or pH
-
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure you are using an appropriate solvent for your initial stock solution (e.g., DMSO).
-
Check Media pH: The pH of your culture media can affect the stability of MMF.[13] Ensure the pH is within the recommended range for your cells and the compound.
-
Sonication: Gentle sonication can aid in the dissolution of MMF in the initial solvent.
-
Possible Cause 2: Interaction with Media Components or Excipients
-
Troubleshooting Steps:
Data Presentation
Table 1: Common Analytical Methods for MMF Characterization
| Analytical Technique | Application | Key Parameters to Measure | Reference |
| RP-HPLC-UV | Quantification of MMF, Purity Assessment | Concentration, Retention Time, Peak Area | [14][15] |
| LC-MS/MS | Impurity Identification and Quantification | Mass-to-charge ratio of MMF and impurities | [2][17] |
| HPTLC | Quantification in bulk and pharmaceutical forms | Rf value, Peak Area | [19] |
Table 2: Stability of MMF under Forced Degradation Conditions
| Condition | Observation | Reference |
| Acidic (0.1 M HCl) | Moderate degradation | [13] |
| Alkaline (0.1 M NaOH) | Significant degradation | [13] |
| Oxidative (H₂O₂) | Moderate degradation | [13] |
| Thermal | Moderate degradation | [13] |
| Photolytic | Significant degradation | [13] |
Experimental Protocols
Protocol 1: Quantification of MMF by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of acetonitrile and potassium dihydrogen phosphate buffer (pH 4.0) in a 65:35 (v/v) ratio.[14] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of MMF reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions (e.g., 10-50 µg/mL) from the stock solution to create a calibration curve.[14]
-
Sample Preparation: Dissolve your MMF batch sample in the mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm membrane filter.[14]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solutions and determine the concentration of MMF based on the calibration curve. The retention time for MMF should be consistent.[14]
Protocol 2: In Vitro Lymphocyte Proliferation Assay (General Workflow)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 105 cells/well in complete RPMI-1640 medium.
-
MMF Treatment: Prepare serial dilutions of MMF (from different batches) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Add a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1) and incubate for the recommended time.
-
Data Analysis: Measure the incorporation of [³H]-thymidine or the absorbance of the colorimetric product. Calculate the percentage of inhibition of proliferation for each MMF concentration and determine the EC50 value.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Separation and identification of process-related substances and degradation products in this compound by liquid chromatography coupled with quadrupole-time of flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. This compound EP Impurity A | 1322681-36-6 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. droracle.ai [droracle.ai]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Formulation Excipients and Thermal Treatment on the Release Properties of Lisinopril Spheres and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. jchps.com [jchps.com]
- 14. asianpubs.org [asianpubs.org]
- 15. High-performance liquid chromatographic method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. wjpmr.com [wjpmr.com]
- 19. Development and validation of HPTLC method for the determination of this compound in bulk and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mycophenolate Mofetil vs. Azathioprine in Lupus Nephritis: A Comparative Guide for Researchers
In the landscape of lupus nephritis (LN) research, Mycophenolate Mofetil (MMF) and Azathioprine (AZA) are two immunosuppressive agents frequently employed in preclinical models to investigate disease pathogenesis and therapeutic interventions. This guide provides a comparative analysis of their performance in established murine models of lupus nephritis, supported by experimental data, detailed protocols, and mechanistic insights.
Mechanism of Action
Both this compound and Azathioprine ultimately suppress the proliferation of lymphocytes, which are key mediators of the autoimmune response in lupus nephritis. However, they achieve this through distinct molecular pathways.
This compound (MMF) is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[1][2] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferation, making them more susceptible to the effects of MPA than other cell types that can utilize the salvage pathway for purine synthesis.[1][3] By depleting the pool of guanosine nucleotides, MPA arrests the cell cycle and inhibits lymphocyte proliferation and antibody production.[3]
Azathioprine (AZA) is also a prodrug that is converted to its active metabolite, 6-mercaptopurine (6-MP).[4][5] 6-MP undergoes further metabolism to form 6-thioguanine nucleotides (6-TGNs). These fraudulent nucleotides are incorporated into the DNA and RNA of proliferating cells, primarily lymphocytes, leading to the inhibition of nucleic acid synthesis and subsequent apoptosis.[5][6] Additionally, AZA metabolites have been shown to modulate T-cell signaling by inhibiting the activation of the small GTPase Rac1, which is involved in T-cell activation and proliferation.[7][8]
Signaling Pathway Diagrams
Caption: this compound (MMF) Signaling Pathway.
Caption: Azathioprine (AZA) Signaling Pathway.
Performance in Murine Lupus Nephritis Models
Direct head-to-head comparative studies of this compound and Azathioprine in the same lupus nephritis animal model are limited. The following data is compiled from separate studies on MRL/lpr and NZB/W F1 mice, two of the most common and well-characterized models of spontaneous lupus-like disease.
MRL/lpr Mouse Model
The MRL/lpr mouse strain develops a rapidly progressive and severe form of lupus, including proliferative glomerulonephritis, vasculitis, and arthritis.
Table 1: Efficacy of this compound in MRL/lpr Mice
| Parameter | Control (Vehicle) | This compound (100 mg/kg/day) | Reference |
| Proteinuria (mg/24h) | Significantly increased over time | Significantly decreased compared to control | [9] |
| Survival | Decreased over time | Significantly prolonged compared to control | [9] |
| Glomerulonephritis Score | Severe | Significantly reduced histological severity | [9] |
NZB/W F1 Mouse Model
The (NZB x NZW)F1 hybrid mouse model develops a lupus-like syndrome that more closely resembles the human disease, with a slower progression of nephritis.
Table 2: Efficacy of Azathioprine in NZB/W F1 Mice
| Parameter | Control | Azathioprine | Reference |
| Proteinuria | Progressive increase | Delayed onset and reduced severity | [10] |
| Glomerular Immune Deposits (IgG, C3) | Extensive | Markedly decreased | [10] |
| Glomerular Histology | Severe glomerulonephritis | Preservation of glomerular structure | [10] |
Note: The lack of direct comparative studies necessitates caution when interpreting these results. The differences in the specific experimental designs, disease severity at the start of treatment, and the inherent characteristics of the MRL/lpr and NZB/W F1 models may influence the observed outcomes.
Experimental Protocols
This compound in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice.
-
Treatment Initiation: 8 weeks of age.
-
Drug Administration: this compound (100 mg/kg/day) administered orally via gavage for 12 weeks. The control group received the vehicle alone.
-
Key Parameters Measured:
-
Proteinuria: Measured weekly.
-
Survival: Monitored daily.
-
Renal Histology: Kidneys were harvested at the end of the study, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) for histological scoring of glomerulonephritis.
-
Immunofluorescence: Frozen kidney sections were stained with fluorescently labeled antibodies against mouse IgG and C3 to assess immune complex deposition.
-
Caption: Experimental Workflow for MMF in MRL/lpr Mice.
Azathioprine in NZB/W F1 Mice
-
Animal Model: Female NZB/W F1 mice.
-
Treatment Initiation: At an age when early signs of nephritis are typically observed.
-
Drug Administration: Azathioprine administered in the drinking water.
-
Key Parameters Measured:
-
Proteinuria: Monitored periodically.
-
Glomerular Immune Deposits: Assessed by immunofluorescence microscopy for IgG and C3.
-
Renal Histology: Evaluated by light and electron microscopy.
-
Caption: Experimental Workflow for AZA in NZB/W F1 Mice.
Conclusion
Both this compound and Azathioprine demonstrate efficacy in attenuating the progression of lupus nephritis in their respective murine models. MMF, through its targeted inhibition of lymphocyte proliferation via the de novo purine synthesis pathway, has shown significant benefits in the aggressive MRL/lpr model. Azathioprine, acting through the incorporation of fraudulent nucleotides into DNA and RNA, effectively preserves renal structure and function in the NZB/W F1 model.
The choice between these agents in a research setting may depend on the specific scientific question, the chosen animal model, and the desired timeline of disease modulation. The detailed mechanisms of action and experimental protocols provided in this guide offer a foundation for designing and interpreting preclinical studies aimed at advancing our understanding and treatment of lupus nephritis. Further head-to-head comparative studies in standardized preclinical models are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound versus azathioprine for maintenance treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Versus Azathioprine for Maintenance Therapy of Lupus Nephritis | MedPath [trial.medpath.com]
Comparative Efficacy of Mycophenolate Mofetil and Sirolimus in Allograft Rejection: A Guide for Researchers
The prevention of allograft rejection is a cornerstone of successful organ transplantation. Among the arsenal of immunosuppressive agents, Mycophenolate mofetil (MMF) and sirolimus (SRL) represent two distinct classes of drugs, each with a unique mechanism of action and clinical profile. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound and sirolimus prevent T-cell and B-cell proliferation, key events in the immune response leading to allograft rejection, through different intracellular pathways.
This compound (MMF): MMF is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA).[1][2] MPA is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides.[1][3] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[1][4] Beyond inhibiting lymphocyte proliferation, MPA can also induce apoptosis in activated T-cells and suppress the expression of adhesion molecules, thereby reducing the recruitment of immune cells to the graft site.[1][2]
Sirolimus (SRL): Sirolimus, also known as rapamycin, is a mammalian target of rapamycin (mTOR) inhibitor.[5][6] It first binds to the immunophilin FK-binding protein 12 (FKBP-12).[6] This resulting sirolimus-FKBP-12 complex then binds to and inhibits mTOR, a crucial serine/threonine kinase.[5][6] The inhibition of mTOR disrupts a cascade of signal transduction pathways that are vital for cell cycle progression, specifically blocking the transition from the G1 to the S phase.[7] This action effectively halts the proliferation of T-cells and B-cells that is stimulated by cytokine signaling (e.g., via Interleukin-2).[5][7]
Comparative Efficacy: Clinical Trial Data
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy of MMF and sirolimus. The following tables summarize key quantitative data from randomized controlled trials in kidney and pancreas transplant recipients.
Table 1: Efficacy in Kidney Transplant Recipients (Tacrolimus-Based Regimens)
| Endpoint | MMF + Tacrolimus | Sirolimus + Tacrolimus | Study |
| Biopsy-Confirmed Acute Rejection | 12% (n=50) | 14% (n=50) | Campos-Varela et al. (2008)[8] |
| 11.4% (n=176) | 13.0% (n=185) | Mendez et al. (2003)[9] | |
| 13.3% (n=75) | 5.3% (n=76) | Lee et al. (2017)[10][11] | |
| 1-Year Graft Survival | 92% (n=50) | 98% (n=50) | Campos-Varela et al. (2008)[8] |
| 94.3% (n=176) | 90.8% (n=185) | Flechner et al. (2004)[12] | |
| 1-Year Patient Survival | 94% (n=50) | 98% (n=50) | Campos-Varela et al. (2008)[8] |
| 97.2% (n=176) | 95.7% (n=185) | Flechner et al. (2004)[12] | |
| Composite Endpoint (Rejection, Graft Loss, or Death) | 18% (n=50) | 16% (n=50) | Campos-Varela et al. (2008)[8] |
| 13.3% (n=75) | 6.6% (n=76) * | Lee et al. (2017)[10][11] | |
| Note: This study used low-dose sirolimus with extended-release tacrolimus. |
Table 2: Efficacy in Combined Pancreas-Kidney Transplant Recipients
| Endpoint (at 5 years) | MMF-based Regimen (n=119) | Sirolimus-based Regimen (n=119) | Study |
| Non-censored Pancreas Survival | 71.6% | 76.4% | Saudek et al. (2020)[13] |
| Death-censored Pancreas Survival | Lower | Higher (p=0.037) | Saudek et al. (2020)[13] |
| Non-censored Kidney Graft Survival | 88.8% | 85.6% | Saudek et al. (2020)[13] |
| Grafts Lost to Rejection | 10 | 5 | Saudek et al. (2020)[13] |
Overall, in standard tacrolimus-based regimens, MMF and sirolimus demonstrate comparable efficacy in preventing acute rejection and ensuring graft and patient survival.[8][9] However, a study using low-dose sirolimus with extended-release tacrolimus suggested a potential efficacy benefit for sirolimus.[10][11] In combined pancreas-kidney transplantation, sirolimus showed better death-censored pancreas survival.[13] Notably, a regimen combining sirolimus and MMF (without a calcineurin inhibitor) resulted in significantly higher rates of acute rejection compared to a standard tacrolimus and MMF regimen.[14]
Comparative Safety and Tolerability
The choice between MMF and sirolimus is often driven by their distinct adverse effect profiles.
Table 3: Key Adverse Events and Safety Outcomes
| Adverse Event / Safety Parameter | MMF-based Regimens | Sirolimus-based Regimens | Key Findings |
| Renal Function | Generally better renal function | Associated with higher serum creatinine and proteinuria | MMF groups consistently show significantly better renal function.[8][9][12] |
| Hyperlipidemia | Less common | Significantly more prevalent | Sirolimus is strongly associated with hypercholesterolemia and hypertriglyceridemia.[8][9] |
| Wound Healing | Normal | Associated with delayed healing and incisional hernias | Sirolimus has been linked to impaired wound healing post-transplant.[13][14] |
| Gastrointestinal Effects | More common (diarrhea, nausea) | Less common | GI adverse events are a known side effect of MMF.[9][13] |
| Hematological Effects | Leukopenia, Anemia | Thrombocytopenia | Both can cause myelosuppression, but the specific cytopenias may differ.[7][9] |
| Discontinuation Rate | Lower | Significantly higher | Higher rates of discontinuation due to adverse events are consistently seen with sirolimus.[8][9][12] |
Sirolimus is associated with a greater burden of metabolic side effects, including hyperlipidemia and potential nephrotoxicity, leading to higher rates of treatment discontinuation.[8][9] MMF's primary adverse effects are gastrointestinal and hematological.[9][15]
Experimental Protocols
The data presented are derived from rigorous clinical trials. Below are the methodologies for two key comparative studies.
Study 1: Mendez et al. (2003) & Flechner et al. (2004)[9][12]
-
Design: A prospective, randomized, multicenter clinical trial.
-
Population: 361 kidney transplant recipients.
-
Intervention: Patients were randomized to receive a tacrolimus and corticosteroid-based regimen in combination with either sirolimus (n=185) or MMF (n=176).
-
Primary Endpoint: Incidence of biopsy-confirmed acute rejection at 6 months.
-
Secondary Endpoints: Patient and graft survival, renal function, and safety profiles evaluated at 6 months and 1 year.
Study 2: Campos-Varela et al. (2008)[8]
-
Design: A prospective, randomized, single-center trial.
-
Population: 100 kidney transplant recipients.
-
Intervention: Patients receiving a tacrolimus-based immunosuppressive regimen were randomized to receive either fixed-dose MMF (2 g/day , n=50) or sirolimus (15 mg loading dose, 5 mg/day until day 7, then 2 mg/day, n=50). No induction therapy was used.
-
Primary Endpoint: A composite of biopsy-confirmed acute rejection, graft loss, or death.
-
Secondary Endpoints: One-year patient and graft survival, renal function, and adverse event profiles.
Conclusion
This compound and sirolimus are both effective agents for the prevention of allograft rejection, but they are not interchangeable.
-
Efficacy: When combined with a calcineurin inhibitor like tacrolimus, both drugs provide similar rates of protection against acute rejection and ensure comparable long-term graft survival.
-
Safety & Tolerability: The choice between the two is heavily influenced by their side-effect profiles. MMF is often preferred due to its superior renal safety profile and lower incidence of metabolic complications.[8] Sirolimus's association with nephrotoxicity, hyperlipidemia, and impaired wound healing leads to higher discontinuation rates, despite its efficacy.[8][9]
For drug development professionals, these findings highlight the importance of the therapeutic window and the balance between efficacy and toxicity. Future research may focus on optimizing dosing strategies, such as the use of low-dose sirolimus, or developing derivatives with improved safety profiles to harness the potent immunosuppressive effects of mTOR inhibition while minimizing adverse events.
References
- 1. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of this compound in preventing acute and chronic allograft rejection. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sirolimus: a new agent for prevention of renal allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound vs. sirolimus in kidney transplant recipients receiving tacrolimus-based immunosuppressive regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized trial of tacrolimus in combination with sirolimus or this compound in kidney transplantation: results at 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. De novo low-dose sirolimus versus this compound in combination with extended-release tacrolimus in kidney transplant recipients: a multicentre, open-label, randomized, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prospective, randomized trial of tacrolimus in combination with sirolimus or this compound in kidney transplantation: results at 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sirolimus vs this compound (MMF) in primary combined pancreas and kidney transplantation. Results of a long-term prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ORION study: comparison of two sirolimus-based regimens versus tacrolimus and this compound in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of mycofenolate mofetil for steroid-resistant acute rejection after living donor liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Activity of MMF Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate Mofetil (MMF), a prodrug of Mycophenolic Acid (MPA), is a cornerstone of immunosuppressive therapy, primarily utilized in solid organ transplantation to prevent rejection. Its mechanism of action centers on the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This selective inhibition depletes guanosine and deoxyguanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes, which are heavily reliant on this pathway.[1][2][3] The clinical success of MMF has spurred the development of various analogs aimed at improving its efficacy, safety profile, and pharmacokinetic properties.
This guide provides an objective comparison of the immunosuppressive activity of select MMF analogs against the parent compound, MPA. The data presented is collated from various in vitro studies, and detailed experimental protocols are provided to support the validation of these and novel compounds.
Comparative Immunosuppressive Activity of MMF Analogs
The immunosuppressive potential of MMF analogs is typically evaluated through their ability to inhibit lymphocyte proliferation and the enzymatic activity of IMPDH. The following tables summarize the available quantitative data from preclinical studies.
Table 1: In Vitro Immunosuppressive Activity of Mycophenolic Acid (MPA) and its Analogs
| Compound | Assay | Cell Type | Measurement | Result | Source |
| Mycophenolic Acid (MPA) | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | GI50 (50% Growth Inhibition) | 0.08 µM | [1] |
| MPA-Thalidomide Hybrid (3d) | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | GI50 (50% Growth Inhibition) | 0.05 µM | [1] |
| Mycophenolic Acid (MPA) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 0.89 µM | [4][5] |
| MPA Derivative (1) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 0.95 µM | [4][5] |
| MPA Derivative (2) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 0.84 µM | [4][5] |
| MPA Derivative (3) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 0.91 µM | [4][5] |
| MPA Derivative (4) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 3.27 µM | [4][5] |
| MPA Derivative (5) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 5.42 µM | [4][5] |
| MPA Derivative (9) | IMPDH2 Inhibition | - | IC50 (50% Inhibitory Concentration) | 24.68 µM | [4][5] |
Table 2: Comparative Cytotoxicity of MPA and an Analog
| Compound | Assay | Cell Line | Measurement | Result | Source |
| Mycophenolic Acid (MPA) | WST-1 Assay | Jurkat T-cells | CC50 (50% Cytotoxic Concentration) | 1.1 µM | [1] |
| MPA-Thalidomide Hybrid (3d) | WST-1 Assay | Jurkat T-cells | CC50 (50% Cytotoxic Concentration) | > 10 µM | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head in the Lab: A Comparative Guide to Mycophenolate Mofetil and Methotrexate in Preclinical Arthritis Models
For researchers and drug development professionals navigating the landscape of potential arthritis therapies, understanding the preclinical performance of immunomodulatory agents is paramount. This guide offers a detailed comparison of two prominent drugs, Mycophenolate Mofetil (MMF) and Methotrexate (MTX), in established animal models of arthritis. While direct head-to-head preclinical studies are notably scarce, this document synthesizes available data to provide a comparative overview of their mechanisms and efficacy.
This compound (MMF): A Potent Inhibitor of Lymphocyte Proliferation
This compound is the prodrug of mycophenolic acid (MPA), a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo pathway of guanine nucleotide synthesis, which is particularly important for the proliferation of T and B lymphocytes. By depleting the guanosine nucleotide pool, MMF effectively curtails the expansion of these key immune cells driving autoimmune and inflammatory responses.
While direct comparative data for MMF against MTX in preclinical arthritis models is limited, its potent anti-inflammatory and immunosuppressive properties have been demonstrated in other inflammatory disease models. For instance, in a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis, daily intraperitoneal administration of MMF at a dose of 25 mg/kg significantly reduced macroscopic and microscopic tissue damage[1]. This effect underscores its potential to mitigate inflammation-driven tissue injury, a hallmark of rheumatoid arthritis.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Methotrexate (MTX): The Gold Standard with a Complex Mechanism
Methotrexate has long been a cornerstone in the treatment of rheumatoid arthritis. Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and pyrimidines, leading to an anti-proliferative effect. However, in the low doses used for arthritis, other anti-inflammatory mechanisms are thought to be more prominent. These include the promotion of adenosine release, which has potent anti-inflammatory effects, and the inhibition of T-cell activation and cytokine production.
Numerous studies have demonstrated the efficacy of MTX in preclinical arthritis models. In the adjuvant-induced arthritis (AIA) model in rats, low-dose MTX has been shown to significantly suppress paw inflammation[2].
Signaling Pathway of Methotrexate
Caption: Key mechanisms of action of Methotrexate in arthritis.
Quantitative Efficacy Data of Methotrexate in Adjuvant-Induced Arthritis
The following table summarizes the quantitative data on the efficacy of Methotrexate in the rat Adjuvant-Induced Arthritis (AIA) model from a representative study. It is important to note that this data is not from a direct head-to-head comparison with MMF.
| Treatment Group | Dose | Route of Administration | Paw Volume (mL) - Day 28 | Arthritis Score - Day 28 | Reference |
| Arthritic Control | - | - | Significantly increased vs. normal | Significantly increased vs. normal | [3] |
| Methotrexate | 0.1 mg/kg | Oral gavage, daily | Obvious decrease vs. arthritic control (P < 0.05 or 0.01) | - | [3] |
| Methotrexate | 1 mg/kg/week | Subcutaneous | Significant reduction vs. arthritic control | - | [4] |
Experimental Protocols: Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model is a widely used preclinical model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics.
Experimental Workflow for Adjuvant-Induced Arthritis
Caption: A typical experimental workflow for the Adjuvant-Induced Arthritis model in rats.
Detailed Methodology
-
Animal Model: Male Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), typically containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.
-
Treatment: Treatment with the test compounds (e.g., MMF or MTX) or vehicle is typically initiated around day 10-12 post-adjuvant injection, coinciding with the onset of clinical signs of arthritis.
-
Assessment of Arthritis:
-
Paw Swelling: The volume or thickness of the hind paws is measured periodically using a plethysmometer or calipers.
-
Arthritis Score: A clinical scoring system is used to grade the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
-
Endpoint Analysis: At the end of the study (typically 21-28 days post-induction), animals are euthanized, and tissues are collected for further analysis, including histopathology of the joints to assess inflammation, pannus formation, and bone erosion, as well as measurement of inflammatory cytokines and biomarkers in serum or joint tissue.
Comparison Summary
| Feature | This compound (MMF) | Methotrexate (MTX) |
| Primary Mechanism | Inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of guanosine nucleotides. | Inhibition of dihydrofolate reductase (DHFR); promotion of adenosine release. |
| Primary Cellular Target | Proliferating T and B lymphocytes. | Proliferating cells; T-cells and other immune cells. |
| Preclinical Arthritis Data | Limited direct data in standard arthritis models. | Demonstrated efficacy in reducing paw swelling and arthritis scores in AIA and CIA models.[2][3][4] |
| Common Animal Models | Data primarily from other inflammatory models (e.g., colitis).[1] | Adjuvant-Induced Arthritis (AIA) in rats, Collagen-Induced Arthritis (CIA) in mice. |
Conclusion
Both this compound and Methotrexate are potent immunomodulatory agents with mechanisms of action that are highly relevant to the treatment of autoimmune arthritis. While MTX has a long-standing history of use and a well-documented efficacy profile in preclinical arthritis models, the available data for a direct comparison with MMF in these specific models is lacking. The potent anti-proliferative effect of MMF on lymphocytes suggests it holds significant promise as a therapeutic for rheumatoid arthritis. To provide a definitive head-to-head comparison of their performance and to better inform clinical trial design, further preclinical studies directly comparing MMF and MTX in standardized arthritis models are warranted. Such studies would be invaluable for elucidating the nuanced differences in their efficacy and for identifying the most promising therapeutic strategies for patients with rheumatoid arthritis.
References
- 1. This compound reduces tissue damage and inflammation in an experimental model of colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the effect of low dose methotrexate on rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
Cross-Validation of In Vitro and In Vivo Effects of Mycophenolate Mofetil: A Comparative Guide
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely used in transplantation medicine to prevent allograft rejection and in the treatment of autoimmune diseases. As a prodrug, MMF is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA). The efficacy and multifaceted mechanisms of action of MMF have been extensively studied in both laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comprehensive comparison of the effects of MMF observed in these two distinct experimental environments, offering researchers, scientists, and drug development professionals a clear overview of its performance, supported by experimental data and detailed methodologies.
Mechanism of Action
The primary mechanism of action of mycophenolic acid is the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. T and B lymphocytes are particularly dependent on this pathway for their proliferation, making MPA a targeted inhibitor of the adaptive immune response.[1][2][3] Beyond this principal action, MMF/MPA exerts its immunosuppressive effects through several other pathways.[1][3][4]
Caption: Mechanism of action of this compound (MMF).
In Vitro vs. In Vivo Effects: A Comparative Summary
The effects of MMF and its active metabolite MPA have been documented across a range of concentrations and experimental systems. The following tables summarize key findings from both in vitro and in vivo studies.
Immunosuppressive and Anti-inflammatory Effects
| Effect | In Vitro Findings | In Vivo Findings | Cross-Validation & Discrepancies |
| Lymphocyte Proliferation | Potent, dose-dependent inhibition of T and B lymphocyte proliferation in cell cultures.[2] | Significant reduction in lymphocyte counts in lymphoid tissues (spleen and lymph nodes) of treated animals.[2][5] | Strong correlation between in vitro anti-proliferative effects and in vivo lymphocyte depletion. |
| Apoptosis | Induction of apoptosis in activated T-lymphocytes.[3][5] | Evidence of increased T and B cell apoptosis in animal models.[2] | Consistent pro-apoptotic effects observed across both experimental settings. |
| Adhesion Molecule Expression | Suppression of glycosylation and expression of adhesion molecules on lymphocytes.[1][4] | Reduced recruitment of lymphocytes and monocytes to sites of inflammation in animal models of allograft rejection.[1][4] | The in vitro inhibition of adhesion processes likely contributes to the observed in vivo anti-inflammatory effects. |
| Cytokine Production | Inhibition of the production of certain pro-inflammatory cytokines. | Attenuation of inflammatory responses in various animal models.[4] | Generally consistent findings, though the complex cytokine milieu in vivo can be influenced by multiple cell types and pathways. |
| Regulatory T cells (Tregs) | MPA can promote the generation of Foxp3+ regulatory T cells.[5][6] | MMF treatment can shift the balance towards an increased proportion of Treg cells.[6] | In vitro findings on Treg generation are supported by in vivo observations. |
Anti-fibrotic Effects
| Effect | In Vitro Findings | In Vivo Findings | Cross-Validation & Discrepancies |
| Collagen Synthesis | Dose- and time-dependent reduction in the synthesis and expression of type I collagen in human lung fibroblast cultures.[7][8] | MMF has shown some efficacy in preventing fibrotic complications in autoimmune diseases and graft-versus-host disease.[7][8] | The direct anti-fibrotic effects observed in vitro provide a potential mechanism for the beneficial therapeutic effects seen in vivo. |
| Matrix Metalloproteinase-1 (MMP-1) Expression | Significant enhancement of the expression and synthesis of interstitial collagenase (MMP-1) in fibroblast cultures.[7][8] | Not directly measured in the cited in vivo studies, but increased MMP-1 could contribute to the anti-fibrotic outcomes. | Further in vivo studies are needed to confirm the upregulation of MMP-1 as a key mechanism. |
| Fibroblast Motility and Contraction | Diminished fibroblast motility and reduced capacity to contract collagen lattices.[7][8] | May contribute to the overall anti-fibrotic effect in clinical settings. | Direct in vivo measurement of these specific cellular behaviors is challenging. |
Antitumor and Anti-angiogenic Effects
| Effect | In Vitro Findings | In Vivo Findings | Cross-Validation & Discrepancies |
| Tumor Cell Growth | Dose-dependent reduction in the proliferation of various tumor cell lines (e.g., colon adenocarcinoma, melanoma).[9][10] | Marginal to slight inhibition of subcutaneous tumor growth in mice.[9][10] | Significant discrepancy noted. Strong in vitro antitumor effects do not consistently translate to robust in vivo efficacy.[9] |
| Angiogenesis | Marked blocking of vessel sprouting in a rat aortic-ring assay.[10] | Marginal reduction in tumor angiogenesis in some in vivo models.[10] | Similar to tumor growth, the potent in vitro anti-angiogenic effects are less pronounced in vivo. This may be related to drug bioavailability, as intermittent exposure of tumor cells to immunosuppressive doses of MMF substantially reduces its potential antitumor effects.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Lymphocyte Proliferation Assay
Objective: To assess the dose-dependent effect of mycophenolic acid (MPA) on the proliferation of T and B lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a mitogen (e.g., phytohemagglutinin for T cells or pokeweed mitogen for B cells) to induce proliferation.
-
Drug Treatment: Add varying concentrations of MPA (e.g., 0.1, 1, 10, 100 µM) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Proliferation Measurement: After a 72-hour incubation period, assess cell proliferation using a standard method such as:
-
[³H]-thymidine incorporation assay: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE or BrdU staining: Stain the cells with carboxyfluorescein succinimidyl ester (CFSE) or bromodeoxyuridine (BrdU) prior to culture. After incubation, analyze the dilution of the dye or the incorporation of BrdU by flow cytometry to determine the extent of cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each MPA concentration relative to the vehicle control.
In Vivo Murine Model of Allograft Rejection
Objective: To evaluate the efficacy of this compound (MMF) in prolonging allograft survival.
Methodology:
-
Animal Model: Use genetically distinct strains of mice (e.g., C57BL/6 as donors and BALB/c as recipients) for skin or cardiac transplantation.
-
Transplantation Surgery: Perform a full-thickness skin graft or a heterotopic heart transplant from the donor to the recipient mouse.
-
Drug Administration: Administer MMF orally (e.g., via gavage) or intraperitoneally to the recipient mice daily, starting from the day of transplantation. A typical dose might be 50-100 mg/kg/day. A control group should receive a vehicle.
-
Monitoring of Graft Survival:
-
Skin grafts: Visually inspect the grafts daily and record the day of rejection, defined as the day on which more than 80% of the graft becomes necrotic.
-
Cardiac allografts: Monitor the heartbeat of the transplanted heart daily by palpation. Rejection is defined as the cessation of a palpable heartbeat.
-
-
Immunological Analysis (Optional): At the time of rejection or at a predetermined endpoint, harvest spleens and lymph nodes to analyze lymphocyte populations by flow cytometry. Histological analysis of the rejected graft can also be performed to assess the degree of cellular infiltration and tissue damage.
-
Data Analysis: Compare the mean graft survival time between the MMF-treated group and the control group using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).
Caption: A simplified workflow for in vitro and in vivo experiments.
Comparison with Alternatives
MMF is often used in combination with other immunosuppressants. Its performance has been compared to several alternatives, most notably azathioprine (AZA) and calcineurin inhibitors like cyclosporine and tacrolimus.
| Alternative Drug | Mechanism of Action | Comparative Efficacy | Comparative Side Effect Profile |
| Azathioprine (AZA) | A purine analog that inhibits DNA synthesis, affecting all proliferating cells. | MMF is generally considered more effective than AZA in preventing acute rejection episodes in kidney transplant recipients.[11][12] | MMF and AZA have different side effect profiles. MMF is more commonly associated with gastrointestinal side effects, while AZA can cause bone marrow suppression and hepatotoxicity.[11] |
| Cyclosporine/Tacrolimus (Calcineurin Inhibitors) | Inhibit calcineurin, a key enzyme in the T-cell activation pathway. | MMF is often used in conjunction with calcineurin inhibitors. It has a different mechanism of action and can be used to reduce the required dose of calcineurin inhibitors, thereby mitigating their nephrotoxicity.[13] Unlike calcineurin inhibitors, MMF is not nephrotoxic.[1][4] | Calcineurin inhibitors are associated with nephrotoxicity, hypertension, and neurotoxicity. MMF's primary side effects are gastrointestinal and hematological. |
| Sirolimus (mTOR inhibitor) | Inhibits the mammalian target of rapamycin (mTOR), a kinase involved in cell growth and proliferation. | The combination of MMF with sirolimus has been explored as a calcineurin inhibitor-free regimen. | Sirolimus can cause hyperlipidemia, myelosuppression, and impaired wound healing. |
Conclusion
The cross-validation of in vitro and in vivo data for this compound reveals a strong correlation for its primary immunosuppressive and anti-inflammatory effects. The potent inhibition of lymphocyte proliferation and induction of apoptosis observed in cell cultures translate well to the lymphocyte-depleting and anti-rejection effects seen in animal models and clinical practice. However, for other potential applications, such as in oncology, a notable discrepancy exists between the strong in vitro antitumor and anti-angiogenic effects and the more modest outcomes observed in vivo. This highlights the critical importance of considering factors such as pharmacokinetics and bioavailability when translating promising in vitro findings to more complex biological systems. This guide underscores the value of a multi-faceted experimental approach in comprehensively characterizing the therapeutic potential of a drug.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an update on its mechanism of action and effect on lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evidence for a direct antifibrotic role of the immunosuppressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits tumor growth and angiogenesis in vitro but has variable antitumor effects in vivo, possibly related to bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. [Replacement of this compound with azathioprine in patients with renal transplants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro mechanistic study on this compound drug interactions: effect of prednisone, cyclosporine, and others - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mycophenolate Mofetil vs. Calcineurin Inhibitors and Their Long-Term Impact on Renal Function
In the realm of immunosuppressive therapy, particularly for solid organ transplant recipients and patients with autoimmune diseases like lupus nephritis, the long-term effects on renal function are a paramount concern. This guide provides a detailed comparison of two cornerstone immunosuppressants: Mycophenolate Mofetil (MMF) and calcineurin inhibitors (CNIs), such as tacrolimus and cyclosporine. We delve into their mechanisms of action, present comparative data from clinical studies on long-term renal outcomes, and outline the experimental protocols of key research.
At a Glance: MMF vs. CNIs on Renal Function
| Feature | This compound (MMF) | Calcineurin Inhibitors (CNIs) |
| Primary Mechanism | Inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to suppression of T and B lymphocyte proliferation.[1][2][3] | Inhibition of calcineurin, which blocks the transcription of IL-2 and other cytokines, thus inhibiting T-cell activation.[4][5] |
| Long-Term Renal Effect | Generally considered nephroprotective or less nephrotoxic; associated with improved or stabilized long-term renal function.[6][7] | Known for potential nephrotoxicity, which can manifest as acute vasoconstriction and chronic tubulointerstitial fibrosis.[8][9][10] |
| Common Clinical Use | Prophylaxis of organ rejection in combination with other immunosuppressants; treatment of lupus nephritis.[2][11][12] | Primary immunosuppression for the prevention of allograft rejection in solid organ transplantation.[8][13] |
Quantitative Comparison of Long-Term Renal Function
The following tables summarize key quantitative data from studies comparing the long-term effects of MMF and CNIs on renal function.
Table 1: Glomerular Filtration Rate (GFR) Outcomes in Kidney Transplant Recipients
| Study/Subgroup | MMF-based Regimen (GFR in mL/min/1.73m²) | CNI-based Regimen (GFR in mL/min/1.73m²) | Follow-up Duration | Key Finding |
| Meta-analysis (Deng et al., 2020)[7] | Significantly improved GFR (Mean Difference: 8.47) | Lower GFR | 3, 6, or 12 months post-CNI therapy | MMF significantly improved GFR compared to continued CNI therapy.[6][7] |
| Tac/MMF vs. Tac/SRL (Pellegrini et al.)[14] | Consistently and statistically better GFR | Lower GFR | 3 years | The slope of GFR decline per month was flatter in the Tac/MMF group.[14] |
| CNI Reduction with MMF (Various studies)[15][16] | Increased Creatinine Clearance (e.g., from 42.9 to 58.4 mL/min over 3 years) | N/A (CNI dose reduced) | 1-3 years | Introduction of MMF with CNI reduction improved renal function.[15][16] |
Table 2: Serum Creatinine and Other Renal Outcomes
| Study Population | MMF-based Regimen | CNI-based Regimen | Outcome Measure | Result |
| Liver Transplant Recipients with CNI-associated CRF[15] | MMF introduction with CNI reduction/withdrawal | Continued CNI | Creatinine Clearance | Significant increase after CNI reduction with MMF introduction.[15] |
| Lupus Nephritis (Maintenance Therapy)[17] | MMF-based | Azathioprine-based (often follows CNI induction) | Doubling of Serum Creatinine | Less frequent with MMF-based maintenance therapy (5.3% vs. 20.5%).[17] |
| Liver Transplant Recipients (MMF Monotherapy Conversion)[13] | MMF monotherapy | N/A (converted from CNI) | Serum Creatinine | Normalized in 5 of 8 patients long-term.[13] |
Signaling Pathways and Mechanisms of Action
The divergent effects of MMF and CNIs on renal function can be attributed to their distinct mechanisms of action.
This compound (MMF) Signaling Pathway
MMF is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). MPA is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis.[1][2][3] Lymphocytes are particularly dependent on this pathway for their proliferation, making MPA a selective cytostatic agent for these cells. By depleting guanosine nucleotides, MPA inhibits the proliferation of T and B lymphocytes, thereby suppressing the immune response.[12] Its lack of direct vasoconstrictive or fibrotic effects on renal tissue contributes to its favorable renal safety profile.[3]
Calcineurin Inhibitors (CNIs) Signaling Pathway
Calcineurin inhibitors, such as tacrolimus and cyclosporine, exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[4] In T-cells, calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation.[5][10] By blocking this pathway, CNIs effectively suppress the T-cell mediated immune response.[4] However, calcineurin is ubiquitously expressed, and its inhibition in other tissues, including the kidneys, can lead to off-target effects. CNI-induced nephrotoxicity is multifactorial, involving afferent arteriolar vasoconstriction, which reduces renal blood flow and GFR, and the promotion of pro-fibrotic factors like TGF-β, leading to chronic tubulointerstitial fibrosis.[8][9][10]
Experimental Protocols of Key Studies
Understanding the methodologies of the studies that form the basis of these comparisons is crucial for a comprehensive evaluation.
Protocol: MMF Conversion in Liver Transplant Recipients with CNI-Induced Renal Failure
-
Study Design: A prospective study involving 49 liver transplant recipients with CNI-associated chronic renal failure.[15]
-
Patient Population: Patients who had received a liver transplant and were being treated with either tacrolimus or cyclosporine, and subsequently developed chronic renal failure.[15]
-
Intervention: this compound (MMF) was introduced to allow for the reduction or complete withdrawal of the CNI.[15]
-
Dosage: The specific dosages of MMF and the tapering schedule for the CNIs were adjusted based on clinical assessment and drug level monitoring.
-
Renal Function Assessment: Creatinine clearance was the primary measure of renal function, calculated at baseline and at 1, 2, and 3 years post-intervention.[15]
-
Key exclusion criteria: Patients with other known causes of renal dysfunction.
Protocol: Randomized Controlled Trial of Tacrolimus/Prednisone vs. Tacrolimus/Prednisone/MMF in Renal Transplant Recipients
-
Study Design: A prospective, randomized trial.[18]
-
Patient Population: 208 adult patients undergoing renal transplantation.[18]
-
Intervention: Patients were randomized to receive either tacrolimus and prednisone (double therapy) or tacrolimus, prednisone, and this compound (triple therapy).[18]
-
Dosage: Standardized dosing protocols for tacrolimus, prednisone, and MMF were used, with adjustments based on therapeutic drug monitoring and clinical status.
-
Primary Endpoint: The incidence of acute rejection.[18]
-
Secondary Endpoints: Patient and graft survival, and serum creatinine levels.[18]
-
Follow-up: Patients were followed for a mean of 15 months.[18]
References
- 1. This compound: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. scispace.com [scispace.com]
- 6. A comparison of this compound and calcineurin inhibitor as maintenance immunosuppression for kidney transplant recipients: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A comparison of this compound and calcineurin inhibitor as mai" by JIN DENG, YI LU et al. [journals.tubitak.gov.tr]
- 8. Calcineurin inhibitor nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. This compound for lupus nephritis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Long-term this compound monotherapy in combination with calcineurin inhibitors for chronic renal dysfunction after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term renal allograft function on a tacrolimus-based, pred-free maintenance immunosuppression comparing sirolimus vs. MMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term effects of calcineurin inhibitor conversion to this compound on renal function after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of MMF Immunosuppression Based on CNI Reduction on CNI-Related Renal Damage after Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term outcomes of lupus nephritis treated with regimens based on cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A PROSPECTIVE, RANDOMIZED TRIAL OF TACROLIMUS/PREDNISONE VERSUS TACROLIMUS/PREDNISONE/MYCOPHENOLATE MOFETIL IN RENAL TRANSPLANT RECIPIENTS - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Mycophenolate Mofetil with Corticosteroids: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Mycophenolate mofetil (MMF) in combination with corticosteroids, offering researchers, scientists, and drug development professionals a detailed comparison of this therapeutic approach against alternative treatments for various autoimmune diseases. The information presented is based on a thorough review of clinical trial data and peer-reviewed studies.
Executive Summary
The combination of this compound and corticosteroids has demonstrated significant efficacy in the treatment of several autoimmune diseases, most notably lupus nephritis and IgA nephropathy. Clinical evidence suggests that this combination therapy can lead to higher remission rates, improved renal function, and a notable steroid-sparing effect, thereby reducing the incidence of corticosteroid-related side effects. This guide synthesizes the available quantitative data, outlines detailed experimental protocols from key studies, and provides a visual representation of the synergistic mechanisms of action.
Comparative Efficacy and Safety
The addition of MMF to a corticosteroid regimen has been shown to be more effective than corticosteroid monotherapy in inducing remission and preventing relapse in patients with certain autoimmune conditions.
Lupus Nephritis
In patients with lupus nephritis, the combination therapy has been a cornerstone of treatment.[1][2] Studies have shown that MMF with corticosteroids is effective for both induction and maintenance therapy.[3] For instance, a study on patients with proliferative lupus nephritis treated with MMF and prednisolone showed a remission rate of 82.6% at 24 weeks.[4] Another study observed complete remission in 10 out of 18 patients and partial remission in 4 out of 18 patients with lupus nephritis.[5] Furthermore, MMF has been found to be superior to azathioprine for maintaining control and preventing relapses of lupus nephritis after successful induction therapy.[2]
IgA Nephropathy
In the context of IgA nephropathy with active proliferative lesions, a randomized controlled trial comparing MMF plus prednisone with full-dose prednisone found no significant difference in the rates of complete remission at 6 and 12 months.[6][7] However, the group receiving the combination therapy experienced fewer adverse events, including a lower incidence of Cushing syndrome and newly diagnosed diabetes mellitus.[6][7] This highlights the steroid-sparing benefit of MMF. Another study on IgA nephropathy with moderate-to-severe renal dysfunction demonstrated that the combination of MMF and prednisone was more effective in improving renal function compared to prednisone alone.[8]
Other Autoimmune Diseases
The steroid-sparing effect of MMF has also been observed in other autoimmune conditions. In a study of patients with Takayasu arteritis, MMF therapy allowed for a significant reduction in the required prednisone dose.[9] Similarly, in the treatment of pemphigus vulgaris, while the primary endpoint was not met, MMF-treated patients showed faster and more durable responses compared to the placebo group, both in conjunction with corticosteroids.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies comparing MMF and corticosteroid combination therapy with corticosteroid monotherapy.
Table 1: Efficacy of MMF and Corticosteroid Combination Therapy vs. Corticosteroid Monotherapy in IgA Nephropathy with Active Proliferative Lesions [6][7]
| Outcome | MMF + Prednisone Group (n=86) | Prednisone Group (n=88) | p-value |
| Complete Remission at 6 months | 37% | 38% | 0.9 |
| Complete Remission at 12 months | 48% (of 73) | 53% (of 72) | 0.6 |
Table 2: Adverse Events in IgA Nephropathy Treatment [6][7]
| Adverse Event | MMF + Prednisone Group | Prednisone Group |
| Cushing Syndrome | Lower Incidence | Higher Incidence |
| Newly Diagnosed Diabetes Mellitus | Lower Incidence | Higher Incidence |
Table 3: Efficacy of MMF and Prednisone in IgA Nephropathy with Moderate-to-Severe Renal Dysfunction [8]
| Outcome | MMF + Prednisone Group (ITG) | Prednisone Group (GTG) | p-value |
| Overall Response Rate | 80% | 69% | < 0.05 |
| Significant Decrease in 24-h Urinary Protein at 9 months | Yes | No | < 0.05 |
| Significant Decrease in Serum Creatinine at 9 months | Yes | No | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
Study of MMF and Prednisone in IgA Nephropathy with Active Proliferative Lesions[6][7]
-
Study Design: Multicenter, prospective, randomized, controlled trial.
-
Participants: 176 patients with biopsy-proven IgA nephropathy with active proliferative lesions, proteinuria ≥ 1.0 g/24h , and eGFR > 30 mL/min/1.73m².
-
Intervention:
-
MMF Group: MMF 1.5 g/day for 6 months + prednisone 0.4-0.6 mg/kg/day for 2 months, followed by a taper.
-
Prednisone Group: Prednisone 0.8-1.0 mg/kg/day for 2 months, followed by a taper.
-
-
Primary Endpoint: Rate of complete remission at 6 and 12 months.
Study of MMF and Prednisone in Lupus Nephritis[11]
-
Study Design: Histopathological study.
-
Participants: Nine patients with diffuse proliferative lupus nephritis confirmed by renal biopsy.
-
Intervention: MMF and prednisone combination therapy for six months.
-
Outcome Measures: Clinical and histopathological parameters of activity and chronicity were assessed before and after treatment.
Mechanism of Action and Synergistic Signaling Pathways
This compound and corticosteroids exert their immunosuppressive effects through distinct yet complementary pathways, leading to a synergistic effect.
This compound (MMF): MMF is a prodrug of mycophenolic acid (MPA), which is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which T and B lymphocytes are highly dependent for proliferation.[11] By inhibiting IMPDH, MPA selectively inhibits the proliferation of these immune cells.[11][12]
Corticosteroids: Corticosteroids, such as prednisone, exert their anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory genes and repress the expression of pro-inflammatory genes. A key mechanism is the inhibition of transcription factors like NF-κB and AP-1, which are central to the inflammatory response. Corticosteroids can also impair T-cell receptor signaling.
Synergistic Interaction: The combination of MMF and corticosteroids targets multiple facets of the immune response. MMF directly inhibits the proliferation of lymphocytes, while corticosteroids have broader anti-inflammatory effects and modulate T-cell activation and cytokine production. This dual approach leads to a more comprehensive suppression of the autoimmune response.
Caption: Synergistic immunosuppressive pathways of MMF and corticosteroids.
Conclusion
The combination of this compound with corticosteroids represents a potent therapeutic strategy for various autoimmune diseases, particularly those with renal involvement. The evidence strongly supports a synergistic effect that not only enhances efficacy in achieving disease remission but also allows for a reduction in corticosteroid dosage, thereby minimizing long-term side effects. This guide provides a foundational resource for researchers and clinicians to understand the comparative benefits and mechanisms of this combination therapy. Further randomized controlled trials directly comparing combination therapy with monotherapies are warranted to refine treatment protocols for specific patient populations.
References
- 1. Lupus nephritis - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment of Class IV Lupus Nephritis with this compound Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupus nephritis: treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Combined Wit ... | Article | H1 Connect [archive.connect.h1.co]
- 7. This compound Combined With Prednisone Versus Full-Dose Prednisone in IgA Nephropathy With Active Proliferative Lesions: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of prednisone combined with this compound for immunoglobulin A nephropathy with moderate-to-severe renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. This compound combined with prednisone for diffuse proliferative lupus nephritis: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Mycophenolate Mofetil Across Animal Strains: A Comparative Analysis in Autoimmune Disease Models
A deep dive into the preclinical evidence for Mycophenolate Mofetil (MMF) reveals a consistent pattern of efficacy in mitigating autoimmune pathology across various animal models of systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and multiple sclerosis (MS). This guide provides a comparative analysis of key findings, detailed experimental protocols, and the underlying mechanism of action to support researchers, scientists, and drug development professionals in their understanding of MMF's therapeutic potential.
This compound, a prodrug of mycophenolic acid (MPA), has demonstrated significant immunomodulatory effects in several well-established animal models of autoimmune disease. Its primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This selective inhibition preferentially targets T and B lymphocytes, which are highly dependent on this pathway for their proliferation, thereby suppressing cell-mediated immune responses and antibody production.[1][2][3][4]
Comparative Efficacy of this compound
The therapeutic effects of MMF have been replicated and validated in different animal strains, each modeling key aspects of human autoimmune diseases. Below is a summary of the quantitative outcomes from key studies.
Systemic Lupus Erythematosus (SLE)
In murine models of lupus, MMF has shown remarkable efficacy in reducing the hallmarks of the disease, including autoantibody production, kidney damage, and mortality.
| Animal Strain | Disease Model | Key Efficacy Parameters | MMF Treatment Group | Control Group | Reference |
| NZB/W F1 Mouse | Spontaneous Lupus | Survival at 60 weeks | 100% | 10% | [5] |
| Albuminuria | Suppressed development | Progressive albuminuria | [5] | ||
| Anti-DNA Antibodies | Suppressed development | High titers | [5] | ||
| MRL/lpr Mouse | Spontaneous Lupus Nephritis | Cumulative Incidence of Albuminuria at 23 weeks | 22% | 88% | [6] |
| Glomerulonephritis Severity | Significantly less severe | Severe | [6] | ||
| Glomerular Immune Complex Deposition | Significantly less | High deposition | [6] | ||
| NZB/W F1 Mouse | UVB-induced Cutaneous Lupus | Survival | 81.8% | 35.7% | [7] |
| Dermal Lymphocytic Infiltration | Attenuated | Present | [7] |
Rheumatoid Arthritis (RA)
Studies in rat models of arthritis demonstrate MMF's potential in reducing joint inflammation and associated pathologies.
| Animal Strain | Disease Model | Key Efficacy Parameters | MMF Treatment Group | Control Group | Reference |
| Lewis Rat | Adjuvant-Induced Arthritis | Hind Paw Volume (Edema) | Significant reduction | Progressive increase | [8] |
| Histological Score of Inflammation | Significantly reduced | Severe inflammation | [8] | ||
| Radiographic Assessment of Joint Damage | Significantly less tissue destruction | Progressive destruction | [8] |
Multiple Sclerosis (MS)
In the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, MMF has been shown to ameliorate neurological symptoms and reduce central nervous system inflammation.
| Animal Strain | Disease Model | Key Efficacy Parameters | MMF Treatment Group | Control Group | Reference |
| Wistar Rat | EAE (Guinea Pig Spinal Cord Homogenate) | Mean Clinical Score | Significantly decreased (dose-dependent) | Increased | [5] |
| Weight Change | Increased | Decreased | [5] | ||
| CNS Inflammatory Cell Infiltration | Lessened | Present | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these key findings. The following sections outline the protocols used in the cited studies.
Systemic Lupus Erythematosus Models
NZB/W F1 Mouse Model of Spontaneous Lupus:
-
Animal Strain: Female NZB x NZW F1 (B/W) mice.
-
Disease Induction: These mice spontaneously develop a lupus-like disease characterized by autoantibodies and immune-complex mediated glomerulonephritis.
-
MMF Administration: 200 mg/kg/day of MMF administered orally.
-
Outcome Assessment: Body weight, albuminuria, serum anti-DNA antibody titers, and survival were monitored. Histological analysis of the kidneys was performed to assess glomerulonephritis.[5]
MRL/lpr Mouse Model of Spontaneous Lupus Nephritis:
-
Animal Strain: MRL/lpr mice.
-
Disease Induction: These mice have a spontaneous mutation that leads to the development of systemic autoimmunity, including severe lupus nephritis.
-
MMF Administration: 90 mg/kg of MMF dissolved in a vehicle, administered orally once a day, starting at 8 weeks of age.
-
Outcome Assessment: Incidence of albuminuria, histological severity of glomerulonephritis, and deposition of immunoglobulins and C3 in the glomeruli were evaluated.[6]
UVB-induced Cutaneous Lupus in NZB/W F1 Mice:
-
Animal Strain: NZB/W F1 mice.
-
Disease Induction: Pathological features of cutaneous lupus erythematosus (CLE) were induced by UVB irradiation.
-
MMF Administration: Continuous treatment with 60 mg/kg/day of MMF.
-
Outcome Assessment: Survival rates, proteinuria, blood urea nitrogen, interleukin-6 levels, dermal lymphocytic infiltration, and deposition of immune complexes at the dermal-epidermal junction were assessed.[7]
Rheumatoid Arthritis Model
Adjuvant-Induced Arthritis (AIA) in Lewis Rats:
-
Animal Strain: Lewis rats.
-
Disease Induction: Arthritis was induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or at the base of the tail.[9][10]
-
MMF Administration: Daily oral administration of MMF at doses of 3 mg/kg or 10 mg/kg.[8]
-
Outcome Assessment: Hind paw volume was measured to quantify edema. Arthritis severity was scored clinically. Radiographic analysis and histopathological evaluation of the joints were performed to assess tissue destruction, inflammation, and cell infiltration.[8]
Multiple Sclerosis Model
Experimental Autoimmune Encephalomyelitis (EAE) in Wistar Rats:
-
Animal Strain: Wistar rats.
-
Disease Induction: EAE was induced by immunization with guinea pig spinal cord homogenate and Complete Freund's Adjuvant.
-
MMF Administration: MMF was administered for 14 days at a low dose and a high dose.
-
Outcome Assessment: Neurological deficits were assessed daily using a clinical scoring system (e.g., Duckers score). Body weight changes were monitored. Pathological changes in the brain and spinal cord, including inflammatory cell infiltration, were observed by Hematoxylin and Eosin staining.[5]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows for each disease model.
References
- 1. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 8. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
Safety Operating Guide
Safe Disposal of Mycophenolate Mofetil: A Procedural Guide for Laboratory Professionals
Mycophenolate mofetil (MMF) is a potent immunosuppressive agent that requires careful handling and disposal due to its teratogenic effects and potential environmental impact.[1][2][3][4] Adherence to proper safety and disposal protocols is critical to protect laboratory personnel and the surrounding environment. This guide provides detailed, step-by-step procedures for the safe management of MMF waste in a research setting.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before disposal, proper handling is paramount to prevent exposure. This compound has demonstrated teratogenic effects in animals, and as a precaution, direct contact should always be avoided.[1][5]
Core Handling Principles:
-
Avoid Aerosolization: Do not crush tablets or open capsules, as this can generate hazardous dust.[1][4]
-
Prevent Contact: Avoid direct contact with the skin, mucous membranes, or eyes.[1][4][6]
-
Personal Protective Equipment: Always wear appropriate PPE when handling MMF in any form (powder, solution, or waste).[6][7] This includes:
-
Emergency Washing: In case of accidental contact, wash the affected skin thoroughly with soap and water.[1][6] If eye contact occurs, rinse immediately and cautiously with plain water for several minutes.[1][4][6]
Spill Management Protocol
Accidental spills must be managed immediately to contain the hazardous material and prevent exposure.
Steps for Cleaning Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[6][7]
-
Wear Full PPE: Before cleaning, don the full set of recommended PPE.[7]
-
Contain the Spill: Prevent further spread of the material.[7]
-
Clean-up Procedure:
-
For Powders: Do not dry sweep. Dampen the spilled powder with water to prevent it from becoming airborne.[1][3] Use absorbent paper towels to wipe up the material.[1] For larger spills, a vacuum cleaner fitted with a HEPA filter may be used.[3]
-
For Liquids: Absorb the solution with a liquid-binding material.[7]
-
-
Collect Waste: Place all contaminated materials (paper towels, absorbent material, used PPE) into a suitable, sealable container for disposal as hazardous waste.[2][3]
-
Decontaminate: Thoroughly wash the spill area with soap and water after the material has been collected.[1]
This compound Disposal Procedure
Standard disposal methods like flushing down the drain or mixing with household trash are not appropriate for this compound due to its hazardous properties.[2][8] It is classified as very toxic to aquatic organisms and must be managed as hazardous waste.[2][3]
Recommended Disposal Steps:
-
Segregate as Hazardous Waste: All unused MMF, expired stock, and contaminated labware (e.g., vials, pipette tips, gloves) must be segregated as hazardous chemical waste.
-
Use Designated Containers: Collect all MMF waste in a clearly labeled, sealed, and leak-proof hazardous waste container.[2][3]
-
Consult Institutional Policy: Refer to your institution's Environmental Health & Safety (EHS) office for specific guidelines on hazardous waste disposal.
-
Arrange for Professional Disposal: The waste must be disposed of through an approved and licensed waste disposal contractor in accordance with all local, state, and federal regulations.[3][7] Mycophenolate should not be disposed of via wastewater.[8]
While some general pharmaceutical disposal options include take-back programs or mail-back envelopes, these are typically designed for household use and may not be suitable for the types or quantities of waste generated in a laboratory setting.[9][10] The primary and most appropriate method for research and drug development professionals is disposal as regulated hazardous waste.
Data Summary: this compound Hazard Profile
The following table summarizes key safety and regulatory information pertinent to the disposal of this compound.
| Parameter | Information | Source(s) |
| Primary Hazard | Teratogenic effects demonstrated in animals. | [1][4][5] |
| Environmental Hazard | Very toxic to aquatic life.[2][3] | [2][3] |
| Disposal Classification | Must be disposed of as hazardous waste. | [3] |
| Recommended PPE | Gloves, safety goggles, lab coat. Respirator if dust is generated. | [3][6][7] |
| Prohibited Disposal | Do not dispose of via wastewater or household/general waste. | [8] |
| Transport Information | May be classified as UN3077 (Environmentally hazardous substance, solid, n.o.s.). | [3] |
Operational Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound (CellCept) Suspension (Administration) [singhealth.com.sg]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Mycophenolate Mofetil
Essential safety protocols and operational procedures for the safe handling and disposal of Mycophenolate mofetil in a laboratory setting.
This compound, a potent immunosuppressive agent, requires meticulous handling to ensure the safety of researchers, scientists, and drug development professionals. Adherence to strict personal protective equipment (PPE) guidelines, operational protocols, and disposal procedures is paramount to minimize exposure risk and maintain a safe laboratory environment. This guide provides essential, step-by-step instructions for the safe management of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound.[1][2][3][4][5][6][7] The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Hand Protection | Nitrile or latex gloves (powder-free) | Double gloving is recommended for prolonged or repeated contact.[8] Gloves should be changed immediately if contaminated and disposed of as hazardous waste.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical goggles | A face shield may be required for supplementary protection during procedures with a high risk of splashing.[3][8] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if there is a risk of exposure to dust or aerosols, especially when handling the powdered form or during spill cleanup.[1][2][8] |
| Body Protection | Laboratory coat or disposable gown | Should be worn to prevent skin contact.[2][6][8] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[1][3][7] |
| Foot Protection | Closed-toe shoes | Protective shoe covers may be necessary in areas with a high risk of contamination.[8] |
Operational Procedures
Strict adherence to operational procedures is critical to minimize the risk of exposure during routine laboratory work involving this compound.
Handling Powdered this compound
-
Preparation : All manipulations of powdered this compound, such as weighing and reconstitution, should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet to control airborne particles.[7]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above, including double gloves, a lab coat, and respiratory protection.
-
Weighing : Use a dedicated and calibrated balance. Handle the powder carefully to avoid generating dust.
-
Reconstitution : When reconstituting the powder, slowly add the solvent to the powder to minimize aerosolization.[9]
-
Cleaning : After handling, decontaminate the work surface and any equipment used with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.
Handling this compound Solutions
-
Personal Protective Equipment : Wear appropriate PPE, including gloves and eye protection.
-
Manipulation : Avoid direct contact with the solution.[9] Use caution to prevent splashes or spills.
-
Storage : Store solutions in clearly labeled, sealed containers in a designated and secure area.
Spill Management and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Cleanup
-
Evacuate and Secure : Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill : Determine the nature and extent of the spill. For large spills, contact the appropriate emergency response team.
-
Don PPE : Wear appropriate PPE, including respiratory protection, double gloves, a disposable gown, and eye protection.
-
Contain the Spill : For liquid spills, use absorbent materials to contain the spill. For powder spills, gently cover with a damp paper towel to avoid raising dust.[8]
-
Clean the Area : Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2][3] Clean the spill area with soap and water.[1][9]
-
Decontaminate : Decontaminate all non-disposable equipment used for cleanup.
-
Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[8][10]
Waste Disposal
All waste generated from handling this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.[8]
-
Segregation : Segregate this compound waste from other laboratory waste streams.
-
Labeling : Clearly label all hazardous waste containers with the contents and associated hazards.
-
Disposal : Dispose of hazardous waste through a licensed and approved hazardous waste disposal service, following all local, state, and federal regulations.[8][10][11]
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. vistapharm.com [vistapharm.com]
- 2. fishersci.com [fishersci.com]
- 3. viatris.com [viatris.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. safety.duke.edu [safety.duke.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. globalrph.com [globalrph.com]
- 10. Strides [strides.com]
- 11. cerilliant.com [cerilliant.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
